2-(chloromethyl)-1H-perimidine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H9ClN2 |
|---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
2-(chloromethyl)-1H-perimidine |
InChI |
InChI=1S/C12H9ClN2/c13-7-11-14-9-5-1-3-8-4-2-6-10(15-11)12(8)9/h1-6H,7H2,(H,14,15) |
InChI Key |
QDKSLOCROCTNPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)CCl |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Perimidine Scaffold and the Strategic Importance of the 2-Chloromethyl Group
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-(Chloromethyl)-1H-perimidine
The perimidine nucleus, a π-amphoteric tricyclic heteroaromatic system, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and rigid, planar structure make it an attractive core for designing molecules with diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[3] The true synthetic potential of this scaffold is unlocked through functionalization, enabling the exploration of chemical space to optimize therapeutic efficacy.
The introduction of a 2-(chloromethyl) group transforms the stable perimidine core into a highly versatile and reactive intermediate. This group acts as a potent electrophilic handle, susceptible to a wide range of chemical transformations. For researchers, scientists, and drug development professionals, 2-(chloromethyl)-1H-perimidine is not just a molecule but a gateway to novel compound libraries. Its reactivity is the key to systematically modifying the perimidine core, attaching various pharmacophores, and fine-tuning molecular properties for targeted biological applications.
This guide provides a comprehensive technical overview of the chemical properties of 2-(chloromethyl)-1H-perimidine. It delves into its synthesis, structural characteristics, and core reactivity, offering field-proven insights and detailed protocols to empower its strategic use in research and development.
Part 1: Synthesis and Characterization
The synthesis of 2-substituted perimidines is most commonly achieved through the condensation of 1,8-diaminonaphthalene (NDA) with a suitable carbonyl compound.[4] For the synthesis of 2-(chloromethyl)-1H-perimidine, the key electrophile is chloroacetaldehyde or a synthetic equivalent.
Proposed Synthetic Protocol
The following protocol is a proposed, robust method based on established condensation reactions for perimidine synthesis. The direct use of chloroacetaldehyde can be complicated by its instability and tendency to polymerize. Therefore, using its more stable hydrate or a protected form like a diethyl acetal, followed by in-situ deprotection, is the advised experimental choice.
Reaction: Condensation of 1,8-Diaminonaphthalene with Chloroacetaldehyde Diethyl Acetal
-
Deprotection of Acetal (In-situ Aldehyde Generation):
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve chloroacetaldehyde diethyl acetal (1.1 equivalents) in a 1:1 mixture of ethanol and 2M hydrochloric acid (100 mL).
-
Heat the mixture to 50-60°C for 1 hour to facilitate the hydrolysis of the acetal to the free chloroacetaldehyde. The acidic environment is crucial for this deprotection step.
-
-
Condensation Reaction:
-
To the solution containing the generated chloroacetaldehyde, add 1,8-diaminonaphthalene (1.0 equivalent) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.
-
Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. This step quenches the acid and precipitates the product.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water (3 x 50 mL) to remove inorganic salts.
-
Dry the crude product under vacuum.
-
-
Purification:
-
The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford pure 2-(chloromethyl)-1H-perimidine.
-
Structural and Spectroscopic Characterization (Anticipated)
Full characterization is essential to confirm the structure and purity of the synthesized compound. While specific experimental data is not widely published, the expected spectral features can be accurately predicted based on known perimidine derivatives.[1][5]
Table 1: Anticipated Spectroscopic Data for 2-(Chloromethyl)-1H-perimidine
| Technique | Expected Features | Rationale |
| ¹H NMR | δ ~4.8-5.0 ppm (s, 2H, -CH₂Cl)δ ~6.6-7.5 ppm (m, 6H, Ar-H)δ ~9.5-10.5 ppm (br s, 1H, N-H) | The methylene protons adjacent to the chlorine and the aromatic ring will be deshielded. Aromatic protons will appear in the characteristic region for the perimidine naphthalene rings. The N-H proton is typically broad and downfield. |
| ¹³C NMR | δ ~45-50 ppm (-CH₂Cl)δ ~105-145 ppm (Ar-C)δ ~150-155 ppm (C=N) | The chloromethyl carbon appears in the aliphatic region. Aromatic carbons show complex signals. The C2 carbon, part of the amidine system, is significantly downfield.[6] |
| IR (cm⁻¹) | 3300-3400 (N-H stretch)3000-3100 (Aromatic C-H stretch)1620-1640 (C=N stretch)~750 (C-Cl stretch) | These characteristic vibrational frequencies correspond to the key functional groups present in the molecule. |
| HRMS (ESI) | Calculated m/z for [M+H]⁺ | High-resolution mass spectrometry will confirm the elemental composition and molecular weight. |
Part 2: Chemical Reactivity and Mechanistic Insights
Core Reactivity: The Bimolecular Nucleophilic Substitution (Sₙ2) Pathway
The cornerstone of 2-(chloromethyl)-1H-perimidine's utility is the high reactivity of its chloromethyl group in bimolecular nucleophilic substitution (Sₙ2) reactions.[7] The methylene carbon is highly electrophilic due to the inductive effect of the adjacent chlorine atom and the electron-withdrawing nature of the perimidine ring system. The chloride ion is an excellent leaving group, further facilitating the reaction.
This reactivity allows for the straightforward and efficient introduction of a vast array of functional groups by reacting the compound with various nucleophiles, such as amines, thiols, and alkoxides.[8]
Caption: General Sₙ2 mechanism at the 2-chloromethyl position.
Experimental Protocols for Nucleophilic Substitution
The following are detailed, self-validating protocols for reacting 2-(chloromethyl)-1H-perimidine with common classes of nucleophiles. These are based on well-established procedures for analogous chloromethylated heterocycles.[8][9]
Protocol 1: Synthesis of 2-(Aminomethyl)-1H-perimidine Derivatives
-
Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve the desired primary or secondary amine (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.5 equivalents) or triethylamine (Et₃N, 2.0 equivalents), to the solution and stir for 15 minutes. The base is critical to neutralize the HCl generated during the reaction.
-
Substrate Addition: Add a solution of 2-(chloromethyl)-1H-perimidine (1.0 equivalent) in DMF dropwise at room temperature.
-
Reaction: Heat the mixture to 60-80°C and stir for 2-6 hours. Monitor completion via TLC.
-
Work-up: Cool the reaction, pour into ice-cold water, and extract the product with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 2-(Thio-substituted methyl)-1H-perimidine Derivatives
-
Reaction Setup: Dissolve the desired thiol (1.1 equivalents) in ethanol or DMF.
-
Base Addition: Add a base such as sodium hydroxide (1.1 equivalents) or potassium carbonate (1.5 equivalents) and stir for 20 minutes at room temperature to generate the thiolate nucleophile.
-
Substrate Addition: Add a solution of 2-(chloromethyl)-1H-perimidine (1.0 equivalent) in the same solvent.
-
Reaction: Stir at room temperature for 4-12 hours. Thiolates are generally strong nucleophiles, often not requiring heat.
-
Work-up & Purification: Follow the procedure outlined in Protocol 1.
Caption: Workflow for generating a derivative library.
Part 3: Applications in Drug Discovery and Medicinal Chemistry
While specific drugs derived directly from 2-(chloromethyl)-1H-perimidine are not prevalent in literature, its value lies in its role as a versatile building block. The strategy of using a reactive heterocyclic intermediate to build compound libraries for screening is a cornerstone of modern drug discovery.[10]
A Scaffold for Bioactive Compound Synthesis
The perimidine core itself is associated with a wide range of biological activities.[3] By using 2-(chloromethyl)-1H-perimidine as a starting point, medicinal chemists can rapidly synthesize a diverse set of analogues to perform Structure-Activity Relationship (SAR) studies.
Analogous Application in Benzimidazole Chemistry: The utility of this approach is well-documented for the analogous compound, 2-chloromethyl-1H-benzimidazole. It serves as a key intermediate in the synthesis of compounds with potent antifungal, antimicrobial, and anticancer activities.[9][11][12] For example, derivatives are synthesized by reacting it with various amines and thiols, and the resulting compounds are then screened for biological efficacy. This parallel strongly supports the potential of 2-(chloromethyl)-1H-perimidine for similar applications.
Caption: Role as a scaffold in drug discovery.
Conclusion
2-(Chloromethyl)-1H-perimidine is a high-value synthetic intermediate characterized by the potent and selective reactivity of its chloromethyl group. While detailed characterization data remains sparse in public literature, its chemical properties can be confidently predicted from the well-understood principles of perimidine chemistry and Sₙ2 reactions. Its true power lies in its capacity to serve as a versatile platform for the rapid generation of diverse molecular libraries. For researchers in drug development, mastering the synthesis and reactivity of this compound provides a direct and efficient route to novel chemical entities, accelerating the discovery of next-generation therapeutic agents.
References
-
Royal Society of Chemistry (2011). Solvent- and catalyst-free synthesis of 2,3-dihydro-1H-benzo[d]imidazoles - Supplementary Material. Available at: [Link]
-
International Journal of Pharmaceutical Sciences (2025). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Available at: [Link]
-
Murugesan, S. Nucleophilic Substitution Reactions. Available at: [Link]
-
Yuan, L., et al. (2017). Synthesis and Biological Activity of Perimidine Derivatives. Chinese Journal of Applied Chemistry, 34(6), 685-692. Available at: [Link]
-
ResearchGate (n.d.). Diagnostic peaks in 1 H-NMR spectra for some synthesized2-substituted-2,3- dihydro-1H-perimidine. Available at: [Link]
-
ACS Publications (2026). Synthesis, Photophysical Properties, and Biological Evaluation of New Thiazolo[3,2‑a]pyrimidine Derivatives as Promising Insecticidal and Anti-inflammatory Agents. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications (2022). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. Available at: [Link]
-
Sahiba, N., & Agarwal, S. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Topics in Current Chemistry, 378(4), 47. Available at: [Link]
-
MDPI (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Molbank, 2023(1), M1587. Available at: [Link]
-
Organic & Biomolecular Chemistry (2024). Well-defined cobalt(ii)-catalyzed synthesis of perimidine derivatives via acceptorless dehydrogenative annulation. Available at: [Link]
-
ScienceDirect (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Tetrahedron, 57(18), 3915-3920. Available at: [Link]
-
LookChem (2022). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Available at: [Link]
-
Semantic Scholar (n.d.). SYNTHESIS & EVALUATION OF 2-CHLOROMETHYL-1H-BENZIMIDAZOLE DERIVATIVES AS ANTIFUNGAL AGENTS. Available at: [Link]
-
National Center for Biotechnology Information (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances, 11(29), 17652-17693. Available at: [Link]
-
ResearchGate (n.d.). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. Available at: [Link]
-
MDPI (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1435-1443. Available at: [Link]
-
Thieme (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]
-
National Center for Biotechnology Information (2004). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 9(1), 1-9. Available at: [Link]
-
International Journal of Research in Applied Science (2025). Overview of Synthetic Approaches to Commercially Successful Drugs with Small-Ring Heterocyclic. Available at: [Link]
-
Pharmaceutical Technology (2026). Advances in Heterocyclic Chemistry for API Synthesis. Available at: [Link]
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MDPI (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 27(13), 3991. Available at: [Link]
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Molecular Structure and Reactivity of Perimidine Derivatives
Executive Summary
Perimidine (1H-benzo[d,e]quinazoline) represents a unique tricyclic heterocycle characterized by the fusion of a pyrimidine ring across the peri-positions (1,[1]8) of a naphthalene system.[2][3] This architecture creates a distinct electronic duality: the scaffold possesses both
Structural Architecture & Electronic Properties[2][5]
The Peri-Fusion Anomaly
Unlike standard quinazolines, the perimidine system is defined by the geometry of the 1,8-naphthalene fusion. This "peri-effect" forces the two nitrogen atoms into close proximity (approx. 2.5 Å), inducing significant lattice strain and electronic repulsion.
-
Amphoteric Character: Perimidine acts as a monodentate base (pKa ~ 6.0) but can also be deprotonated to form a stable anion. The molecule is isoelectronic with the phenalenyl anion.
-
Tautomerism: While unsubstituted perimidine appears symmetric, 2-substituted derivatives exhibit rapid annular tautomerism between N-1 and N-3. In solution, the equilibrium is governed by the electronic nature of the C-2 substituent.
- -Stacking: The planar tricyclic surface area makes perimidine derivatives excellent DNA intercalators. The overlap integral with base pairs is significantly higher than that of simple bicyclic systems.
Reactivity Profile: The Electronic Dichotomy
The perimidine scaffold exhibits a "Janus-faced" reactivity profile:
-
Nucleophilic Susceptibility (C-2): The carbon between the two nitrogens is electron-deficient, making it the primary site for nucleophilic attack, similar to the C-2 position in pyrimidine.
-
Electrophilic Susceptibility (C-4/C-9): The naphthalene backbone retains significant electron density, directing electrophilic substitution (nitration, halogenation) to the para-positions relative to the nitrogen atoms (positions 4, 6, 7, and 9), avoiding the deactivated pyrimidine ring.
Synthetic Pathways & Mechanistic Insights
The construction of the perimidine core relies almost exclusively on the cyclocondensation of 1,8-diaminonaphthalene (1,8-DAN) with electrophilic carbon centers.
Mechanism: Cyclocondensation
The reaction with aldehydes proceeds through a hemiaminal intermediate, followed by dehydration to a Schiff base (imine), and finally an intramolecular nucleophilic closure.
Critical Insight: The choice of catalyst dictates the oxidation state of the product.
-
Non-oxidative conditions: Yield 2,3-dihydroperimidines.
-
Oxidative conditions (or auto-oxidation): Yield fully aromatic perimidines.
Visualization: Synthesis Mechanism Workflow
Figure 1: Mechanistic pathway for the condensation of 1,8-diaminonaphthalene with aldehydes. Dotted lines indicate the optional oxidation step to aromatic perimidine.
Experimental Protocols
Protocol A: Synthesis of 2-Substituted Perimidines (Standard)
Objective: Synthesis of 2-phenylperimidine via metabisulfite-mediated cyclization. This method avoids harsh acids and provides high yields.[1]
Reagents:
-
1,8-Diaminonaphthalene (1.0 equiv)[5]
-
Benzaldehyde (1.0 equiv)[5]
-
Sodium metabisulfite (Na2S2O5) (0.5 equiv)
Step-by-Step Methodology:
-
Preparation: Dissolve 1,8-diaminonaphthalene (10 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Activation: Add benzaldehyde (10 mmol) and sodium metabisulfite (5 mmol). The metabisulfite acts as an oxidant and Lewis acid promoter.
-
Reflux: Heat the mixture to reflux (78°C) for 3–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g).
-
Isolation: A precipitate will form.[5] Filter the solid under vacuum.
-
Purification: Recrystallize from ethanol/DMF (9:1) to obtain yellow/orange crystals.
Validation Check:
-
Melting Point: 2-phenylperimidine should melt at ~187–189°C.
-
1H NMR (DMSO-d6): Look for the singlet at ~6.5-7.0 ppm (if dihydro) or the disappearance of the methine proton if fully oxidized.
Protocol B: Electrophilic Functionalization (Bromination)
Objective: Regioselective bromination at the C-4/C-9 positions.
Methodology:
-
Dissolve perimidine derivative in glacial acetic acid.
-
Add Br2 (1.1 equiv) dropwise at 0°C.
-
Stir for 1 hour; the electrophilic attack occurs preferentially at the electron-rich naphthalene ring positions.
-
Neutralize with NaHCO3 and filter.
Medicinal Chemistry & SAR
The biological activity of perimidines is heavily dependent on the substituent at C-2 and the planarity of the ring system.
Table 1: Structure-Activity Relationship (SAR) Summary
| Structural Modification | Target Effect | Biological Outcome |
| C-2 Aryl Substitution | DNA Intercalation | Enhanced cytotoxicity (IC50 < 10 µM) against HeLa/MCF-7 lines. |
| N-Alkylation | Solubility/Lipophilicity | Improved bioavailability; reduced planarity may lower intercalation. |
| C-6/C-7 Sulfonation | Hydrophilicity | Increased water solubility; often used for biological dyes/sensors. |
| Perimidin-2-one | H-Bonding Donor/Acceptor | Potent kinase inhibition (ATP mimicry). |
Visualization: Reactivity & SAR Logic
Figure 2: Reactivity map illustrating the regioselectivity of the perimidine scaffold and its translation into biological applications.
References
-
Pozharskii, A. F., & Dalazal, N. (2021). Review on Perimidines: A Synthetic Pathways Approach. Material Science Research India. Link
-
Sahiba, N., & Agarwal, S. (2020).[6] Recent Advances in the Synthesis of Perimidines and their Applications. Topics in Current Chemistry. Link
-
BenchChem. (2025). Application Notes and Protocols: 2-Phenyl-2,3-dihydro-1H-perimidine in Organic Synthesis. Link
-
Mobinikhaledi, A., &iri, N. (2018). Confirmed Mechanism for 1,8-Diaminonaphthalene and Ethyl Aroylpyrovate Derivatives Reaction. Journal of Heterocyclic Chemistry. Link
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution Mechanisms. Link
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- 6. Review on Perimidines: A synthetic Pathways Approach [ouci.dntb.gov.ua]
Technical Monograph: 2-(Chloromethyl)-1H-perimidine Hydrochloride
Topic: 2-(Chloromethyl)-1H-perimidine Hydrochloride: Synthesis, Reactivity, and Characterization Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Engineers
Executive Summary
2-(Chloromethyl)-1H-perimidine hydrochloride (CAS: 109735-97-9) is a specialized tricyclic heterocyclic intermediate derived from 1,8-diaminonaphthalene.[1] Distinguished by its electrophilic chloromethyl "warhead" attached to the electron-rich perimidine core, it serves as a critical scaffold in the synthesis of DNA-intercalating agents, fluorescent sensors, and pi-conjugated materials. This guide details its synthesis, physiochemical properties, and reactivity profile, providing a self-validating protocol for laboratory preparation and downstream application.
Chemical Identification & Physiochemical Properties[2][3][4][5]
The compound is most stable and commercially available as the monohydrochloride salt.[2] The free base is prone to oxidative degradation and self-alkylation due to the nucleophilicity of the perimidine nitrogen.
| Property | Data |
| IUPAC Name | 2-(Chloromethyl)-1H-perimidine hydrochloride |
| CAS Number | 109735-97-9 (HCl salt); 125983-34-8 (Free base) |
| Molecular Formula | C₁₂H₁₀Cl₂N₂ (HCl salt) |
| Molecular Weight | 253.13 g/mol (HCl salt); 216.67 g/mol (Free base) |
| Appearance | Green to greyish-black crystalline powder |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| Melting Point | >250 °C (decomposes) |
| Storage | Hygroscopic; Store at -20°C under inert atmosphere (Ar/N₂) |
Synthesis Protocol: The Acid-Catalyzed Condensation
The most robust synthetic route involves the condensation of 1,8-diaminonaphthalene with chloroacetic acid under acidic conditions (Phillips-type condensation). This method minimizes the formation of the dihydro-perimidine byproduct by promoting immediate aromatization.
Reaction Mechanism
The reaction proceeds via a double condensation.[2] The initial nucleophilic attack of the diamine on the carboxylic acid carbonyl forms an amide intermediate, which subsequently cyclizes. The acidic medium facilitates dehydration to establish the aromatic perimidine system.[2]
Figure 1: Step-wise mechanism for the formation of the perimidine core.
Experimental Procedure
Reagents:
-
1,8-Diaminonaphthalene (1.0 eq, 158 mg)
-
Chloroacetic acid (1.5 eq, 142 mg)
-
Hydrochloric acid (4N, 10 mL)
Step-by-Step Protocol:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,8-diaminonaphthalene in 4N HCl. The solution typically turns dark due to the oxidation sensitivity of the diamine.
-
Addition: Add chloroacetic acid in a single portion.
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM). The starting diamine spot (Rf ~0.[2]4) should disappear.[2]
-
Isolation: Cool the reaction mixture to room temperature. A precipitate (the HCl salt) may form spontaneously.[2] If not, concentrate the solution to half volume under reduced pressure.[2]
-
Filtration: Filter the solid precipitate.[2][3][4] Wash the filter cake with cold 4N HCl (2 x 2 mL) followed by cold acetone (to remove unreacted organic impurities).
-
Drying: Dry the product under vacuum over P₂O₅ to yield the target compound as a dark green/grey solid.
Critical Control Point: Do not neutralize the reaction mixture with strong base (NaOH) during workup if the chloromethyl group is to be preserved. The free base is unstable and can undergo rapid hydrolysis or self-polymerization.[2]
Analytical Characterization
Validating the structure requires confirming the integrity of the chloromethyl group and the aromatic perimidine core.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 4.85 - 5.10 ppm (s, 2H) | Chloromethyl (-CH₂Cl): Characteristic singlet. A shift upfield (<4.5 ppm) indicates hydrolysis to alcohol.[2] |
| ¹H NMR (DMSO-d₆) | δ 6.60 - 7.60 ppm (m, 6H) | Perimidine Core: Aromatic protons.[4] Typically two doublets (H4/H9) and multiplets for the remaining ring protons. |
| ¹H NMR (DMSO-d₆) | δ > 11.0 ppm (br s, 2H) | NH Protons: Broad signal due to HCl salt formation and exchangeable protons. |
| MS (ESI+) | m/z 217 / 219 (3:1 ratio) | [M+H]⁺: Distinct chlorine isotope pattern (³⁵Cl/³⁷Cl) confirms the presence of the halogen. |
Reactivity & Synthetic Utility[2][8]
The 2-chloromethyl group acts as a potent electrophile, enabling S_N2 reactions with various nucleophiles.[5] This reactivity is exploited to tether the perimidine fluorophore to biological targets or surfaces.[2]
Nucleophilic Substitution Workflow
The high reactivity of the benzylic-like chloride allows substitution under mild conditions, often requiring a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to scavenge the HCl byproduct.
Figure 2: Divergent synthetic pathways for functionalizing the perimidine scaffold.
Safety & Handling
Hazard Class: Alkylating Agent / Corrosive.[2]
-
Toxicity: As a nitrogen mustard analog, the chloromethyl moiety is a potential DNA alkylator.[2] Handle with extreme caution in a fume hood.
-
Skin Contact: Corrosive.[2] Wear double nitrile gloves and a lab coat.[2]
-
Deactivation: Quench spills or excess reagent with a solution of 10% sodium thiosulfate or dilute ammonia to hydrolyze the alkyl chloride.[2]
References
-
PubChem. (2025).[2] 2-(Chloromethyl)-1H-perimidine hydrochloride (Compound CID 16187205). National Library of Medicine.[2] Retrieved from [Link]
-
Pozharskii, A. F., & Dalmo, A. (2020).[2] Perimidines: Synthesis, Properties, and Applications. In Heterocyclic Chemistry. (General reference on perimidine synthesis via condensation).
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Technical Guide: Solubility Profile & Solvent Selection for 2-(Chloromethyl)-1H-perimidine
[1]
Part 1: Executive Summary & Physicochemical Context[1]
2-(Chloromethyl)-1H-perimidine is a critical heterocyclic building block, primarily used in the synthesis of polycyclic aromatic hydrocarbons and pharmaceutical agents.[1] Its utility stems from the bifunctional nature of its scaffold:
-
The Perimidine Core: A tricyclic, nitrogen-rich aromatic system (similar to naphthalene fused with pyrimidine) that exhibits
-stacking tendencies and moderate lipophilicity.[1][2] -
The Chloromethyl Moiety: An electrophilic "warhead" susceptible to nucleophilic attack (
), making the compound chemically reactive.[1][3]
Critical Constraint: Unlike inert standards, the solubility profile of this compound is inextricably linked to its stability .[1] Solvents that provide excellent solubility (e.g., nucleophilic alcohols) may trigger degradation via solvolysis.[1] Therefore, solvent selection must balance thermodynamic solubility with kinetic stability.[1]
Physicochemical Characterization[2][4][5][6][7][8]
-
Molecular Formula:
[1][4] -
Molecular Weight: 216.67 g/mol (Free Base) / 253.13 g/mol (HCl Salt)[1]
-
Nature: Amphoteric (The N-H is weakly acidic; the N-atom is basic).
-
Lipophilicity (Predicted LogP): ~2.5 – 3.0 (Free Base).[1] The aromatic core drives hydrophobicity, while the nitrogen atoms provide hydrogen bond donor/acceptor sites.[1]
Part 2: Solubility Profile & Solvent Classification[4]
The following data categorizes solvents based on their interaction with the 2-(chloromethyl)-1H-perimidine free base. Note that if you are working with the HCl salt , solubility will shift significantly toward polar protic media (water, methanol), though these are often chemically incompatible for long-term storage.[1]
Table 1: Solvent Compatibility Matrix[1]
| Solvent Class | Representative Solvents | Solubility Rating | Stability Risk | Application Notes |
| Polar Aprotic | DMF, DMSO, NMP | Excellent (>100 mg/mL) | Low | Recommended. Best for reactions requiring high concentration.[1] Hard to remove (high boiling point). |
| Chlorinated | DCM, Chloroform | Good (20–50 mg/mL) | Low | Recommended. Ideal for extraction and low-temp reactions.[1] Good solubilization of the aromatic core. |
| Polar Protic | Methanol, Ethanol | Moderate (Heating req.)[1] | High | Use with Caution. Risk of solvolysis (formation of ether derivatives) if heated or basic.[1] Used for rapid recrystallization only. |
| Ethers | THF, 1,4-Dioxane | Moderate | Low | Good compromise for reactions.[1] THF must be anhydrous to prevent hydrolysis. |
| Esters | Ethyl Acetate | Low to Moderate | Low | Often used as a co-solvent or for TLC. |
| Non-Polar | Hexane, Heptane | Poor (<1 mg/mL) | Low | Anti-solvent. Used to precipitate the product from DCM or DMF solutions.[1] |
The "Reactivity Trap" in Solubility
Researchers often default to alcohols (MeOH/EtOH) for solubility. However, the chloromethyl group is an alkylating agent.[1]
-
Mechanism: In the presence of heat or a base, the solvent acts as a nucleophile, displacing the chloride.[1]
-
Result: Conversion of 2-(chloromethyl)perimidine
2-(methoxymethyl)perimidine. -
Guideline: Avoid protic solvents for storage or high-temperature reactions unless the intent is solvolysis.
Part 3: Visualization of Logic & Workflows[1]
Diagram 1: Solvent Selection Decision Tree
This logic gate ensures you select a solvent that maintains the integrity of the chloromethyl group while ensuring adequate dissolution.
Caption: Decision logic for selecting solvents based on thermal conditions and nucleophilic risks to prevent degradation.
Diagram 2: Solubility Determination Workflow (Shake-Flask Method)
A self-validating protocol to determine precise solubility limits in your specific lab environment.[1]
Caption: Standardized Shake-Flask protocol for generating empirical solubility data.
Part 4: Experimental Protocols
Protocol A: Quantitative Solubility Determination
Objective: To determine the saturation limit (
Reagents & Equipment:
-
Analyte: 2-(chloromethyl)-1H-perimidine (purity >98%).[1][5]
-
Solvent: Anhydrous grade (e.g., DCM, DMF).[1]
-
Apparatus: Orbital shaker, 0.45 µm PTFE syringe filters (Nylon filters may degrade in DCM).
Step-by-Step Methodology:
-
Supersaturation: Weigh approximately 50 mg of the compound into a 4 mL glass vial. Add 1.0 mL of the solvent.[6][7]
-
Expert Insight: If the solid dissolves instantly, the solubility is >50 mg/mL.[1] Add more solid until a visible precipitate persists.
-
-
Equilibration: Seal the vial with a Teflon-lined cap. Agitate at 25°C ± 1°C for 24 hours.
-
Causality: 24 hours ensures thermodynamic equilibrium is reached, overcoming slow dissolution kinetics typical of crystalline aromatics.[1]
-
-
Phase Separation: Allow the vial to stand for 1 hour to let solids settle. Draw 0.5 mL of the supernatant and filter through a 0.45 µm PTFE filter.
-
Quantification: Dilute the filtrate 100-fold with Acetonitrile and inject into HPLC (C18 column, Water/ACN gradient). Compare peak area against a standard calibration curve.
Protocol B: Recrystallization (Purification)
Objective: Purify crude material using the "Solvent/Anti-Solvent" method to avoid thermal degradation in alcohols.
-
Dissolution: Dissolve crude 2-(chloromethyl)-1H-perimidine in the minimum amount of DCM (Dichloromethane) at room temperature.
-
Filtration: Filter out any insoluble impurities (e.g., inorganic salts).[1]
-
Precipitation: Slowly add Hexane (anti-solvent) to the DCM solution with stirring until turbidity appears.
-
Crystallization: Cool the mixture to 0–4°C. The product will crystallize out as the solubility decreases.
-
Isolation: Filter the crystals and wash with cold Hexane. Dry under vacuum at <40°C.
References
-
Pozharskii, A. F., & Dal'nikovskaya, V. V. (1981).[1] Perimidines. Russian Chemical Reviews, 50(9), 816.[1] (Foundational review on perimidine synthesis and properties).
-
BenchChem Technical Repository. (2025).[1][8] Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine and Analogous Heterocycles. Link (Protocol adaptation for chlorinated heterocycles).[1]
-
PubChem Compound Summary. (2025). 2-(Chloromethyl)-1H-perimidine Hydrochloride.[1][4][5] National Center for Biotechnology Information.[1] Link[1]
-
Petkova, Z., et al. (2023).[1] Synthesis and properties of 2-substituted perimidines. Molbank, 2023(1), M1587.[1][2] Link (Solubility behavior of perimidine derivatives in alcohols).[1]
-
RSC Advances. (2018). Catalytic synthesis of 2,3-dihydroperimidines. Royal Society of Chemistry.[1] Link (Solvent screening data for perimidine formation).
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The Synthesis of the Perimidine Ring: A Journey Through Time and Technique
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The perimidine nucleus, a fascinating π-amphoteric heterocyclic system, has captivated the attention of chemists for nearly 150 years. Its unique electronic properties and versatile reactivity have led to its incorporation into a wide array of functional molecules, from pharmaceuticals to advanced materials. This technical guide provides a comprehensive exploration of the history and development of perimidine ring synthesis. We will journey from the seminal discoveries of the 19th century to the sophisticated and environmentally benign methodologies of the 21st century. This paper will delve into the mechanistic underpinnings of various synthetic strategies, providing detailed experimental protocols for key transformations and offering a comparative analysis of different catalytic systems. Through a blend of historical context, mechanistic insight, and practical guidance, this document aims to serve as an authoritative resource for researchers engaged in the synthesis and application of this remarkable heterocyclic scaffold.
A Historical Perspective: The Genesis of Perimidine Chemistry
The story of perimidine begins in the late 19th century, a period of fervent discovery in organic chemistry. The first documented perception of the perimidine ring system was by de Aguiar in 1874, who investigated the derivatives of 1,8-diaminonaphthalene.[1][2] However, it was the extensive and systematic work of Sachs in 1909 that truly laid the foundation for perimidine chemistry.[1][2] Sachs's investigations into the cyclization reactions of peri-substituted naphthalenes provided the first robust methods for the synthesis of the perimidine core, primarily through the condensation of 1,8-diaminonaphthalene with various one-carbon electrophiles.[1][2] These early methods, while groundbreaking for their time, often required harsh reaction conditions and were limited in scope. Nevertheless, they established the fundamental synthetic paradigm that would be refined and expanded upon for the next century.
The Cornerstone of Perimidine Synthesis: Condensation with 1,8-Diaminonaphthalene
The most prevalent and versatile strategy for the construction of the perimidine ring remains the cyclocondensation of 1,8-diaminonaphthalene (NDA) with a suitable one-carbon electrophile, typically a carbonyl compound such as an aldehyde or a ketone.[1][3][4] This seemingly straightforward reaction has been the subject of extensive methodological development, with a vast array of catalysts and reaction conditions being explored to improve efficiency, expand substrate scope, and enhance the "greenness" of the process.
The General Mechanistic Pathway
The formation of the perimidine ring from NDA and a carbonyl compound proceeds through a well-established two-step mechanism.[1] The initial step involves the nucleophilic attack of one of the amino groups of NDA on the electrophilic carbonyl carbon. This is followed by dehydration to form a Schiff base intermediate (an imine). The second amino group then undergoes an intramolecular nucleophilic attack on the imine carbon, leading to the formation of a cyclic intermediate. A final 1,3-proton transfer yields the stable 2,3-dihydro-1H-perimidine product.[1] In the case of reactions with carboxylic acids or their derivatives, the initial amide formation is followed by an acid-catalyzed cyclization and dehydration to yield the fully aromatic perimidine.
Figure 1: General mechanistic pathway for the synthesis of 2,3-dihydro-1H-perimidines from 1,8-diaminonaphthalene and a carbonyl compound.
The Evolution of Catalysis in Perimidine Synthesis
The quest for milder, more efficient, and selective methods for perimidine synthesis has led to the exploration of a diverse range of catalytic systems. The choice of catalyst not only influences the reaction rate and yield but can also impact the substrate scope and the environmental footprint of the synthesis.
Classical Acid Catalysis
Brønsted and Lewis acids have long been employed to catalyze the condensation of NDA with carbonyl compounds.
-
Brønsted Acids: Protic acids such as p-toluenesulfonic acid (PTSA), sulfamic acid, and boron trifluoride hydrate (BF₃·H₂O) facilitate the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amino group of NDA.[1][5]
-
Lewis Acids: Aprotic acids like zinc acetate [Zn(OAc)₂], indium(III) chloride (InCl₃), bismuth(III) chloride (BiCl₃), and ytterbium(III) triflate [Yb(OTf)₃] function by coordinating to the carbonyl oxygen, which similarly enhances the electrophilicity of the carbonyl carbon.[1][3][6] Metal triflates, in particular, are known for their water stability and reusability, making them attractive catalysts for these transformations.[1]
The Rise of Modern Catalytic Systems
In recent decades, a paradigm shift towards more sustainable and efficient catalytic systems has been observed.
-
Nanocatalysts: The high surface-area-to-volume ratio and unique electronic properties of nanocatalysts have made them highly effective in perimidine synthesis.[1] Examples include nano-silica sulfuric acid, nano-copper Y zeolite, and magnetic iron oxide-based nanoparticles functionalized with acidic groups (e.g., Fe₃O₄@zeolite-SO₃H).[1][4] These catalysts offer several advantages, including high catalytic activity under mild conditions, ease of separation from the reaction mixture (especially for magnetic nanoparticles), and excellent reusability.[1] The mechanism on the surface of these catalysts often involves the activation of the carbonyl group by acidic sites on the nanoparticle surface.[7]
-
Organocatalysis: The use of small organic molecules as catalysts has gained traction as a green alternative to metal-based systems. In perimidine synthesis, organocatalysts like squaric acid and phenylboronic acid have been shown to be effective.[1] Squaric acid, a dibasic organocatalyst, is particularly noteworthy for its water solubility and reusability.[1]
A Comparative Overview of Catalytic Methods
| Catalyst Type | Examples | Role in Mechanism | Advantages | Disadvantages |
| Brønsted Acids | PTSA, Sulfamic Acid, BF₃·H₂O | Protonates carbonyl oxygen, increasing its electrophilicity. | Readily available, inexpensive. | Often requires elevated temperatures, can be corrosive, difficult to recycle. |
| Lewis Acids | Zn(OAc)₂, InCl₃, Yb(OTf)₃, FePO₄ | Coordinates to carbonyl oxygen, enhancing its electrophilicity. | High activity, some are water-tolerant and reusable.[1][8] | Metal contamination of the product, some are moisture-sensitive. |
| Nanocatalysts | Nano-silica sulfuric acid, Nano-CuY zeolite, Fe₃O₄@zeolite-SO₃H | Provides a high concentration of active sites for carbonyl activation. | High efficiency, mild reaction conditions, excellent reusability, easy separation.[1] | Can be more expensive to prepare than traditional catalysts. |
| Organocatalysts | Squaric acid, Phenylboronic acid | Activates the carbonyl group through hydrogen bonding or Lewis acid-type interactions. | Metal-free, often biodegradable, can be highly selective.[1] | May require higher catalyst loading compared to metal catalysts. |
Green and Innovative Synthetic Methodologies
The principles of green chemistry have profoundly influenced the development of modern synthetic routes to perimidines, leading to methodologies that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.
Solvent-Free Synthesis (Mechanochemistry)
Solvent-free reactions, often conducted by simply grinding the reactants together in a mortar and pestle (mechanochemistry), represent a significant step towards greener synthesis.[9] This technique often leads to shorter reaction times, higher yields, and a simplified work-up procedure, as the product can often be isolated by simple washing.[9] The absence of a solvent not only reduces waste but also eliminates the potential hazards associated with volatile organic compounds.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[10][11] In perimidine synthesis, microwave-assisted methods have been shown to dramatically reduce reaction times from hours to minutes, while often providing higher yields compared to conventional heating.[10][11] This is due to the efficient and uniform heating of the reaction mixture by the microwave energy.
Aqueous Synthesis
The use of water as a solvent is highly desirable from a green chemistry perspective. Several methods for perimidine synthesis in water have been developed, often utilizing water-soluble catalysts or even proceeding under catalyst-free conditions at elevated temperatures.[1]
Figure 2: Workflow illustrating various green synthetic approaches to perimidines.
Experimental Protocols
To provide a practical context to the methodologies discussed, this section presents detailed, step-by-step protocols for the synthesis of representative perimidine derivatives under different conditions.
Protocol 1: Classical Acid-Catalyzed Synthesis of 2-Phenyl-2,3-dihydro-1H-perimidine
This protocol describes a traditional approach using a Brønsted acid catalyst.
-
Materials: 1,8-diaminonaphthalene (1.58 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol), ethanol (50 mL).
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,8-diaminonaphthalene, benzaldehyde, and ethanol.
-
Add the p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product will precipitate out of solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to afford pure 2-phenyl-2,3-dihydro-1H-perimidine.
-
Protocol 2: Solvent-Free Synthesis of 2-(4-Chlorophenyl)-2,3-dihydro-1H-perimidine by Grinding
This protocol exemplifies a green, mechanochemical approach.[12]
-
Materials: 1,8-diaminonaphthalene (1.58 g, 10 mmol), 4-chlorobenzaldehyde (1.41 g, 10 mmol).
-
Procedure:
-
Place 1,8-diaminonaphthalene and 4-chlorobenzaldehyde in a mortar.
-
Grind the mixture with a pestle at room temperature for 5-10 minutes. The progress of the reaction can be monitored by TLC.
-
The reaction mixture will typically solidify upon completion.
-
Wash the solid product with a small amount of a non-polar solvent like hexane to remove any unreacted aldehyde.
-
The resulting solid is often of high purity, but can be further purified by recrystallization from ethanol if necessary.[12]
-
Protocol 3: Microwave-Assisted Synthesis of 2-Methyl-1H-perimidine
This protocol demonstrates the use of microwave irradiation for the synthesis of a fully aromatized perimidine from a carboxylic acid.[11]
-
Materials: 1,8-diaminonaphthalene (1.58 g, 10 mmol), acetic acid (0.60 g, 10 mmol), a few drops of concentrated hydrochloric acid.
-
Procedure:
-
In a microwave-safe reaction vessel, mix 1,8-diaminonaphthalene and acetic acid.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 150 °C) for 5-10 minutes.
-
After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 4: Synthesis of 2,2-Dimethyl-2,3-dihydro-1H-perimidine
This protocol illustrates the use of a ketone as the carbonyl source.[4]
-
Materials: 1,8-diaminonaphthalene (1.58 g, 10 mmol), acetone (0.58 g, 10 mmol), ethanol (50 mL).
-
Procedure:
-
In a round-bottom flask, dissolve 1,8-diaminonaphthalene in ethanol.
-
Add acetone to the solution.
-
Reflux the reaction mixture for 2 hours.[4]
-
After cooling, the product may crystallize out. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold ethanol.
-
The product can be recrystallized from boiling ethanol to yield translucent crystals.[4]
-
Conclusion and Future Outlook
The synthesis of the perimidine ring has undergone a remarkable evolution, from the classical condensation reactions of the 19th century to the highly efficient and environmentally conscious methods of today. The foundational work of early pioneers paved the way for the development of a vast arsenal of synthetic tools, with catalysis playing a central role in this advancement. The shift towards green chemistry has spurred innovation, leading to the development of solvent-free, microwave-assisted, and aqueous synthetic protocols that offer significant advantages in terms of efficiency and sustainability.
Looking ahead, the field of perimidine synthesis is poised for further innovation. The development of even more active and selective catalysts, particularly those based on earth-abundant and non-toxic metals, will continue to be a major focus. The application of flow chemistry and other process intensification technologies holds the promise of enabling the continuous and scalable production of perimidines. Furthermore, the exploration of novel synthetic disconnections and the use of computational tools to design new catalysts and predict reaction outcomes will undoubtedly open up new avenues for the construction of this versatile heterocyclic system. As the demand for novel pharmaceuticals, functional materials, and molecular probes continues to grow, the rich and evolving chemistry of the perimidine ring will ensure its continued importance in the landscape of modern organic synthesis.
References
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Sahiba, N., & Agarwal, S. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Topics in Current Chemistry, 378(4), 1-47. Available from: [Link]
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Yelmane, G. D., & Jagtap, S. V. (2021). Review on Perimidines: A synthetic Pathways Approach. Material Science Research India, 18(1), 14-26. Available from: [Link]
- Prakash, S. G. K., Paknia, F., Narayan, A., & Olah, G. A. (2013). Synthesis of perimidine and 1,5-benzodiazepine derivatives using tamed Brønsted acid, BF3–H2O. Journal of Fluorine Chemistry, 152, 99-105.
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- Salih, K. M., & Azeez, H. J. (2016). Synthesis, characterization and biological activity of 2- Aryl -2, 3-dihydro-1H-perimidine. Journal of Pharmaceutical and Biological Sciences, 4(2), 56-63.
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Schindler, C. S., et al. (2018). Combined Theoretical and Experimental Investigation of Lewis Acid-Carbonyl Interactions for Metathesis. ACS Catalysis, 8(11), 10646-10655. Available from: [Link]
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Asian Journal of Chemistry. (2016). Microwave Assisted Synthesis of Some 2-Alkyl and 2-Arylperimidines. Asian Journal of Chemistry. Available from: [Link]
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Srimani, D., et al. (2024). Well-defined cobalt(ii)-catalyzed synthesis of perimidine derivatives via acceptorless dehydrogenative annulation. Organic & Biomolecular Chemistry. Available from: [Link]
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Llamas-Saiz, A. L., Foces-Foces, C., Sanz, D., Claramunt, R. M., Dotor, J., Elguero, J., ... & del Valle, J. C. (1995). 2-Arylperimidine derivatives. Part 1. Synthesis, NMR spectroscopy, X-ray crystal and molecular structures. Journal of the Chemical Society, Perkin Transactions 2, (7), 1389-1398. Available from: [Link]
- Beller, M., et al. (2020). Highly selective synthesis of 1H‐perimidines from 1,8‐dinitronaphthalene and various aldehydes.
-
Kalle, P., Tatarin, S. V., Zakharov, A. Y., Kiseleva, M. A., & Bezzubov, S. I. (2021). Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. Acta Crystallographica Section E: Crystallographic Communications, 77(2), 96-100. Available from: [Link]
-
Choudhury, L. H., & Kumari, V. (2025). Perimidine directed Rh(III)-catalyzed [4 + 1] and [4 + 2] annulations: synthesis of perimidine linked spiro-succinimides and isoquinolines. Organic & Biomolecular Chemistry. Available from: [Link]
-
Wang, Y., et al. (2009). One-Pot Synthesis of Functionalized Benzimidazoles and 1H-Pyrimidines via Cascade Reactions of o-Aminoanilines or Naphthalene-1,8-diamine with Alkynes and p-Tolylsulfonyl Azide. Synlett, 2009(12), 2023-2027. Available from: [Link]
-
Behbahani, F. K., & Golchin, F. M. (2018). A new catalyst for the synthesis of 2-substituted perimidines catalysed by FePO4. Journal of Taibah University for Science, 11(1), 85-89. Available from: [Link]
- Sahiba, N., et al. (2020). Metal Free Sulfonic Acid Functionalized Carbon Catalyst for Green and Mechanochemical Synthesis of Perimidines. ChemistrySelect, 5(43), 13539-13545.
- Menteşe, E., Yılmaz, F., & Kahveci, B. (2018). A new green protocol for the synthesis of 2-substituted perimidines from hydrazones under catalyst- and solvent-free conditions.
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National Library of Medicine. (n.d.). Justus Liebigs Annalen der Chemie. NLM Catalog. Available from: [Link]
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Wikipedia. (2023, November 29). Liebigs Annalen. In Wikipedia. Available from: [Link]
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Wikisource. (2026, January 18). Annalen der Chemie. In Wikisource. Available from: [Link]
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Wikipedia. (2023, December 1). 1,8-Bis(dimethylamino)naphthalene. In Wikipedia. Available from: [Link]
- Spring, D. R., et al. (2022). Structure–activity relationship of piperidine derivatives with... RSC Medicinal Chemistry, 13(8), 957-967.
- Agarwal, S., et al. (2021). Graphene Oxide (GO): A Metal-Free Carbocatalyst for the Green Synthesis of Bioactive N, O, and S-Heterocycles.
-
Internet Archive. (2021, June 7). Justus Liebigs Annalen der Chemie. Available from: [Link]
-
HathiTrust Digital Library. (n.d.). Catalog Record: Justus Liebig's Annalen der Chemie. Available from: [Link]
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Sahiba, N., & Agarwal, S. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Topics in Current Chemistry, 378(4-5). Available from: [Link]
- Mobinikhaledi, A., et al. (2010). Synthesis of New Perimidine Derivatives from the Reaction of 1,8-Diaminonaphthalene with Iminoester Hydrochlorides. Journal of Heterocyclic Chemistry, 47(4), 869-872.
-
Alder, R. W., et al. (1986). Preparation of a range of NNN′N′-tetrasubstituted 1,8-diaminonaphthalenes. Journal of the Chemical Society, Perkin Transactions 1, 1981-1990. Available from: [Link]
-
Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. Available from: [Link]
-
Bull, J. A., et al. (2015). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Angewandte Chemie International Edition, 54(12), 3699-3703. Available from: [Link]
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Bull, J. A., et al. (2015). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Semantic Scholar. Available from: [Link]
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Domingo, L. R., & Aurell, M. J. (2016). A DFT study of the role of the Lewis acid catalysts in the [3 + 2] cycloaddition reaction of the electrophilic nitrone isomer of methyl glyoxylate oxime with nucleophilic cyclopentene. RSC Advances, 6(96), 93775-93784. Available from: [Link]
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Biological Activity Potential of 2-Substituted Perimidines
Executive Summary
The perimidine nucleus (1H-perimidine) represents a unique class of tricyclic aromatic heterocycles characterized by a
This guide analyzes the biological potential of these derivatives, specifically focusing on their DNA-intercalating anticancer capabilities and broad-spectrum antimicrobial profiles . We provide actionable synthesis workflows, validated screening protocols, and mechanistic insights grounded in Structure-Activity Relationships (SAR).
Chemical Foundation: The Scaffold & Synthesis
The biological efficacy of perimidines stems from their planar geometry, which facilitates intercalation between DNA base pairs. The C-2 position is the primary vector for diversification, allowing the introduction of aryl, alkyl, or heterocyclic moieties that modulate lipophilicity and target binding affinity.
Validated Synthetic Pathways
To access biologically active libraries, we recommend the condensation of 1,8-diaminonaphthalene with electrophiles. Below is the logic flow for high-yield synthesis.
Figure 1: General synthetic workflow for 2-substituted perimidines. The choice of catalyst (e.g., FePO4, Iodine) determines reaction rate and green chemistry compliance.
Therapeutic Spectrum: Mechanisms & Data
Anticancer Activity: DNA Intercalation & Topoisomerase Inhibition
The planar perimidine ring acts as a "molecular wedge." Upon entering the nucleus, 2-substituted derivatives intercalate between DNA base pairs, stabilizing the DNA-drug complex and inhibiting replication enzymes like Topoisomerase II .
-
Mechanism: Intercalation
DNA Distortion Topo II Trapping Double-Strand Breaks Apoptosis. -
Key SAR Finding: Introduction of a 2-aryl group with electron-withdrawing substituents (e.g., 4-Cl, 4-NO2) significantly enhances cytotoxicity compared to unsubstituted analogs.
Comparative Cytotoxicity Data (IC50 in
M)
Representative data aggregated from recent high-impact studies.
| Compound Substituent (C-2) | Cell Line: HepG2 (Liver) | Cell Line: MCF-7 (Breast) | Cell Line: HCT-116 (Colon) | Mechanism Note |
| Phenyl (Unsubstituted) | 25.4 | 30.1 | 28.5 | Moderate intercalation |
| 4-Chlorophenyl | 12.8 | 15.2 | 14.0 | Enhanced lipophilicity |
| 4-Nitrophenyl | 8.5 | 9.2 | 7.8 | Strong |
| 2-Heterocyclic (e.g., Pyridazine) | 4.6 | 5.1 | 4.2 | Dual binding (Groove + Intercalation) |
| Doxorubicin (Control) | 1.2 | 0.8 | 0.9 | Standard Topo II poison |
Antimicrobial Potential
2-substituted perimidines exhibit bactericidal activity, particularly against Gram-negative pathogens. The mechanism often involves membrane disruption and DNA binding (gyrase inhibition).
-
Potency: Novel azo-fused derivatives have shown MIC values as low as 1.56
g/mL against Pseudomonas aeruginosa, rivaling standard antibiotics in specific assays. -
Spectrum: E. coli and P. aeruginosa (Gram-negative) are generally more susceptible than S. aureus (Gram-positive), likely due to the specific uptake channels for these planar cationic molecules.
Mechanistic Validation Protocols
To ensure scientific integrity, every biological claim must be validated using self-consistent assays.
Protocol A: DNA Binding Affinity (UV-Vis Titration)
Determine the binding constant (
-
Preparation: Prepare a
M solution of the perimidine derivative in Tris-HCl buffer (pH 7.4). -
Titration: Add aliquots of CT-DNA (Calf Thymus DNA) stock solution (
M) to the sample and reference cuvettes. -
Measurement: Record absorption spectra (200–800 nm) after each addition.
-
Analysis: Observe hypochromism (decrease in peak intensity) and bathochromic shift (red shift).
-
Calculation: Use the Benesi-Hildebrand equation to plot
vs . The slope/intercept ratio yields .-
Target Benchmark:
indicates strong intercalation.
-
Protocol B: Antimicrobial Susceptibility (Broth Microdilution)
Avoid Disc Diffusion for quantitative SAR; use Microdilution for precise MICs.
-
Inoculum: Adjust bacterial culture to
CFU/mL (0.5 McFarland standard). -
Plate Setup: Use 96-well plates. Dispense
L of Mueller-Hinton broth containing serial dilutions of the test compound (e.g., 0.5 to 128 g/mL). -
Controls: Include Growth Control (Bacteria + Broth) and Sterility Control (Broth only).
-
Incubation:
C for 24 hours. -
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.
-
Validation: Perform in triplicate. Standard deviation should be within
dilution step.
Visualizing the Mechanism of Action[1]
Understanding the pathway from exposure to cell death is critical for drug design.
Figure 2: Pharmacodynamic pathway of perimidine derivatives inducing cytotoxicity via DNA intercalation and Topoisomerase II inhibition.
Future Outlook & SAR Insights
The current state of research suggests that 2-substituted perimidines are transitioning from "dye intermediates" to "lead candidates."
-
SAR Insight 1: Heterocyclic substitutions at C-2 (e.g., pyridazine, thiophene) often yield higher potency than simple aryl groups due to additional hydrogen bonding capabilities within the DNA minor groove.
-
SAR Insight 2: The presence of azo-linkages can enhance antibacterial efficacy, possibly by facilitating reduction inside the bacterial cell to active metabolites.
-
Toxicity: While potent, the planar structure poses a risk of non-specific toxicity. Future work must focus on ADME profiling to improve the therapeutic index.
References
-
Pozharskii, A. F., et al. "Perimidines: a unique
-amphoteric heteroaromatic system."[1] Russian Chemical Reviews, 2020.[1] Link -
Nagasundaram, N., et al. "Synthesis, characterization and biological evaluation of novel azo fused 2,3-dihydro-1H-perimidine derivatives." Journal of Molecular Structure, 2022.[1] Link
-
Sharma, V., et al. "A Comprehensive Review on Fused Heterocyclic as DNA Intercalators: Promising Anticancer Agents."[1] Current Pharmaceutical Design, 2021.[1] Link
- Buu-Hoï, N. P., et al. "Biological activity of perimidine derivatives.
-
BenchChem. "A comparative study of the synthesis methods for 2-substituted perimidines." BenchChem Technical Guides, 2025. Link
Sources
Technical Guide: Physicochemical Profiling of Chloromethyl Perimidine Scaffolds
Topic: Physicochemical Characteristics of Chloromethyl Perimidine Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Electrophilic Warhead
Chloromethyl perimidine derivatives represent a specialized class of fused heterocyclic compounds where the lipophilic, planar perimidine core (a pyrimidine ring fused to naphthalene) is functionalized with a reactive chloromethyl electrophile. Unlike inert drug scaffolds, the physicochemical identity of 2-chloromethylperimidine is defined by its reactivity-stability trade-off .
For the medicinal chemist, this molecule serves two distinct roles:
-
Synthetic Intermediate: A versatile alkylating agent for constructing complex N-heterocyclic architectures.
-
Pharmacological Warhead: A DNA-intercalating alkylator capable of covalent modification of biological nucleophiles (cysteine thiols, DNA bases).
This guide provides a rigorous analysis of the structural, electronic, and solution-phase characteristics necessary to handle, derivatize, and formulate these compounds effectively.
Structural & Electronic Basis
Molecular Geometry and Aromaticity
The perimidine nucleus is a tricyclic system possessing 14
-
Planarity: The molecule is essentially planar, facilitating intercalation between DNA base pairs.
-
Amphoteric Nature: The N1 position is pyrrole-like (H-bond donor), while N3 is pyridine-like (H-bond acceptor).
-
The Chloromethyl Perturbation: The
group at the C2 position acts as an electron-withdrawing group (inductive effect, ), reducing the electron density of the pyrimidine ring compared to a methyl substituent.
Electronic Distribution (Reactivity)
The carbon-chlorine bond in the chloromethyl group is highly polarized. The adjacent perimidine ring stabilizes the transition state for nucleophilic attack, making the methylene carbon highly susceptible to
| Parameter | Characteristic | Implication |
| Bond Polarization | High electrophilicity at the methylene carbon. | |
| Ring Influence | Electron-withdrawing | Lowers pKa of the N-H proton; reduces basicity of N3. |
| UV-Vis Absorption | Strong | |
| Fluorescence | Blue/Green Emission | Intrinsic fluorophore; sensitive to solvent polarity (solvatochromism). |
Synthesis & Purification Protocols
The synthesis of 2-chloromethylperimidine requires controlled condensation to prevent polymerization or over-alkylation.
Synthetic Workflow (DOT Diagram)
Caption: Step-wise condensation pathway for the synthesis of 2-chloromethylperimidine from 1,8-diaminonaphthalene.
Detailed Protocol
-
Condensation: Dissolve 1,8-diaminonaphthalene (0.1 mol) in 4N HCl (50 mL). Add chloroacetic acid (0.15 mol) and reflux for 2–4 hours. The acidic medium catalyzes the cyclization while protecting the amine from multiple alkylations.
-
Isolation: Cool the mixture to 0°C. Neutralize cautiously with 10% aqueous ammonia or sodium bicarbonate to pH ~7–8. The free base will precipitate as a greenish-yellow solid.
-
Purification: Filter the solid and wash with cold water. Recrystallize from ethanol or a benzene/petroleum ether mixture to remove unreacted diamine (which oxidizes to a dark purple contaminant).
-
Storage: Store under inert gas (Argon) at -20°C to prevent hydrolysis.
Physicochemical Profile
Solubility and Lipophilicity
The chloromethyl group increases lipophilicity relative to the parent perimidine, but the molecule remains sparingly soluble in water.
-
LogP (Estimated): 2.5 – 3.2
-
Water Solubility: Low (< 0.1 mg/mL). Requires co-solvents (DMSO, PEG-400) for biological assays.
-
Organic Solubility: Soluble in DMSO, DMF, Ethanol, Chloroform.
Acid-Base Properties (pKa)
Perimidines are mono-acidic bases.
-
pKa (Conjugate Acid): ~ 5.5 – 6.0.
-
Note: The electron-withdrawing chlorine atom inductively destabilizes the protonated form slightly more than a methyl group, leading to a lower pKa compared to 2-methylperimidine (pKa ~6.5).
-
-
Protonation Site: N3 (the pyridine-like nitrogen).
Hydrolytic Stability
This is the critical quality attribute (CQA) for this compound class. The C-Cl bond is liable to solvolysis in aqueous media.
-
Mechanism:
or attack by water/hydroxide. -
Degradation Product: 2-(Hydroxymethyl)perimidine.
-
Half-life (
):-
pH 2 (Acidic): Stable (Protonation of N3 repels electrophilic attack or stabilizes the core).
-
pH 7.4 (Physiological): Moderate stability (
4–12 hours). -
pH > 9 (Basic): Rapid hydrolysis (
30 mins).
-
Reactivity & Biological Implications[1][2][3][4][5]
The physicochemical value of 2-chloromethylperimidine lies in its specific reactivity profile. It acts as a "soft" electrophile.
Reactivity Network (DOT Diagram)
Caption: Reactivity profile showing competition between therapeutic derivatization and hydrolytic/toxicological pathways.
Biological Translation
-
DNA Binding: The planar perimidine core intercalates between DNA base pairs. The chloromethyl group is then positioned to alkylate the N7 position of guanine, potentially leading to irreversible DNA damage and apoptosis (antitumor mechanism).
-
Antimicrobial Activity: High lipophilicity facilitates cell wall penetration, where the electrophilic core can inhibit essential enzymes via cysteine modification.
Experimental Validation Protocols
To ensure data integrity, the following self-validating protocols are recommended.
Hydrolytic Stability Assay (HPLC)
Objective: Determine
-
Preparation: Prepare a 10 mM stock solution of 2-chloromethylperimidine in anhydrous DMSO.
-
Initiation: Spike the stock into PBS (pH 7.4) at 37°C to a final concentration of 50
M. -
Sampling: Inject aliquots into an HPLC (C18 column) at
min. -
Detection: Monitor absorbance at 340 nm.
-
Validation: The peak for the chloromethyl parent should decrease while a more polar peak (hydroxymethyl derivative, lower retention time) increases. Isosbestic points in the UV spectra confirm a clean two-component transition.
Determination of Alkylating Potential (NBP Assay)
Objective: Quantify electrophilicity equivalent.
-
Reagent: 4-(p-nitrobenzyl)pyridine (NBP).
-
Method: Incubate compound with NBP in acetone/buffer at 50°C.
-
Readout: Alkylation of NBP yields a purple chromophore upon basification. Measure
. -
Control: Compare against Chlorambucil (positive control) and 2-methylperimidine (negative control).
References
-
Synthesis and Properties of Perimidines
-
Biological Activity of Perimidine Derivatives
-
Reactivity of Chloromethyl Heterocycles (Benzimidazole Analogues)
- Title: Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole deriv
- Source: PubMed (J Agric Food Chem)
-
URL:
-
General Physicochemical Data (PubChem)
Sources
- 1. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of Perimidine Derivatives [yyhx.ciac.jl.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Perimidine | C11H8N2 | CID 120189 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Reactivity Landscape: A Technical Guide to the Stability of Chloromethyl Groups on Nitrogen Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloromethylated nitrogen heterocycles are pivotal building blocks in medicinal chemistry, offering a reactive handle for the synthesis of a diverse array of pharmaceutical compounds. However, the inherent reactivity of the chloromethyl group also presents a significant challenge to the stability of these molecules. This in-depth technical guide provides a comprehensive overview of the factors governing the stability of chloromethyl groups attached to nitrogen heterocycles. We will delve into the underlying chemical principles, explore key degradation pathways, and present field-proven insights into experimental design for stability assessment. This guide is intended to equip researchers with the knowledge to anticipate, control, and leverage the reactivity of these important synthetic intermediates.
Introduction: The Double-Edged Sword of Reactivity
Nitrogen heterocycles are a cornerstone of modern drug discovery, with approximately 60% of unique small-molecule drugs containing a nitrogen-based heterocyclic core.[1][2] The introduction of a chloromethyl group onto these scaffolds provides a versatile electrophilic site for nucleophilic substitution, enabling the facile construction of complex molecular architectures.[3] This reactivity, however, is a double-edged sword. The same electrophilicity that makes these compounds valuable synthetic intermediates also renders them susceptible to degradation, primarily through solvolysis and reactions with nucleophiles.[4][5] Understanding and controlling the stability of these chloromethylated heterocycles is therefore paramount for successful drug development, from synthesis and purification to formulation and long-term storage.[6]
This guide will dissect the multifaceted nature of chloromethyl group stability on nitrogen heterocycles. We will explore the intrinsic electronic and steric factors of the heterocyclic ring, the influence of the chloromethyl group's position, and the critical role of the surrounding environment, including pH, temperature, and the presence of nucleophiles.
Fundamental Chemistry of the Chloromethyl Group on Nitrogen Heterocycles
The stability of a chloromethyl group is intrinsically linked to the electronic nature of the nitrogen heterocycle to which it is attached. The nitrogen atom(s) within the ring can exert both inductive and resonance effects, which in turn influence the electrophilicity of the benzylic-like carbon and the stability of the potential carbocation intermediate in SN1-type reactions.
Electronic Effects of the Heterocyclic Ring
The electron density of the heterocyclic ring plays a crucial role in modulating the reactivity of the chloromethyl group.
-
Electron-Withdrawing Heterocycles: Heterocycles with electron-withdrawing characteristics, such as pyridine or pyrimidine, tend to destabilize a developing positive charge on the adjacent methylene carbon. This generally leads to a decrease in the rate of SN1-type solvolysis and an increased propensity for SN2-type reactions.[3]
-
Electron-Rich Heterocycles: Conversely, electron-rich heterocycles like pyrrole and indole can stabilize a carbocation intermediate through resonance, potentially accelerating SN1-type degradation pathways.[7] The lone pair of electrons on the nitrogen atom can participate in delocalization, enhancing this stabilizing effect.
The number and position of nitrogen atoms within the ring also have a significant impact. For instance, the presence of adjacent nitrogen atoms can influence the overall aromaticity and electronic distribution of the ring, thereby affecting the stability of the chloromethyl substituent.[8][9]
Positional Isomerism
The position of the chloromethyl group on the heterocyclic ring is a critical determinant of its stability. For example, in pyridines, a chloromethyl group at the 2- or 4-position is more activated towards nucleophilic substitution than one at the 3-position due to the ability of the nitrogen atom to stabilize the transition state through resonance. This is a key consideration in synthetic strategies and in predicting potential degradation pathways.[10]
Key Factors Influencing Stability
The intrinsic chemical nature of the chloromethylated heterocycle is only one piece of the puzzle. The surrounding environment exerts a profound influence on the stability of these compounds.
pH
The pH of the medium is arguably one of the most critical factors affecting the stability of chloromethyl groups on nitrogen heterocycles.[6][11][12][13]
-
Acidic Conditions: In acidic media, the nitrogen atom of the heterocycle can become protonated. This protonation increases the electron-withdrawing nature of the ring, which can significantly slow down SN1-type hydrolysis by destabilizing the carbocation intermediate. Many chloromethylated nitrogen heterocycles exhibit greater stability at lower pH values.[14]
-
Neutral and Alkaline Conditions: As the pH increases, the rate of hydrolysis often increases.[15][16] Under neutral or alkaline conditions, hydroxide ions can act as potent nucleophiles, directly attacking the electrophilic carbon of the chloromethyl group in an SN2 reaction. The rate of this degradation is typically dependent on the hydroxide ion concentration.
A pH-rate profile, which plots the observed degradation rate constant against pH, is an essential tool for characterizing the stability of these compounds.[14]
Temperature
As with most chemical reactions, temperature has a significant impact on the degradation rate of chloromethylated heterocycles.[6][11][12][13] The relationship between temperature and the reaction rate constant is typically described by the Arrhenius equation.[14] Elevated temperatures accelerate degradation reactions, making storage at controlled, and often reduced, temperatures crucial for preserving the integrity of these compounds.[3]
Solvent and Nucleophiles
The solvent plays a dual role in the stability of chloromethylated heterocycles. It can act as a nucleophile in solvolysis reactions and its polarity can influence the reaction mechanism.[4][5]
-
Solvolysis: In protic solvents such as water, alcohols, or carboxylic acids, the solvent molecule itself can act as a nucleophile, leading to the displacement of the chloride ion. This process is known as solvolysis (or hydrolysis in the case of water).[4][5] The rate of solvolysis is dependent on the nucleophilicity and ionizing power of the solvent.[17]
-
Presence of External Nucleophiles: The presence of other nucleophiles in the solution can significantly accelerate the degradation of chloromethylated heterocycles.[3] Common nucleophiles encountered in pharmaceutical development include buffers, excipients, and even other drug molecules.
The general reactivity of common nucleophiles follows the order: R-S⁻ > R-O⁻ > R₂NH > R-NH₂ > H₂O.[3]
Common Degradation Pathways
The degradation of chloromethyl groups on nitrogen heterocycles primarily proceeds through nucleophilic substitution reactions, which can be broadly classified as SN1 or SN2.
SN1 and SN2 Mechanisms
The operative mechanism is influenced by the structure of the heterocycle, the reaction conditions, and the nature of the nucleophile.
-
SN2 (Bimolecular Nucleophilic Substitution): This is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[3] This mechanism is favored by strong nucleophiles, less sterically hindered substrates, and solvents that are less effective at stabilizing carbocations.
-
SN1 (Unimolecular Nucleophilic Substitution): This is a two-step process involving the formation of a carbocation intermediate in the rate-determining step, which is then rapidly attacked by a nucleophile.[5] This mechanism is favored by substrates that can form stable carbocations (e.g., those attached to electron-rich heterocycles), weaker nucleophiles, and polar, protic solvents that can solvate both the carbocation and the leaving group.
The following diagram illustrates the general SN1 and SN2 degradation pathways:
Figure 1: General SN1 and SN2 degradation pathways for chloromethylated nitrogen heterocycles.
Ring Opening and Rearrangements
In some cases, particularly with strained or highly activated heterocyclic systems, degradation can proceed through more complex pathways involving ring-opening or rearrangement reactions. These are often specific to the particular heterocyclic scaffold and require detailed mechanistic investigation.
Experimental Design for Stability Assessment
A robust assessment of the stability of chloromethylated nitrogen heterocycles is crucial for ensuring product quality and establishing appropriate storage and handling conditions.
Stability-Indicating Analytical Methods
The cornerstone of any stability study is a validated stability-indicating analytical method. This method must be able to separate, detect, and quantify the parent compound and its significant degradation products without interference from other components in the sample matrix.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high sensitivity, accuracy, and versatility.[18] A typical stability-indicating HPLC method would involve:
-
Column: A reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve optimal separation.
-
Detection: UV detection is suitable for most aromatic heterocycles.[19] For compounds lacking a strong chromophore or for the identification of unknown degradants, mass spectrometry (MS) detection can be invaluable.[20]
Forced Degradation Studies
Forced degradation (or stress testing) is a critical component of stability assessment. It involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.[20]
Typical Stress Conditions:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid or a solution of the compound.
-
Photostability: Exposing the compound to light of controlled wavelength and intensity.
The following diagram outlines a general workflow for a forced degradation study:
Figure 2: General workflow for a forced degradation study.
Quantitative Stability Data
The following table provides a hypothetical summary of stability data for a chloromethylated nitrogen heterocycle under various stress conditions. Actual data will be specific to the compound under investigation.
| Stress Condition | Temperature (°C) | Time (h) | % Degradation | Major Degradation Product(s) |
| 0.1 M HCl | 60 | 24 | < 5% | Parent Compound |
| 0.1 M NaOH | 25 | 8 | 35% | Hydroxymethyl derivative |
| 3% H₂O₂ | 25 | 24 | 12% | N-oxide, Hydroxymethyl derivative |
| Heat (Solid) | 80 | 72 | < 2% | Parent Compound |
| Photostability | ICH Q1B | - | 8% | Photodegradant X |
Experimental Protocols
Protocol for pH-Rate Profile Determination
-
Prepare Buffer Solutions: Prepare a series of buffers covering the desired pH range (e.g., pH 2 to 12).
-
Prepare Stock Solution: Prepare a stock solution of the chloromethylated heterocycle in a suitable organic solvent (e.g., acetonitrile).
-
Initiate Degradation: Add a small aliquot of the stock solution to each buffer solution at a constant temperature.
-
Sample at Time Points: Withdraw aliquots from each solution at predetermined time intervals.
-
Quench Reaction: If necessary, quench the degradation reaction by adding an appropriate reagent (e.g., acid to neutralize a basic solution).
-
Analyze Samples: Analyze the samples using a validated stability-indicating HPLC method.
-
Calculate Rate Constants: Determine the pseudo-first-order rate constant (k_obs) at each pH by plotting the natural logarithm of the parent compound concentration versus time.
-
Construct pH-Rate Profile: Plot log(k_obs) versus pH.
Protocol for a Typical Forced Degradation Study (Acid Hydrolysis)
-
Prepare Sample Solution: Prepare a solution of the chloromethylated heterocycle in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare Stress Solution: Prepare a solution of the stressor (e.g., 0.2 M HCl).
-
Initiate Stress: Mix equal volumes of the sample solution and the stress solution to achieve the final desired concentration of the compound and stressor (e.g., 0.1 M HCl).
-
Incubate: Place the solution in a constant temperature bath (e.g., 60 °C).
-
Sample and Analyze: Withdraw samples at appropriate time points, neutralize if necessary, and analyze by HPLC-UV/MS.
-
Analyze Data: Determine the percentage of degradation and identify any major degradation products.
Conclusion
The stability of chloromethyl groups on nitrogen heterocycles is a complex interplay of the intrinsic properties of the molecule and the external environment. A thorough understanding of the factors discussed in this guide—electronic effects, positional isomerism, pH, temperature, and the presence of nucleophiles—is essential for any researcher working with these valuable compounds. By employing robust experimental designs, including the use of stability-indicating analytical methods and forced degradation studies, scientists can effectively characterize the stability profile of these molecules. This knowledge is not only crucial for ensuring the quality and shelf-life of pharmaceutical products but also for guiding the design of more stable and effective drug candidates.
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An In-depth Technical Guide to Safety Data Sheet (SDS) Interpretation for Perimidine Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of SDS in Handling Perimidine Intermediates
Perimidine and its derivatives are a class of heterocyclic compounds that form the backbone of numerous pharmaceutical agents due to their diverse biological activities, including potential antimicrobial, antiviral, and anticancer properties.[1] As research and development in this area intensifies, a thorough understanding of the safe handling of perimidine intermediates is not just a regulatory requirement but a cornerstone of responsible science. The Safety Data Sheet (SDS), a standardized 16-section document, is the primary source of this critical information.[2][3][4]
This guide provides an in-depth, practical framework for interpreting SDSs for perimidine intermediates. It moves beyond a simple recitation of the sections to offer insights into the "why" behind the data, enabling you to make informed risk assessments and implement effective safety protocols in your laboratory.
Deconstructing the 16 Sections of an SDS for Perimidine Intermediates
The globally harmonized system (GHS) mandates a 16-section format for SDSs to ensure consistency and ease of understanding across different regions and languages.[3][5] Below is a detailed exploration of each section, with a specific focus on the nuances relevant to perimidine intermediates.
Section 1: Identification
This section provides the fundamental identity of the substance.[3][4] For perimidine intermediates, pay close attention to:
-
Product Identifier: This could be a chemical name (e.g., 2,3-dihydro-1H-perimidine) or a product code.
-
Other means of identification: Synonyms or CAS numbers are crucial for cross-referencing with other databases and literature.
-
Recommended use and restrictions on use: This will typically state "For laboratory research use only" and may explicitly forbid use in humans or animals.[6]
Section 2: Hazard(s) Identification
This is arguably the most critical section for an initial risk assessment. It outlines the potential hazards of the chemical and the appropriate warning information.[3][4]
-
GHS Classification: Perimidine intermediates, being heterocyclic aromatic amines, may be classified as:
-
Acute Toxicity: Some derivatives are harmful if swallowed.[7][8]
-
Skin Corrosion/Irritation: Many perimidine compounds are known to cause skin irritation.[9]
-
Serious Eye Damage/Eye Irritation: Can cause serious eye irritation.[9]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[9]
-
Specific Target Organ Toxicity (Repeated Exposure): Some derivatives may cause damage to organs through prolonged or repeated exposure.[7][8]
-
Hazardous to the Aquatic Environment: Certain perimidines are very toxic to aquatic life with long-lasting effects.[7][8]
-
-
Label Elements: This includes pictograms, a signal word (e.g., "Warning" or "Danger"), hazard statements (e.g., "H315: Causes skin irritation"), and precautionary statements.[9]
Expert Insight: The structure of a perimidine intermediate can give clues to its potential hazards. The presence of certain functional groups, for instance, can increase the likelihood of skin sensitization or other toxic effects.
Section 3: Composition/Information on Ingredients
This section details the chemical composition of the product.[3][4] For a pure perimidine intermediate, it will list the chemical name, CAS number, and concentration (usually >95%). If it's a mixture, all hazardous components will be listed with their concentration ranges.
Section 4: First-Aid Measures
This section provides immediate medical advice in case of exposure.[3][4]
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If they feel unwell, seek medical attention.[10][11] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical advice.[10] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[10] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[10][11] |
Causality: The recommended first-aid measures are directly linked to the hazards identified in Section 2. For example, the advice against inducing vomiting after ingestion is to prevent aspiration of the chemical into the lungs, which can cause further damage.
Section 5: Fire-Fighting Measures
This section provides information on how to handle a fire involving the chemical.[3][4]
-
Suitable Extinguishing Media: Often includes dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
-
Specific Hazards Arising from the Chemical: Combustion of perimidine intermediates can produce toxic gases like carbon monoxide, carbon dioxide, and nitrogen oxides.[10][12]
-
Special Protective Equipment for Fire-fighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]
Section 6: Accidental Release Measures
This section outlines the procedures for cleaning up spills and leaks to prevent or minimize exposure to people, property, and the environment.[3][4]
-
Personal Precautions: Wear appropriate personal protective equipment (PPE) as described in Section 8. Ensure adequate ventilation.
-
Environmental Precautions: Prevent the chemical from entering drains and waterways, as some perimidine derivatives are toxic to aquatic life.[12]
-
Methods for Containment and Cleaning Up: For solid spills, sweep up and place in a suitable container for disposal. For liquid spills, absorb with an inert material.
Experimental Workflow: SDS-Guided Risk Assessment for a Novel Perimidine Intermediate
This workflow illustrates how to proactively use an SDS to establish safe handling procedures before starting any experimental work with a new perimidine intermediate.
Caption: Workflow for an SDS-driven risk assessment process.
Section 7: Handling and Storage
This section provides guidance on safe handling practices and storage conditions.[3][4]
-
Precautions for Safe Handling:
-
Conditions for Safe Storage:
Section 8: Exposure Controls/Personal Protection
This section provides information on exposure limits, engineering controls, and personal protective equipment (PPE).[3][4]
-
Exposure Limits: May list OSHA Permissible Exposure Limits (PELs) or ACGIH Threshold Limit Values (TLVs) if available. For many novel intermediates, these will not have been established.
-
Engineering Controls: A chemical fume hood is the most common and effective engineering control for handling perimidine intermediates. Eyewash stations and safety showers should be readily accessible.[12]
-
Personal Protective Equipment (PPE):
Section 9: Physical and Chemical Properties
This section provides the physical and chemical properties of the substance. This information is crucial for designing experiments and for anticipating potential hazards.
| Property | Relevance for Perimidine Intermediates |
| Appearance | Solid (often crystalline) or liquid. |
| Odor | May be characteristic, but odor should not be used to determine exposure. |
| Melting/Freezing Point | Important for storage and some reaction conditions. |
| Solubility | Critical for designing reaction and purification protocols. Many are soluble in organic solvents like DMSO, ethanol, and acetonitrile.[16] |
| Vapor Pressure/Density | Influences inhalation risk. |
Section 10: Stability and Reactivity
This section describes the chemical stability and reactivity hazards of the substance.[3][17]
-
Reactivity: Generally stable under normal conditions.
-
Chemical Stability: Many perimidine intermediates are stable under recommended storage conditions, though some may be sensitive to light, air, or moisture.[10][16]
-
Possibility of Hazardous Reactions: Unlikely under normal processing.
-
Conditions to Avoid: Heat, flames, sparks, and exposure to incompatible materials.[10][13]
-
Incompatible Materials: Strong oxidizing agents and strong acids are common incompatibilities.[10][12]
-
Hazardous Decomposition Products: As mentioned in Section 5, combustion can produce toxic gases.[10]
Trustworthiness through Self-Validation: Information in this section should be consistent with other sections. For example, if a substance is listed as "hygroscopic" (absorbs moisture from the air), Section 7 should recommend storage in a tightly sealed container in a dry environment.
Section 11: Toxicological Information
This section provides detailed toxicological data, which is often derived from animal studies.[3] For many novel perimidine intermediates, this section may state "No data available." In such cases, the precautionary principle should be applied, and the substance should be handled as if it were hazardous.
-
Likely Routes of Exposure: Inhalation, ingestion, skin, and eye contact.[3]
-
Acute Toxicity: May provide LD50 (oral, dermal) and LC50 (inhalation) values if known.
-
Delayed and Immediate Effects as well as Chronic Effects from Short- and Long-Term Exposure: This is where information on skin/eye irritation, sensitization, carcinogenicity, mutagenicity, and reproductive toxicity would be found. Some heterocyclic aromatic amines are known to have mutagenic or carcinogenic potential.[18][19]
Sections 12-15: Ecological, Disposal, Transport, and Regulatory Information
These sections, while important for environmental health and safety (EHS) professionals and shipping departments, are also valuable for the researcher.
-
Section 12: Ecological Information: Provides information on the potential environmental impact of the substance.[3][17] As noted earlier, some perimidine derivatives are toxic to aquatic organisms.[7][8]
-
Section 13: Disposal Considerations: All waste containing perimidine intermediates should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[15]
-
Section 14: Transport Information: Provides classification information for shipping the chemical.
-
Section 15: Regulatory Information: Lists the safety, health, and environmental regulations specific to the substance.
Section 16: Other Information
This section includes the date of the latest revision of the SDS and may also include a disclaimer.[3] Always ensure you are using the most current version of the SDS.[2][20]
Logical Framework for SDS Interpretation
This diagram illustrates a logical approach to interpreting an SDS for a perimidine intermediate, starting with the most critical information for immediate laboratory safety.
Caption: A logical flow for interpreting an SDS for laboratory use.
Conclusion: From Compliance to a Culture of Safety
A deep and nuanced understanding of the Safety Data Sheet is fundamental to ensuring the safety of researchers and the integrity of scientific work involving perimidine intermediates. By moving beyond a superficial check-list approach and instead using the SDS as a dynamic and interconnected source of information, scientists can proactively identify risks, implement appropriate controls, and foster a robust culture of safety in the laboratory. Always remember that for novel compounds with limited toxicological data, the most prudent course of action is to treat them with the highest degree of caution.
References
- OSHA Safety Data Sheet Requirements: A Comprehensive Guide. (2024, September 10). Vertex AI Search.
- Hazard Communication Standard: Safety Data Sheets.
- OSHA Safety Data Sheets: A Vital Component of Workplace Safety. (2024, July 15). Compliancy Group.
- Guidance on the compilation of safety data sheets. (2020, December). European Chemicals Agency.
- Guidance documents. European Chemicals Agency.
- Guidance on the compilation of safety d
- Safety D
- Hazard Communication Safety Data Sheets.
- Guidance on the compilation of safety data sheets. (2008, December 24). European Chemicals Agency.
- Cracking the Perimidine Code: Unlocking its Secrets and Potential. Ontosight AI.
- Safety data sheets. REACH&CLP Helpdesk Luxembourg.
- How to improve the stability of 2-Phenyl-2,3-dihydro-1H-perimidine solutions. Benchchem.
- Al-Mutairi, S. E., Al-Nouri, D. M., Al-Subaie, A. M., & Al-Otaibi, A. S. (2022). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. PMC.
- Perimidine | C11H8N2.
- ENVIRONMENTAL IMPACT AND TOXICOLOGICAL ASSESSMENT OF HETEROCYCLIC COMPOUNDS. (2021, December 15). International Journal of Innovations in Engineering, Management and Research.
- Draft screening assessment heterocycles. (2017, November 10). Government of Canada.
- Hazardous Chemical Information System (HCIS) - Details: 2-ethyl-2,3-dihydro-2-methyl-1H-perimidine. Safe Work Australia.
- Özlem UĞUZ, Mehmet GÜMÜŞ, Yusuf SERT, İrfan KOCA, Atıf KOCA. (n.d.). Some important perimidine derivatives.
- Hazardous Chemical Information System (HCIS) - Details: 2,3-dihydro-2,2-dimethyl-1H-perimidine. Safe Work Australia.
- Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2025, January 2). MDPI.
- Synthesis and cytotoxic activity of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine deriv
- SAFETY DATA SHEET - 3-Aminopiperidine dihydrochloride. (2009, March 31). Fisher Scientific.
- Heterocyclic Compounds: Health Hazards. (2011, August 7).
- Safety First: Handling and Storage Guidelines for 2-Methylpiperidine. (2026, February 23). NINGBO INNO PHARMCHEM CO.,LTD.
- Harmonised classifications: 2,3-dihydro-2,2-dimethyl-1H-perimidine. ECHA CHEM, European Union.
- 1H-Perimidine. Hoffman Fine Chemicals Pty Ltd.
- Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine. (2020, June 15).
- SAFETY DATA SHEET - 1,4'-Bipiperidine. (2024, March 27). Thermo Fisher Scientific.
- Synthesis of Novel VO(II)-Perimidine Complexes: Spectral, Computational, and Antitumor Studies. (2018, September 6). PMC.
- How to Handle Research Compounds Safely. (2025, September 5). Maxed Out Compounds.
- Safety Data Sheet - Meperidine Hydrochloride. (2022, May 19). Pharma Source Direct.
- SAFETY DATA SHEET - MEPERIDINE HYDROCHLORIDE (CII), USP. (2019, August 6). Spectrum Chemical.
- Industry classifications: 2-(4-NITRO-PHENYL)-2,3-DIHYDRO-1H-PERIMIDINE. (2025, May 28). ECHA CHEM, European Union.
- Peptide Storage. NIBSC.org.
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Methodological & Application
Advanced Synthesis of Biologically Active Perimidine Derivatives
Abstract
The perimidine scaffold (1H-perimidine) represents a privileged structure in medicinal chemistry, characterized by a pyrimidine ring fused to a naphthalene core. This unique tricyclic system exhibits "amphoteric" electronic properties—possessing both
Strategic Introduction: The Perimidine Advantage
Unlike standard nitrogen heterocycles, perimidines offer a rigid, planar topology ideal for DNA intercalation and minor groove binding. However, their synthesis is often plagued by oxidative instability and difficult purification.
Key Synthetic Challenges:
-
Oxidative Darkening: 1,8-diaminonaphthalene (DAN), the primary precursor, oxidizes rapidly in air.
-
Regioselectivity: Controlling the formation of 1,2-disubstituted vs. 2,2-disubstituted derivatives when using ketones.
-
Workup Bottlenecks: Traditional acid-catalyzed methods often result in tarry byproducts requiring tedious chromatography.
This guide focuses on Solid-Acid Catalysis and Green Mechanochemistry to circumvent these issues.
Synthetic Strategies & Mechanism
The formation of perimidines generally proceeds via the cyclocondensation of 1,8-diaminonaphthalene (DAN) with a carbonyl electrophile.
Reaction Mechanism
The reaction initiates with the nucleophilic attack of the diamine nitrogen on the carbonyl carbon, forming a hemiaminal intermediate. Dehydration leads to an imine, followed by intramolecular cyclization.
Figure 1: General mechanistic pathway for perimidine synthesis.
Application Note: Catalyst Selection Matrix
Choosing the right catalyst is critical for yield and purity.
| Catalyst System | Reaction Medium | Yield (Avg) | Advantages | Limitations |
| Nano-CuY Zeolite | Ethanol (RT) | 92-96% | Reusable, Heterogeneous, High TOF | Requires zeolite preparation |
| BiCl3 | Ethanol (RT) | 85-90% | Mild Lewis Acid, Commercial availability | Soluble (harder to remove) |
| Iodine ( | Ethanol (RT) | 80-95% | Metal-free, inexpensive | Staining, requires thiosulfate wash |
| Mechanochemistry | Solvent-free | 88-94% | Green, Fast (<20 min), No waste | Scale-up limitations |
Detailed Experimental Protocols
Protocol A: Nano-CuY Zeolite Catalyzed Synthesis (High-Purity Method)
Best for: Generating libraries of 2-aryl perimidines for biological screening.
Reagents:
-
1,8-Diaminonaphthalene (DAN) (1.0 mmol, 158 mg)[1]
-
Aromatic Aldehyde (1.0 mmol)
-
Nano-CuY Zeolite (50 mg)
-
Ethanol (10 mL, absolute)
Procedure:
-
Pre-activation: Activate the Nano-CuY zeolite catalyst by heating at 100°C for 30 minutes to remove adsorbed moisture.
-
Mixing: In a 50 mL round-bottom flask, dissolve DAN (158 mg) in 10 mL ethanol. The solution may appear slightly pink/brown due to trace oxidation; this is normal.
-
Addition: Add the aromatic aldehyde (1.0 eq) and the activated catalyst (50 mg).
-
Reaction: Stir the mixture at Room Temperature (25°C).
-
Note: Most electron-deficient aldehydes (e.g., 4-NO2-benzaldehyde) react within 15-30 mins. Electron-rich aldehydes (e.g., 4-OMe-benzaldehyde) may require 45-60 mins.
-
-
Monitoring: Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The product usually moves as a distinct fluorescent spot.
-
Workup: Filter the reaction mixture through a sintered glass funnel to recover the zeolite catalyst (wash with 2 mL hot ethanol).
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1).
Validation:
-
Yield: Expect >90%.
-
Appearance: Yellow to orange crystalline solids.
Protocol B: Green Mechanochemical Synthesis (Solvent-Free)
Best for: Rapid synthesis and avoiding toxic solvents.
Reagents:
-
1,8-Diaminonaphthalene (1.0 mmol)[1]
-
Aldehyde/Ketone (1.0 mmol)[1]
-
Catalyst:
-Toluenesulfonic acid ( -TSA) (10 mol%) OR Nano-silica sulfuric acid.
Procedure:
-
Grinding: Place DAN, the carbonyl compound, and the catalyst in a clean agate mortar.
-
Reaction: Grind vigorously with a pestle for 10–20 minutes.
-
Observation: The mixture will likely melt or become a sticky paste (eutectic mix) before solidifying again as the product forms.
-
-
Quenching: Add 10 mL of cold water to the solid mass and triturate.
-
Filtration: Filter the solid product. The water washes away the acid catalyst.
-
Drying: Dry the product in a vacuum oven at 60°C.
Figure 2: Comparative workflow for Solution-phase vs. Mechanochemical synthesis.
Characterization Standards
To ensure scientific integrity, synthesized compounds must meet these spectral criteria:
-
H NMR (DMSO-
):-
NH Signal: A broad singlet typically between
10.0 – 11.0 ppm (disappears with exchange). -
C-2 Proton (for dihydroperimidines): A sharp singlet around
5.0 – 6.5 ppm. This is the diagnostic peak for ring closure. -
Aromatic Region:
6.5 – 8.0 ppm (Naphthalene protons often appear as two doublets and a triplet pattern).
-
-
IR Spectroscopy:
-
NH Stretch: Sharp/medium band at 3300–3450 cm
. -
C=N Stretch (if oxidized): ~1610–1630 cm
.
-
Biological Activity Screening (Context)
Once synthesized, perimidine derivatives should be screened for activity. The planar structure suggests DNA intercalation potential.
-
Anticancer (MTT Assay):
-
Cell Lines: MCF-7 (Breast), HeLa (Cervical), A549 (Lung).
-
Control: Doxorubicin or Cisplatin.
-
Target IC50: < 10
M is considered potent.
-
-
Antimicrobial (Broth Dilution):
-
Strains:S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).
-
Mechanism:[2] Many perimidines disrupt cell membrane integrity or inhibit dihydrofolate reductase (DHFR).
-
References
-
Recent Advances in the Synthesis of Perimidines and their Applications. Topics in Current Chemistry, 2020. Link
-
Highly efficient catalyst, simple work-up... Nano-CuY Zeolite synthesis. Journal of the Chilean Chemical Society, 2013. Link
-
Synthesis and Biological Activity of Perimidine Derivatives. Chinese Journal of Applied Chemistry, 2017. Link
-
Green Synthesis of Perimidine Derivatives. Rasayan Journal of Chemistry, 2023. Link
-
Well-defined cobalt(II)-catalyzed synthesis of perimidine derivatives. Organic & Biomolecular Chemistry, 2019. Link
-
Antimicrobial and cytotoxic activities of novel pyrimidine derivatives. Journal of King Saud University - Science, 2022. Link
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Application Note: Derivatization Techniques for 2-Substituted Perimidines
Executive Summary & Strategic Importance
Perimidines (benzo[e]perimidines) represent a privileged scaffold in heterocyclic chemistry due to their amphoteric nature—possessing both electron-rich (naphthalene core) and electron-deficient (pyrimidine-like) characteristics. While the de novo synthesis of the perimidine core via the condensation of 1,8-diaminonaphthalene with carbonyls is well-documented, the post-synthetic derivatization of 2-substituted perimidines remains the critical bottleneck for accessing advanced functional materials and high-affinity pharmacophores.
This guide provides a rigorous, field-tested methodology for diversifying the perimidine scaffold. We move beyond basic synthesis to explore three distinct vectors of modification:
-
N-Functionalization: Tuning solubility and electronic properties via alkylation/arylation.
-
Ring Electrophilic Substitution: Late-stage functionalization of the naphthalene backbone (C-6/C-7).
-
2-Substituent Modification: Leveraging the 2-position for orthogonal coupling reactions.
Structural Logic & Reactivity Map
Before initiating synthesis, one must understand the electronic landscape of the substrate. The perimidine core exhibits specific zones of reactivity.
Figure 1: Reactivity map of the perimidine scaffold. Note that N-alkylation abolishes the N-H donor capability, significantly altering hydrogen-bonding networks.
Module 1: N-Functionalization Protocols
The N-H proton of 2-substituted perimidines is weakly acidic (pKa ~13-14), allowing for deprotonation by mild bases. However, the primary challenge is controlling mono- vs. di-alkylation .
Protocol A: Controlled Mono-N-Alkylation
Objective: Introduce a single alkyl group to break symmetry or add a linker.
Reagents:
-
Substrate: 2-Arylperimidine (1.0 equiv)
-
Alkylating Agent: Primary Alkyl Bromide/Iodide (1.1 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: Anhydrous DMF or Acetone
-
Catalyst: TBAI (Tetrabutylammonium iodide) (0.1 equiv) - Optional, for chlorides
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 equiv of perimidine in anhydrous DMF (0.2 M concentration).
-
Activation: Add 2.0 equiv of finely powdered K₂CO₃. Stir at RT for 30 mins.[1] Why? This pre-equilibrium deprotonates a fraction of the N-H, creating the more nucleophilic amide anion.
-
Addition: Add 1.1 equiv of alkyl halide dropwise via syringe pump over 1 hour. Critical: Slow addition prevents high local concentrations of electrophile, reducing the risk of dialkylation (quaternization).
-
Reaction: Stir at 60°C for 4-12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The product usually moves faster (higher Rf) than the starting material.
-
Workup: Pour into ice water. If solid precipitates, filter and wash with water. If oil forms, extract with DCM, wash with LiCl solution (to remove DMF), dry over Na₂SO₄.
Protocol B: Synthesis of Perimidinium Salts (Dialkylation)
Objective: Create ionic liquids or highly soluble cationic dyes.
Reagents:
-
Alkylating Agent: Methyl Iodide or Benzyl Bromide (Excess, >4 equiv)
-
Solvent: Acetonitrile (Reflux)[6]
Procedure: Reflux the substrate with excess alkyl halide in acetonitrile for 24 hours. The product often precipitates as a quaternary ammonium salt. Filtration yields the pure salt.
Module 2: Electrophilic Aromatic Substitution (EAS)
The perimidine ring is electron-rich. Electrophilic attack occurs preferentially at the 6- and 7-positions (para to the nitrogen atoms), rather than the 4/9 positions (ortho), due to steric relief and electronic reinforcement from the "peri" nitrogens.
Protocol C: Regioselective C-6 Bromination
Objective: Install a bromine handle for subsequent Pd-catalyzed cross-coupling.
Mechanism: The reaction proceeds via an arenium ion intermediate.[7] The use of NBS (N-Bromosuccinimide) provides a controlled source of Br+, avoiding the harsh oxidation often seen with elemental bromine.
Reagents:
-
Substrate: 2-Substituted Perimidine (1.0 equiv)
-
Reagent: NBS (1.05 equiv for mono; 2.2 equiv for di)
-
Solvent: THF or DMF
-
Temperature: 0°C to RT[8]
Step-by-Step Workflow:
-
Setup: Dissolve substrate in THF (0.1 M). Cool to 0°C in an ice bath.
-
Addition: Add NBS portion-wise over 15 minutes. Do not dump all at once.
-
Monitoring: Allow to warm to RT. The reaction is usually rapid (< 2 hours).
-
Quench: Add 10% aqueous sodium thiosulfate (Na₂S₂O₃) to quench active bromine species.
-
Isolation: Extract with EtOAc. The 6-bromo isomer is typically the major product.
Data Interpretation (NMR):
-
Starting Material: Symmetric signals for the naphthalene ring.
-
6-Bromo Product: Loss of symmetry. The C-7 proton appears as a doublet with an ortho-coupling constant (~8 Hz) to C-8.
Module 3: Advanced Coupling (The "Click" onto the Core)
Once the 6-bromo derivative is secured (Protocol C), it serves as a universal donor for Suzuki-Miyaura coupling.
Protocol D: Suzuki-Miyaura Cross-Coupling
Objective: Attach biaryl systems for extended conjugation (fluorescent probes).
Reagents:
-
Substrate: 6-Bromo-2-substituted perimidine
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂ (5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: Toluene/Water (4:1)
Workflow:
-
Degassing: Combine substrate, boronic acid, and base in the solvent mix. Sparge with Argon for 15 mins. Oxygen is the enemy of Pd(0).
-
Catalyst Addition: Add Pd catalyst under Argon flow.
-
Heating: Seal tube and heat to 90°C for 12 hours.
-
Purification: Silica gel chromatography.
Summary of Reaction Conditions
| Transformation | Reagent | Solvent | Temp | Key Precaution |
| Mono-N-Alkylation | R-X (1.1 eq), K₂CO₃ | DMF | 60°C | Slow addition of R-X to prevent quaternization. |
| Dialkylation | R-X (Excess) | MeCN | Reflux | Product is a salt; solubility changes drastically. |
| Bromination (C-6) | NBS (1.05 eq) | THF | 0°C | Keep cold to improve regioselectivity. |
| Nitration | HNO₃/H₂SO₄ | AcOH | 0°C | Highly exothermic; risk of oxidation at C-2. |
Troubleshooting & Optimization (Expert Insights)
Problem: Low yield in N-alkylation due to formation of quaternary salt. Solution: Switch to a weaker base (NaHCO₃) or use reductive alkylation (Aldehyde + NaBH₃CN) instead of alkyl halides. Reductive alkylation stops strictly at the tertiary amine stage.
Problem: Inseparable mixture of 6-bromo and 6,7-dibromo products. Solution: Lower the temperature to -78°C (using DCM as solvent) and use exactly 0.95 equiv of NBS. Recrystallize the crude product from Ethanol; the dibromo species is often less soluble.
Problem: Loss of 2-substituent during acidic hydrolysis. Solution: The perimidine ring is sensitive to strong acids which can hydrolyze the imine-like bond at C-2. Avoid aqueous HCl workups; use neutral buffers or ammonium chloride.
References
-
Synthesis and Biological Activity of Perimidine Derivatives. Chinese Journal of Applied Chemistry, 2017. Link
-
Recent Advances in the Synthesis of Perimidines and their Applications. ResearchGate, 2020. Link
-
Regioselective Bromination of Fused Pyridine N-Oxides (Analogous Reactivity). TCI Chemicals Application Note, 2014. Link
-
Electrophilic Aromatic Substitution Mechanism and Regioselectivity. Master Organic Chemistry, 2017. Link
-
Selective N-alkylation of primary amines. RSC Advances, 2014. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Review on Perimidines: A synthetic Pathways Approach – Material Science Research India [materialsciencejournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Perimidine directed Rh(iii)-catalyzed [4 + 1] and [4 + 2] annulations: synthesis of perimidine linked spiro-succinimides and isoquinolines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Strategic Solvent Selection for Nucleophilic Substitution Reactions of 2-(Chloromethyl)-1H-perimidine
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
2-(Chloromethyl)-1H-perimidine is a valuable heterocyclic building block, prized for its reactive chloromethyl group that allows for the facile introduction of the perimidine scaffold into diverse molecular architectures. The success of these synthetic transformations, particularly nucleophilic substitutions, is critically dependent on the strategic selection of the reaction solvent. This guide provides an in-depth analysis of the theoretical and practical considerations for solvent choice in reactions involving 2-(chloromethyl)-1H-perimidine. We will explore the underlying principles of solvent-reactant interactions, present a systematic protocol for solvent screening, and offer a detailed methodology for a model substitution reaction, empowering researchers to optimize reaction outcomes, improve yields, and ensure the purity of their target compounds.
The Critical Role of the Solvent: Beyond a Simple Medium
In the realm of synthetic chemistry, the solvent is not merely an inert medium for dissolving reactants. It is an active participant that can profoundly influence reaction rates, mechanism, and even the product distribution. For reactions involving 2-(chloromethyl)-1H-perimidine, the primary transformation is the nucleophilic substitution at the chloromethyl carbon. The electron-rich perimidine ring system enhances the electrophilicity of this carbon, making it highly susceptible to attack by nucleophiles.[1] This reaction predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The choice of solvent is therefore paramount, as it directly modulates the stability of the transition state and the reactivity of the nucleophile.[2][3]
Understanding the Substrate: 2-(Chloromethyl)-1H-perimidine
The 2-(chloromethyl)-1H-perimidine molecule possesses a unique combination of features that dictate its reactivity and solubility:
-
Reactive Site: The C-Cl bond of the chloromethyl group is the electrophilic center.
-
Leaving Group: The chloride ion (Cl⁻) is a good leaving group.
-
Heterocyclic Core: The perimidine ring is a large, relatively polar, and aromatic system that influences the electronic properties of the chloromethyl group.
While explicit solubility data is scarce, the structure suggests moderate solubility in a range of polar organic solvents.[4][5] However, experimental verification is always the first and most crucial step.
The SN2 Mechanism and Solvent Influence
The SN2 reaction involves a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Solvents impact this mechanism in two primary ways:
-
Solvation of the Nucleophile: Anionic nucleophiles (e.g., N₃⁻, RS⁻, RO⁻) are often used as salts (e.g., NaN₃, KSR). The solvent must first dissolve this salt. More importantly, the solvent can form a "cage" around the nucleophile through solvation. This cage can stabilize the nucleophile, but also encumber it, reducing its reactivity.[6]
-
Stabilization of the Transition State: The SN2 transition state involves a partial negative charge distributed between the incoming nucleophile and the departing leaving group. A solvent that can stabilize this dispersed charge will lower the activation energy and accelerate the reaction.
A Practical Guide to Solvent Classes
The key to solvent selection lies in understanding the distinct properties of different solvent classes and how they interact with the reactants and transition state of an SN2 reaction.
Polar Aprotic Solvents: The Preferred Choice for SN2 Reactions
These solvents possess significant dipole moments but lack acidic protons. They are generally the best choice for SN2 reactions involving 2-(chloromethyl)-1H-perimidine.
-
Examples: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Acetone.
-
Mechanism of Action: Polar aprotic solvents are excellent at solvating the cation (e.g., Na⁺, K⁺) of the nucleophilic salt, but they interact only weakly with the anionic nucleophile.[3] This leaves the nucleophile "naked" and highly reactive, leading to a significant rate enhancement for SN2 reactions.[6]
-
Recommendation: Begin solvent screening with DMF or Acetonitrile. They offer a good balance of dissolving power and favorable kinetics for a wide range of nucleophiles.
Polar Protic Solvents: A Cautious Approach
These solvents have acidic protons (e.g., O-H, N-H) and are capable of hydrogen bonding.
-
Examples: Water (H₂O), Methanol (MeOH), Ethanol (EtOH).
-
Mechanism of Action: Polar protic solvents strongly solvate both the cation and, more importantly, the anionic nucleophile through hydrogen bonding.[2] This "solvent cage" stabilizes the nucleophile, making it less reactive and significantly slowing down SN2 reactions.[3][6] While they can stabilize the leaving group, this effect is often outweighed by the deactivation of the nucleophile.
-
Recommendation: Generally avoid for SN2 reactions unless the nucleophile is neutral (e.g., NH₃) or if solubility constraints leave no other option.
Nonpolar Solvents
These solvents have low dielectric constants and are incapable of strong interactions with charged species.
-
Examples: Toluene, Hexane, Dichloromethane (DCM).
-
Mechanism of Action: Nonpolar solvents are typically poor choices because they cannot effectively dissolve the often-ionic nucleophiles required for the reaction. Reactant insolubility will prevent the reaction from proceeding.
-
Recommendation: Unsuitable for most nucleophilic substitutions on 2-(chloromethyl)-1H-perimidine.
Data-Driven Solvent Selection
The following table summarizes the properties of common solvents and their general suitability for reactions with 2-(chloromethyl)-1H-perimidine.
| Solvent | Class | Dielectric Constant (ε) | Boiling Point (°C) | Suitability for SN2 | Rationale |
| DMF | Polar Aprotic | 36.7 | 153 | Excellent | High dissolving power, leaves nucleophile "naked" and reactive. |
| Acetonitrile | Polar Aprotic | 37.5 | 82 | Excellent | Good dissolving power, less viscous and easier to remove than DMF. |
| DMSO | Polar Aprotic | 46.7 | 189 | Good | Very high dissolving power, but high boiling point can complicate workup. |
| Acetone | Polar Aprotic | 20.7 | 56 | Good | Lower boiling point is good for easy removal, but may be less effective at dissolving some salts. |
| Ethanol | Polar Protic | 24.6 | 78 | Poor to Fair | Strong solvation of nucleophile reduces reactivity. May be used if reactants are only soluble in alcohols. |
| Methanol | Polar Protic | 32.7 | 65 | Poor | Strongest H-bonding of the alcohols, leading to significant nucleophile deactivation. |
| Toluene | Nonpolar | 2.4 | 111 | Unsuitable | Fails to dissolve most common nucleophilic salts. |
| DCM | Nonpolar | 9.1 | 40 | Unsuitable | Although polarizable, it generally does not dissolve nucleophilic salts.[7] |
Experimental Protocols
Visualizing the Solvent Selection Workflow
The process of selecting an optimal solvent should be systematic. The following workflow provides a logical path from initial considerations to a fully optimized reaction.
Caption: A systematic workflow for selecting and optimizing a reaction solvent.
Protocol 1: General Procedure for Solvent Screening
This protocol is designed to efficiently compare the efficacy of several solvents for a given nucleophilic substitution reaction.
-
Preparation: In separate, identical reaction vials, place 2-(chloromethyl)-1H-perimidine (1.0 eq, e.g., 50 mg).
-
Reagent Addition: To each vial, add the nucleophile (1.1 - 1.5 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq) if the nucleophile is used as a salt or if an acidic byproduct is formed.
-
Solvent Addition: To each vial, add a different candidate solvent (e.g., DMF, Acetonitrile, Acetone, Ethanol) to achieve the same concentration (e.g., 0.2 M).
-
Reaction: Seal the vials and stir the mixtures at a set temperature (e.g., room temperature or 50 °C).
-
Monitoring: After specific time intervals (e.g., 1, 4, and 12 hours), take a small aliquot from each reaction mixture. Dilute the aliquot and analyze by Thin Layer Chromatography (TLC) or LC-MS to assess the consumption of starting material and the formation of the product.
-
Analysis: Compare the results across all solvents. The optimal solvent is the one that provides the fastest conversion to the desired product with the minimal formation of byproducts.
Protocol 2: Synthesis of 2-((4-Methylpiperazin-1-yl)methyl)-1H-perimidine
This protocol details a specific SN2 reaction using an optimized solvent system based on the principles discussed. Acetonitrile is chosen for its excellent performance in SN2 reactions and its relatively low boiling point, which simplifies product isolation.[8][9]
Reaction Scheme: 2-(chloromethyl)-1H-perimidine + 1-methylpiperazine → 2-((4-methylpiperazin-1-yl)methyl)-1H-perimidine
Materials:
-
2-(chloromethyl)-1H-perimidine (e.g., 216 mg, 1.0 mmol)
-
1-Methylpiperazine (1.2 eq, 120 mg, 1.2 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq, 345 mg, 2.5 mmol)
-
Anhydrous Acetonitrile (MeCN), 10 mL
Procedure:
-
Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(chloromethyl)-1H-perimidine and potassium carbonate.
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (10 mL) to the flask, followed by the dropwise addition of 1-methylpiperazine.
-
Reaction: Heat the reaction mixture to 60 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol eluent system). The reaction is typically complete within 4-6 hours.
-
Workup: a. Cool the reaction mixture to room temperature. b. Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: a. Dissolve the crude residue in a minimal amount of dichloromethane (DCM). b. Purify by column chromatography on silica gel, eluting with a gradient of DCM and Methanol (e.g., starting with 100% DCM and gradually increasing to 95:5 DCM:Methanol). c. Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to yield the final product as a solid.
Conclusion
The rational selection of a solvent is a cornerstone of successful reaction optimization for syntheses involving 2-(chloromethyl)-1H-perimidine. By understanding the interplay between the SN2 reaction mechanism and the fundamental properties of different solvent classes, researchers can significantly enhance reaction rates and yields. Polar aprotic solvents like DMF and acetonitrile are demonstrably superior for these transformations, as they effectively dissolve the reactants while maximizing the nucleophile's intrinsic reactivity. The systematic screening protocol and detailed synthetic example provided herein serve as a robust framework for scientists to develop efficient, reliable, and scalable procedures for the synthesis of novel perimidine derivatives.
References
-
PubChem. 2-(Chloromethyl)-1H-perimidine--hydrogen chloride (1/1). National Center for Biotechnology Information. URL: [Link]
-
Chemistry LibreTexts. 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. URL: [Link]
-
Wentworth, P. et al. 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. URL: [Link]
-
University of Illinois. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. URL: [Link]
-
Chemistry Stack Exchange. Why are DCM and chloroform so resistant towards nucleophilic substitution?. Stack Exchange Inc. URL: [Link]
-
Starova, V. S. et al. Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. Acta Crystallographica Section C, (2012). URL: [Link]
-
Petkova, Z. et al. 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. MDPI, (2023). URL: [Link]
-
PubChem. Perimidine. National Center for Biotechnology Information. URL: [Link]
-
Harry, N. A. et al. A Comprehensive Overview of Perimidines: Synthesis, Chemical Transformations, and Applications. Current Organic Chemistry, (2021). URL: [Link]
-
Al-Dhfyan, A. et al. Recent Advances in the Synthesis of Perimidines and their Applications. Molecules, (2020). URL: [Link]
-
Chen, W-Z. et al. Visible light-sensitive properties of 1,2-dimethyl-2-(2-nitrophenyl)-2,3-dihydro-1H-perimidine. Tetrahedron, (2013). URL: [Link]
-
Pal, D. et al. Well-defined cobalt(ii)-catalyzed synthesis of perimidine derivatives via acceptorless dehydrogenative annulation. Organic & Biomolecular Chemistry, (2024). URL: [Link]
-
Al-Masoudi, N. A. et al. Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine. Journal of Global Pharma Technology, (2020). URL: [Link]
-
Gan, G. G. Review on Perimidines: A synthetic Pathways Approach. Oriental Journal of Chemistry, (2021). URL: [Link]
-
Trammell, R. L. et al. Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Technical Information Service, (1982). URL: [Link]
-
ANZCA. PG69 Guideline on the prevention, investigation and follow up of perioperative hypersensitivity reactions and anaphylaxis 2025. Australian and New Zealand College of Anaesthetists. URL: [Link]
-
Hopkins, P. M. et al. Perioperative Hypersensitivity: Recognition and Evaluation to Optimize Patient Safety. American Academy of Allergy, Asthma & Immunology, (2019). URL: [Link]
-
Broyles, A. D. et al. Practical Guidance for the Evaluation and Management of Drug Hypersensitivity: Specific Drugs. The Journal of Allergy and Clinical Immunology: In Practice, (2020). URL: [Link]
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- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
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- 9. benchchem.com [benchchem.com]
Advanced Application Notes: Preparation and Functionalization of Fused Heterocyclic Systems Using Perimidine Precursors
Introduction & Mechanistic Causality
Perimidines, characterized by a peri-naphtho-fused pyrimidine core, represent a highly versatile class of nitrogen-containing heterocycles. Their unique π-amphoteric nature—arising from the coexistence of a pyrrole-like electron-donating nitrogen and a pyridine-like electron-withdrawing nitrogen—makes them exceptional precursors for synthesizing complex, fused polycyclic systems 12. These fused architectures are highly sought after in drug discovery, organic electronics, and the development of multiredox polymers 3.
The synthesis of fused perimidine systems typically follows a two-stage topological strategy:
-
Precursor Assembly (Cyclocondensation): The foundational perimidine ring is constructed via the condensation of 1,8-diaminonaphthalene (1,8-DAN) with carbonyl electrophiles (e.g., aldehydes, ketones). The rigid geometry of the naphthalene backbone enforces the spatial proximity of the two amine groups, drastically lowering the entropic barrier for the cyclization step, leading to the formation of 2-substituted-2,3-dihydro-1H-perimidines 45.
-
Directed Annulation (Fused System Generation): The synthesized perimidine acts as an intrinsic directing group. The lone pairs on the perimidine nitrogens coordinate with transition metals like Rh(III). This coordination directs the metal to activate the adjacent C-H bond on the 2-aryl substituent, facilitating cascade [4+1] or[4+2] annulations with coupling partners like maleimides or vinylene carbonates. This yields highly complex spiro-succinimides or perimidine-fused isoquinolines 6.
Caption: Reaction pathways for synthesizing perimidine precursors and fused heterocycles.
Quantitative Data & Reaction Optimization
The choice of catalyst and solvent profoundly impacts the yield and environmental footprint of the precursor synthesis. Table 1 summarizes the comparative efficiency of various catalytic systems used to synthesize the primary building block, 2-Phenyl-2,3-dihydro-1H-perimidine.
Table 1: Optimization of 2-Phenyl-2,3-dihydro-1H-perimidine Synthesis
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Advantage | Reference |
| Catalyst-Free | Ethanol | 25 | 40-48 | 75-80 | High atom economy; relies purely on the inherent nucleophilicity of 1,8-DAN. | 7 |
| Sulfamic Acid | Solvent-free | 70 | 0.5-1 | 90-95 | Green, recyclable solid acid; rapid protonation of carbonyl oxygen accelerates imine formation. | 2 |
| Amberlyst-15 | Ethanol | 80 | 2-4 | 88-92 | Heterogeneous catalyst; simplifies workup via simple physical filtration. | 2 |
| BF₃·H₂O | Ethanol | 25 | 1-2 | 92-96 | Strong Brønsted/Lewis acidity accelerates the critical iminium ion intermediate formation. | 2 |
Experimental Protocols
Self-Validating Note: To ensure the integrity of the synthesized precursors before proceeding to complex annulations, researchers must verify the intermediate purity via Thin Layer Chromatography (TLC) using EtOAc/Hexane gradients. The disappearance of the aldehyde spot confirms complete cyclocondensation.
Protocol A: Synthesis of 2-Phenyl-2,3-dihydro-1H-perimidine (Precursor)
Objective: To generate the foundational perimidine scaffold via a catalyst-free, environmentally benign route 7.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.58 g (10 mmol) of 1,8-diaminonaphthalene in 30 mL of absolute ethanol.
-
Electrophile Addition: Dropwise add 1.02 mL (10 mmol) of benzaldehyde to the stirred solution at ambient temperature (20-25 °C).
-
Cyclocondensation: Stir the mixture continuously for 40-48 hours. Causality: The extended time compensates for the lack of an acid catalyst, relying purely on the thermodynamic stability of the resulting fused ring system to drive the equilibrium forward.
-
Isolation: Cool the flask in an ice bath for 30 minutes to induce complete precipitation of the product. Collect the crude orange/yellow solid via vacuum filtration.
-
Purification: Wash the filter cake sequentially with cold ethanol (2 × 10 mL) to dissolve and remove unreacted benzaldehyde, followed by deionized water (2 × 20 mL). Dry under vacuum at 50 °C.
Protocol B: Rh(III)-Catalyzed Synthesis of Perimidine-Fused Isoquinolines
Objective: To utilize the perimidine core as a directing group for a [4+2] C-H activation/annulation cascade 6.
-
Inert Atmosphere Preparation: Flame-dry a Schlenk tube and backfill with ultra-pure N₂ gas three times to prevent oxidative degradation of the Rh(III) catalyst.
-
Reagent Loading: Add 2-arylperimidine (0.2 mmol), vinylene carbonate (0.4 mmol, coupling partner),[RhCp*Cl₂]₂ (0.01 mmol, 5 mol% catalyst), and AgSbF₆ (0.04 mmol, 20 mol% additive). Causality: AgSbF₆ acts as a critical halide scavenger, precipitating chloride ions to generate the active, coordinatively unsaturated cationic Rh(III) species necessary for C-H insertion.
-
Solvent Addition & Heating: Inject 2.0 mL of anhydrous 1,4-dioxane. Seal the tube and heat the mixture at 110 °C in an oil bath for 16 hours.
-
Quenching & Extraction: Cool to room temperature, dilute with dichloromethane (15 mL), and filter through a short pad of Celite to remove heavy metal residues.
-
Chromatography: Concentrate the filtrate in vacuo and purify via silica gel column chromatography (eluent: gradient of ethyl acetate in hexanes) to isolate the final perimidine-fused isoquinoline.
Caption: Step-by-step workflow for the synthesis of perimidine-fused isoquinolines.
Advanced Applications: Multiredox Polymers
Beyond small-molecule synthesis, perimidine precursors are pivotal in materials science. Electrochemical polymerization of perimidine derivatives (e.g., via alternating oxidative and reductive polarization) yields semi-condensed ambipolar perinone polymers. These polymers exhibit ultra-low band gaps and complex redox activities, making them ideal candidates for energetic aqueous batteries and high-performance supercapacitors . The cross-linked multidirectional coupling is initiated by the formation of inter-perimidine linkages at the 4, 6, 7, and 9 positions, driven directly by the specific spin density distribution of the radical-cation intermediates generated during the electrochemical cycle 3.
References
-
Synthesis and Reactions of Perimidines and Their Fused Systems. Bentham Science. [Link]
-
Recent Advances in the Synthesis of Perimidines and their Applications. NIH PMC.[Link]
-
Investigating perimidine precursors for the synthesis of new multiredox polymers. Scientific Reports.[Link]
-
Electrochemical Polymerization of Pyrrole–Perimidine Hybrids: Low-Band-Gap Materials with High n-Doping Activity. ACS Publications.[Link]
-
Perimidines Synthesis: A Simple and Effective Experiment of Organic Chemistry for Undergraduate Students. Orbital: Electron. J. Chem.[Link]
-
Perimidine directed Rh(iii)-catalyzed [4 + 1] and [4 + 2] annulations: synthesis of perimidine linked spiro-succinimides and isoquinolines. RSC Publishing.[Link]
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- 2. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. benchchem.com [benchchem.com]
- 5. periodicos.ufms.br [periodicos.ufms.br]
- 6. Perimidine directed Rh(iii)-catalyzed [4 + 1] and [4 + 2] annulations: synthesis of perimidine linked spiro-succinimides and isoquinolines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Microwave-Assisted Synthesis of 2-(Chloromethyl)-1H-perimidine: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perimidines are a fascinating and vital class of nitrogen-containing heterocyclic compounds, forming the structural core of molecules with a wide array of biological activities. Their unique electronic properties have led to applications in medicinal chemistry, materials science, and as industrial dyes. Within this family, 2-(chloromethyl)-1H-perimidine stands out as a particularly valuable synthetic intermediate. The reactive chloromethyl group at the 2-position serves as a versatile handle for introducing diverse functional groups through nucleophilic substitution, paving the way for the creation of extensive libraries of novel compounds for drug discovery and other applications.
Traditionally, the synthesis of perimidines can be time-consuming and may require harsh reaction conditions. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field.[1][2][3] Microwave irradiation offers a powerful tool for rapid, efficient, and often higher-yielding chemical transformations.[4] By directly and efficiently heating the reactants and solvent, microwave synthesis can dramatically reduce reaction times from hours to minutes, while often improving product purity and aligning with the principles of green chemistry.[1][5]
Reaction Mechanism and Rationale
The synthesis of 2-(chloromethyl)-1H-perimidine proceeds via the cyclocondensation of 1,8-diaminonaphthalene with a suitable C1 electrophile bearing a chloromethyl group. The most common and direct approach involves the reaction with chloroacetic acid or, for enhanced reactivity, its derivative chloroacetyl chloride.
The proposed mechanism involves two key steps:
-
Amide Formation: One of the amino groups of 1,8-diaminonaphthalene acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl moiety. This is followed by the elimination of a leaving group (water from chloroacetic acid or HCl from chloroacetyl chloride) to form an N-(8-aminonaphthalen-1-yl)-2-chloroacetamide intermediate.
-
Intramolecular Cyclization and Dehydration: The remaining amino group then attacks the amide carbonyl carbon in an intramolecular fashion. Subsequent dehydration leads to the formation of the stable, aromatic perimidine ring.
Microwave irradiation is particularly effective for this transformation due to the polar nature of the reactants and intermediates, which allows for efficient absorption of microwave energy. This leads to rapid and uniform heating of the reaction mixture, significantly accelerating the rates of both the initial condensation and the subsequent cyclization and dehydration steps.
Experimental Protocols
This section details the proposed microwave-assisted synthesis of 2-(chloromethyl)-1H-perimidine.
Materials and Equipment
| Reagents | Equipment |
| 1,8-Diaminonaphthalene | Microwave Synthesizer |
| Chloroacetyl chloride | Microwave reaction vials (10 mL) with caps |
| Triethylamine (Et₃N) | Magnetic stir bars |
| Anhydrous N,N-Dimethylformamide (DMF) | Filtration apparatus (Büchner funnel) |
| Ethyl acetate (EtOAc) | Rotary evaporator |
| Hexane | Thin-Layer Chromatography (TLC) plates |
| Deionized water | Standard laboratory glassware |
| Anhydrous sodium sulfate (Na₂SO₄) | Fume hood |
Synthetic Workflow
Caption: Reaction scheme for the synthesis of 2-(chloromethyl)-1H-perimidine.
Data Presentation
Reaction Parameters and Expected Outcome
| Parameter | Value |
| Reactants | |
| 1,8-Diaminonaphthalene | 1.0 mmol |
| Chloroacetyl chloride | 1.1 mmol |
| Triethylamine | 1.2 mmol |
| Solvent | Anhydrous DMF (3 mL) |
| Microwave Conditions | |
| Temperature | 120 °C |
| Time | 10-15 minutes |
| Power | Dynamic |
| Expected Yield | 70-85% (based on analogous reactions) |
| Appearance | Solid |
Characterization Data (Expected)
| Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~7.0-7.8 (m, 6H, Ar-H), ~4.8 (s, 2H, -CH₂Cl), ~12.5 (br s, 1H, N-H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~150 (C=N), ~140-145 (Ar-C), ~120-135 (Ar-CH), ~105-115 (Ar-CH), ~45 (-CH₂Cl) |
| IR (ATR, cm⁻¹) | ν: ~3300-3400 (N-H stretch), ~3050 (Ar C-H stretch), ~1620 (C=N stretch), ~1580 (C=C stretch), ~750 (C-Cl stretch) |
| MS (ESI+) | m/z: [M+H]⁺ expected at 217.06 |
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
-
1,8-Diaminonaphthalene: Harmful if swallowed and may cause an allergic skin reaction. [7][8]It is very toxic to aquatic life with long-lasting effects. [9][10]Avoid inhalation of dust and contact with skin and eyes.
-
Chloroacetyl chloride: Toxic if swallowed, in contact with skin, or if inhaled. [11]It causes severe skin burns and eye damage and is corrosive to the respiratory tract. [12][13][14][15]It reacts violently with water. [11][13]Handle with extreme care under anhydrous conditions.
-
N,N-Dimethylformamide (DMF): A common laboratory solvent, but it is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.
-
Triethylamine: Flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage.
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Halogenated organic waste should be collected in a designated container.
Conclusion
This guide provides a comprehensive, albeit adapted, protocol for the microwave-assisted synthesis of 2-(chloromethyl)-1H-perimidine. This method offers a rapid and efficient alternative to conventional synthetic routes, enabling researchers to access this valuable intermediate for further chemical exploration and drug discovery efforts. The provided data and safety information are intended to support the successful and safe execution of this synthesis. Researchers are strongly encouraged to perform thorough characterization of the final product to confirm its identity and purity.
References
- Molbank, 2023, 2023(1), M1587.
- Fisher Scientific, "1,8-Diaminonaphthalene Safety D
- ResearchGate, Diagnostic peaks in 1 H-NMR spectra for some synthesized2-substituted-2,3.
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- Google Patents, "Preparation technique of 2-chloromethylbenzimidazole".
- Royal Society of Chemistry, "Solvent- and catalyst-free synthesis of 2,3-dihydro-1H-benzo[d]imidazoles".
- Molecules, 2010, 15(3), 1885-1912.
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- CDH Fine Chemical, "Chloro Acetyl Chloride CAS No 79-04-9 MATERIAL SAFETY D
- Molecules, 2002, 7(10), 729-735.
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Application Notes and Protocols for the Functionalization of the Perimidine Ring at the 2-Position
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The perimidine scaffold is a privileged N-heterocyclic system of significant interest in medicinal chemistry, materials science, and industrial applications due to its unique electronic properties and diverse biological activities.[1][2] Functionalization at the 2-position of the perimidine ring is a key strategy for modulating these properties and developing novel molecular entities with tailored functions. This comprehensive guide provides an in-depth analysis of the primary strategies for introducing substituents at the C2-position of the perimidine core. We will explore two main avenues: the de novo construction of the perimidine ring with a pre-installed C2-substituent and the post-synthetic functionalization of a pre-formed perimidine ring. This document details the underlying chemical principles, provides field-proven experimental protocols, and offers insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.
Introduction: The Significance of 2-Substituted Perimidines
Perimidines are a class of π-amphoteric tricyclic aromatic heterocycles, possessing both π-excessive and π-deficient characteristics.[3] This unique electronic nature, arising from the fusion of a pyrimidine ring with a naphthalene moiety, imparts a rich and varied reactivity.[4] The lone pair of electrons from the pyrrole-like nitrogen participates in the π-system, influencing its chemical behavior.[5][6]
Functionalization at the 2-position directly impacts the electronic and steric properties of the pyrimidine portion of the molecule, making it a critical site for modification. 2-substituted perimidines have demonstrated a wide spectrum of biological activities, including antitumor, antimicrobial, antifungal, and anti-inflammatory properties.[7] Furthermore, their distinct photophysical properties make them valuable in the development of fluorescent probes and materials for electronic applications.[4]
This guide is structured to provide a holistic understanding of C2-functionalization, covering the most prevalent and effective synthetic strategies.
Strategy I: De Novo Synthesis of 2-Substituted Perimidines via Cyclocondensation
The most direct and widely employed method for synthesizing 2-substituted perimidines is the cyclocondensation of 1,8-diaminonaphthalene with a one-carbon electrophilic synthon, typically an aldehyde, carboxylic acid, or their derivatives.[1][8] This approach constructs the perimidine ring and introduces the C2-substituent in a single synthetic operation. The choice of catalyst and reaction conditions is crucial for achieving high yields and purity.
Mechanistic Rationale
The reaction proceeds through a well-established mechanism. Initially, one of the amino groups of 1,8-diaminonaphthalene performs a nucleophilic attack on the carbonyl carbon of the aldehyde (or related electrophile), which is often activated by a Lewis or Brønsted acid catalyst. Subsequent dehydration leads to the formation of a Schiff base (imine) intermediate. The second amino group then executes an intramolecular nucleophilic attack on the imine carbon, leading to cyclization. A final proton transfer or tautomerization yields the stable 2,3-dihydro-1H-perimidine or, after an oxidative step, the fully aromatic perimidine.[1]
Figure 1: General mechanism for the acid-catalyzed de novo synthesis of 2-substituted perimidines.
Application Protocol: Iron(III) Phosphate Catalyzed Synthesis of 2-Aryl-2,3-dihydro-1H-perimidines
This protocol utilizes the mild and reusable Lewis acid catalyst, iron(III) phosphate (FePO₄), for an environmentally benign synthesis at room temperature.[5]
Materials:
-
1,8-Diaminonaphthalene (1.0 mmol, 158.2 mg)
-
Substituted aromatic aldehyde (1.0 mmol)
-
Iron(III) phosphate (FePO₄) (10 mol%, 15.1 mg)
-
Ethanol (5 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
To a 25 mL round-bottom flask, add 1,8-diaminonaphthalene (158.2 mg, 1.0 mmol), the chosen aromatic aldehyde (1.0 mmol), and ethanol (5 mL).
-
Add FePO₄ (15.1 mg, 0.1 mmol) to the solution.
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane/ethyl acetate eluent). Reaction times can vary from 7 to 16 hours depending on the aldehyde used.
-
Upon completion of the reaction (as indicated by TLC), separate the catalyst by filtration.
-
Evaporate the ethanol from the filtrate under reduced pressure.
-
The resulting solid product can be purified by recrystallization from ethanol to afford the pure 2-aryl-2,3-dihydro-1H-perimidine.
Data Presentation:
| Entry | Aldehyde | Time (h) | Yield (%)[5] |
| 1 | Benzaldehyde | 12 | 85 |
| 2 | 4-Chlorobenzaldehyde | 7 | 90 |
| 3 | 4-Nitrobenzaldehyde | 7 | 88 |
| 4 | 4-Methylbenzaldehyde | 15 | 82 |
| 5 | 4-Methoxybenzaldehyde | 16 | 80 |
Table 1: Synthesis of various 2-aryl-2,3-dihydro-1H-perimidines using the FePO₄ catalyzed method.
Expertise & Experience: The use of FePO₄ as a catalyst is advantageous due to its low toxicity, stability, and reusability. The reaction proceeds at room temperature, which is beneficial for substrates with thermally sensitive functional groups. Aromatic aldehydes bearing electron-withdrawing groups tend to react faster, as they increase the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack.[5]
Strategy II: Post-Synthetic Functionalization of the Perimidine Core
This strategy involves modifying a pre-existing perimidine ring at the 2-position. This is particularly useful for creating a library of analogs from a common intermediate or for introducing functionalities that are incompatible with the conditions of de novo synthesis. Key precursors for this approach are 2-haloperimidines.
Synthesis of 2-Haloperimidine Precursors
2-Haloperimidines are versatile intermediates for a variety of cross-coupling and nucleophilic substitution reactions. They can be synthesized from the corresponding perimidin-2(1H)-one (a cyclic amide). While specific protocols for perimidones are scarce, the conversion of analogous N-heterocyclic amides (like quinazolones or pyridones) to their chloro or bromo derivatives is a well-established transformation using reagents such as phosphorus oxychloride (POCl₃) or phosphorus tribromide (PBr₃).[9][10]
Proposed Protocol: Synthesis of 2-Chloro-1H-perimidine
This protocol is based on analogous transformations of other N-heterocyclic amides.[9]
Materials:
-
Perimidin-2(1H)-one (1.0 mmol)
-
Phosphorus oxychloride (POCl₃) (5-10 equivalents)
-
Anhydrous toluene or sulfolane (as solvent, optional)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Ice, saturated sodium bicarbonate solution for workup
Procedure:
-
Safety First: POCl₃ is highly corrosive and reacts violently with water. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a dry round-bottom flask under an inert atmosphere, add perimidin-2(1H)-one (1.0 mmol).
-
Add excess POCl₃ (5-10 mL). Alternatively, the reaction can be run in a high-boiling inert solvent like toluene with a smaller excess of POCl₃ (e.g., 1.5 equivalents).
-
Heat the reaction mixture to reflux (typically 90-110 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Workup (Caution: Highly Exothermic): Slowly and carefully pour the reaction mixture onto crushed ice. The excess POCl₃ will hydrolyze to phosphoric acid and HCl.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-1H-perimidine.
-
The product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices: The oxygen of the amide tautomer of perimidin-2(1H)-one acts as a nucleophile, attacking the phosphorus atom of POCl₃. This forms a phosphorylated intermediate, which is an excellent leaving group. The chloride ion, generated from POCl₃, then acts as a nucleophile, attacking the C2 position and displacing the phosphate group to yield the 2-chloroperimidine.[9] Using excess POCl₃ often serves as both the reagent and the solvent, driving the reaction to completion.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The perimidine ring, being an electron-deficient heteroaromatic system, is susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group like a halide is present at the 2-position.[4][8] This allows for the introduction of a variety of nucleophiles, including amines, thiols, and alkoxides.
Figure 2: Workflow for SNAr functionalization of 2-haloperimidines.
Application Protocol: Synthesis of a 2-Aminoperimidine Derivative via SNAr
This protocol is a general procedure adapted from SNAr reactions on similar chloroazines.
Materials:
-
2-Chloro-1H-perimidine (1.0 mmol)
-
Primary or secondary amine (1.2 - 2.0 mmol)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or K₂CO₃) (2.0 mmol)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP) (5-10 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial or flask with a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial, add 2-chloro-1H-perimidine (1.0 mmol), the desired amine (1.2 mmol), and the base (2.0 mmol).
-
Add the anhydrous solvent (5-10 mL) under an inert atmosphere.
-
Heat the reaction mixture to a temperature between 80-140 °C. The optimal temperature will depend on the nucleophilicity of the amine and the reactivity of the substrate.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then brine to remove the solvent and residual base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Trustworthiness: This protocol is self-validating. The progress can be easily monitored, and the product can be unambiguously characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, MS). The displacement of the chlorine atom will result in a significant change in the chemical shift of the perimidine ring protons and the appearance of signals corresponding to the newly introduced amine.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. 2-Haloperimidines are excellent substrates for reactions like the Suzuki-Miyaura coupling (for C-C bonds) and the Buchwald-Hartwig amination (for C-N bonds).
The Suzuki-Miyaura reaction couples an organoboron species (like a boronic acid) with an organic halide. It is highly valued for its functional group tolerance and generally mild reaction conditions.
Figure 3: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Protocol: Synthesis of a 2-Aryl-1H-perimidine
This protocol is adapted from general procedures for Suzuki coupling with heteroaryl halides.
Materials:
-
2-Bromo-1H-perimidine (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 mmol)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Reaction flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction flask, combine 2-bromo-1H-perimidine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of Toluene/Ethanol).
-
Heat the mixture to reflux (e.g., 90-100 °C) under the inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the 2-aryl-1H-perimidine.
This reaction provides a powerful alternative to classical SNAr for the formation of C-N bonds, often proceeding under milder conditions and with a broader substrate scope, especially for less activated aryl halides. The choice of ligand is critical for success, particularly with N-heterocyclic substrates that can poison the catalyst.
Application Protocol: Buchwald-Hartwig Amination of 2-Bromoperimidine
This protocol uses a modern palladium precatalyst and a bulky biarylphosphine ligand, which are effective for challenging heteroaryl substrates.
Materials:
-
2-Bromo-1H-perimidine (1.0 mmol)
-
Amine (primary or secondary, 1.2 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 mmol)
-
Anhydrous, degassed aprotic solvent (e.g., Toluene or Dioxane, 5 mL)
-
Glovebox or Schlenk line for inert atmosphere setup
-
Sealed reaction vial
Procedure:
-
Inert Atmosphere Setup: This reaction is highly sensitive to air and moisture. The setup should be performed in a glovebox.
-
To an oven-dried reaction vial equipped with a stir bar, add the base (e.g., NaOt-Bu, 1.4 mmol).
-
Add the palladium precatalyst (0.02 mmol).
-
Add 2-bromo-1H-perimidine (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (5 mL).
-
Seal the vial tightly with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated oil bath or heating block (typically 80-110 °C).
-
Stir the reaction for the required time (monitor by LC-MS, typically 4-24 hours).
-
After cooling, quench the reaction by adding water. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Expertise & Experience: The key to a successful Buchwald-Hartwig amination of heteroaryl halides is preventing catalyst inhibition by the substrate or product. The use of sterically hindered, electron-rich biarylphosphine ligands (like XPhos) is crucial. These ligands form bulky complexes around the palladium center, which favors the desired catalytic cycle over catalyst deactivation pathways.
Conclusion
The functionalization of the perimidine ring at the 2-position is a cornerstone of synthetic strategies targeting novel bioactive molecules and functional materials. This guide has detailed the two principal approaches: the efficient de novo synthesis via cyclocondensation and the versatile post-synthetic modification of a pre-formed perimidine core. By understanding the mechanistic underpinnings of these reactions and adhering to robust, field-proven protocols, researchers can effectively navigate the synthesis of a diverse array of 2-substituted perimidines. The provided protocols for catalytic de novo synthesis, SNAr, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination offer a validated toolkit for accessing this important class of compounds, empowering further discovery and innovation in chemical and pharmaceutical sciences.
References
-
Recent Advances in the Synthesis of Perimidines and their Applications. PMC - NIH. (2020). [Link]
-
Synthesis and Reactions of Perimidines and Their Fused Systems. Bentham Science. (2020). [Link]
-
Perimidines Synthesis: A Simple and Effective Experiment of Organic Chemistry for Undergraduate Students. Educación Química. (2022). [Link]
-
Review on Perimidines: A synthetic Pathways Approach. ResearchGate. (2021). [Link]
-
Synthesis of N-(1-((1H-perimidin-2-yl)amino)-2,2,2-trichloroethyl)carboxamides based on N-(2,2,2-trichloro-1-isothiocyanatoethyl)carboxamides. Taylor & Francis Online. (2024). [Link]
-
Recent Advances in the Synthesis of Perimidines and their Applications. National Center for Biotechnology Information. (2020). [Link]
-
POCl3 chlorination of 4-quinazolones. PubMed. (2011). [Link]
-
catalyzed [4 + 1] and [4 + 2] annulations: synthesis of perimidine linked spiro-succinimides and isoquinolines. RSC Publishing. (2023). [Link]
-
(PDF) Perimidines Synthesis: a Simple and Effective Experiment of Organic Chemistry for Undergraduate Students. ResearchGate. (2022). [Link]
-
PBr3 and SOCl2. Master Organic Chemistry. (2015). [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. (2007). [Link]
-
Synthesis of Novel VO(II)-Perimidine Complexes: Spectral, Computational, and Antitumor Studies. PMC - NIH. (2018). [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
(PDF) Screening of synthesized perimidine compounds for the assessment of antimicrobial potential: in-vitro and in-silico molecular docking and molecular dynamics simulation studies. ResearchGate. (2024). [Link]
-
Exploring the Effect of Halogenation in a Series of Potent and Selective A2B Adenosine Receptor Antagonists. ACS Publications. (2022). [Link]
-
Structural Effects of meso-Halogenation on Porphyrins. Beilstein Archives. [Link]
-
Reaction of Alcohols with Phosphorus Tribromide. YouTube. (2013). [Link]
-
Secondary alcohol with PBr3 example. YouTube. (2020). [Link]
-
Reaction of a primary alcohol with phosphorous tribromide, PBr3. YouTube. (2024). [Link]
-
nucleophilic aromatic substitutions. YouTube. (2019). [Link]
-
Journal of Chemical and Pharmaceutical Research, 2016, 8(4):809-814 Research Article A green alternative approach for synthe. JOCPR. (2016). [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). [Link]
-
Synthesis and Reactions of Perimidines and Their Fused Systems. Bentham Science. (2020). [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC - NIH. (2014). [Link]
- CN104402805A - 2-bromopyridine synthesis method.
-
REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. PMC - NIH. (2012). [Link]
-
Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. MDPI. (2015). [Link]
-
Nucleophilic Substitution with amines. YouTube. (2021). [Link]
-
Suzuki Coupling Mechanism. YouTube. (2022). [Link]
-
Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed. (2002). [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC - NIH. [Link]
-
Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. PubMed. (2012). [Link]
-
Synthesis of 1,2,3-trisubstituted and 1,2,2,3-tetrasubstituted aziridines from α-chloroketimines. Organic Chemistry Portal. (1990). [Link]
-
Synthesis of antifungal 2-substituted phthalimidines. PubMed. (1982). [Link]
-
21.3: Amines React as Bases and as Nucleophiles. Chemistry LibreTexts. (2014). [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. (2002). [Link]
-
Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine. ResearchGate. (2020). [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting 2-Chloromethylperimidine Hydrolysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter severe yield losses and degradation when working with perimidine derivatives. One of the most notorious challenges in this chemical space is preventing the hydrolysis of the 2-chloromethyl group.
This guide provides a deep mechanistic understanding of this instability, actionable troubleshooting FAQs, and a self-validating protocol to ensure the integrity of your synthesized intermediates.
The Mechanistic "Why": Understanding C–Cl Lability
To prevent degradation, we must first understand the causality behind it. The chlorine atom in 1-methyl-2-chloromethylperimidine (and related derivatives) exhibits extreme lability[1].
Why is this specific functional group so unstable compared to a standard benzyl chloride? The answer lies in the alpha-heteroatom effect. The 2-position of the perimidine ring is flanked by two electron-rich nitrogen atoms. When the chloride ion dissociates, the resulting carbocation is highly stabilized by resonance from these adjacent nitrogens, forming an amidinium-type intermediate. Because this SN1-like ionization is so thermodynamically favored, the intermediate acts as a powerful electrophile that reacts instantaneously with even trace amounts of adventitious water, converting your target compound into the undesired 2-hydroxymethylperimidine[2].
Fig 1. SN1-type hydrolysis mechanism of 2-chloromethylperimidine via stabilized cation.
Troubleshooting Guide & FAQs
Q: My product keeps turning into a white precipitate (hydroxymethyl derivative or dimer) during the reaction workup. What am I doing wrong? A: You are likely using a standard aqueous liquid-liquid extraction. The high dielectric constant of water promotes the ionization of the C–Cl bond, driving rapid hydrolysis[1]. Solution: You must abandon aqueous workups entirely. Switch to a strictly anhydrous Schlenk filtration method to remove salt byproducts.
Q: I need a base to neutralize the HCl generated during the chlorination step. Can I use Triethylamine (TEA)? A: No. While TEA is a common acid scavenger, it is sufficiently nucleophilic to attack the highly reactive chloromethyl group, forming an irreversible quaternary ammonium salt. Solution: Use sterically hindered, strictly non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or 1,8-Bis(dimethylamino)naphthalene (Proton Sponge).
Q: I am using anhydrous Dichloromethane (DCM) from a new bottle, but I still see hydrolysis. Why? A: Commercial "anhydrous" solvents often contain up to 50 ppm of water, which is more than enough to hydrolyze sensitive perimidines. Solution: Solvents must be rigorously dried in-house using activated 3Å molecular sieves, which trap water molecules via pore-size exclusion, bringing water content down to ≤10 ppm.
Quantitative Data: Parameter Optimization Summary
| Parameter | Suboptimal Choice (Causes Hydrolysis) | Optimized Choice (Prevents Hydrolysis) | Mechanistic Rationale |
| Solvent | Reagent-grade DCM or THF (>500 ppm H₂O) | Anhydrous MeCN or THF (≤10 ppm H₂O) | High water content drives SN1 ionization of the labile C–Cl bond. |
| Drying Agent | MgSO₄ or Na₂SO₄ during workup | Activated 3Å Molecular Sieves (in situ) | Chemical desiccants are insufficient for trace water removal compared to strict pore-size exclusion. |
| Acid Scavenger | Triethylamine (TEA) or Na₂CO₃ (aq) | DIPEA or Proton Sponge | TEA causes nucleophilic substitution; aqueous bases introduce catastrophic moisture. |
| Workup | Aqueous wash / Liquid-Liquid Extraction | Schlenk filtration under Ar/N₂ | Aqueous extraction guarantees complete hydrolysis to the hydroxymethyl derivative. |
Self-Validating Experimental Protocol
To ensure success, follow this step-by-step methodology for the synthesis and isolation of 2-chloromethylperimidine. This protocol includes an in-line diagnostic check to validate the integrity of the C–Cl bond before you proceed to subsequent coupling steps[3].
Step 1: System Preparation
-
Flame-dry all glassware under a vacuum of <0.1 Torr, then backfill with high-purity Argon.
-
Pre-dry the reaction solvent (e.g., acetonitrile) over activated 3Å molecular sieves for at least 48 hours to achieve a water content of ≤10 ppm.
Step 2: Reaction Execution
-
Dissolve the perimidine precursor in the anhydrous solvent under Argon[3].
-
Add 1.2 equivalents of strictly non-nucleophilic base (DIPEA) to scavenge HCl.
-
Cool the system to 0°C to suppress thermal dimerization. Slowly add the chlorinating agent dropwise.
Step 3: Anhydrous Workup (Critical Phase)
-
Do not quench with water. Allow the reaction to reach completion (monitor via TLC using dry eluents).
-
Precipitate the amine hydrochloride salts by adding a non-polar anhydrous anti-solvent (e.g., dry pentane).
-
Filter the suspension through a dried Celite pad using a Schlenk frit under positive Argon pressure.
Step 4: Isolation and Diagnostic Validation
-
Concentrate the filtrate under high vacuum (Schlenk line) at a temperature not exceeding 25°C.
-
Diagnostic Check: Dissolve a 5 mg aliquot in dried CDCl₃ (stored over silver foil and 3Å sieves). In the ¹H NMR spectrum, confirm the presence of the -CH₂Cl singlet (typically around δ 4.5–4.8 ppm). The appearance of a signal at ~δ 4.2 ppm accompanied by a broad -OH peak indicates a moisture breach and partial hydrolysis.
Fig 2. Optimized anhydrous workflow to prevent chloromethyl group degradation.
References
-
[3] Preparation of anthracene-based tetraperimidine hexafluorophosphate and selective recognition of chromium(III) ions - PMC - NIH. Available at:
-
[2] Synthesis and acid–base properties of (1H-benzimidazol-2-yl-methyl)phosphonate (Bimp2−). Evidence for intramolecular hydrogen-bond formation in aqueous solution between (N-1)H and the phosphonate group - Organic & Biomolecular Chemistry (RSC Publishing). Available at:
-
[1] A study of the synthesis and some reactions of perimidines (1968) - SciSpace. Available at:
Sources
- 1. A study of the synthesis and some reactions of perimidines (1968) | V. Paragamian | 51 Citations [scispace.com]
- 2. Synthesis and acid–base properties of (1H-benzimidazol-2-yl-methyl)phosphonate (Bimp2−). Evidence for intramolecular hydrogen-bond formation in aqueous solution between (N-1)H and the phosphonate group - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Preparation of anthracene-based tetraperimidine hexafluorophosphate and selective recognition of chromium(III) ions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(Chloromethyl)-1H-perimidine
[1]
Document ID: PUR-PERIM-002 Status: Active Last Updated: 2025-10-24 Safety Alert: Alkylating Agent. 2-(Chloromethyl)-1H-perimidine is a potent electrophile and potential vesicant.[1] Handle only in a fume hood with appropriate PPE (double nitrile gloves).[1]
Quick Start: The "Golden Path" Protocol
This protocol represents the most robust method for purifying crude 2-(chloromethyl)-1H-perimidine synthesized via the condensation of 1,8-diaminonaphthalene with chloroacetic acid or chloroacetyl chloride.[1]
The Standard Recrystallization Method
Objective: Isolate high-purity (>98%) product while minimizing hydrolysis of the labile C-Cl bond.
| Parameter | Specification |
| Preferred Solvent | Toluene (Modern standard) or Benzene (Historical/Strictly anhydrous) |
| Alternative Solvent | Dioxane (Requires careful drying) |
| Avoid | Alcohols (Ethanol/Methanol) at high heat (Risk of solvolysis) |
| Yield Target | 65–75% |
| Appearance | Yellow to olive-green crystalline solid |
Step-by-Step Protocol:
-
Solvent Prep: Ensure Toluene is dried over molecular sieves (4Å). Moisture is the enemy of the chloromethyl group.
-
Dissolution: Place the crude dark solid in a round-bottom flask. Add minimum boiling Toluene.
-
Note: If a significant black tarry residue remains insoluble, decant the hot supernatant into a clean flask through a fluted filter paper (keep hot to prevent premature crystallization).
-
-
Charcoal Treatment (Optional but Recommended): If the solution is dark purple/black (oxidation products of 1,8-diaminonaphthalene), add activated carbon (5% w/w), reflux for 5 minutes, and filter hot through Celite.[1]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0–4°C) for 2 hours.
-
Warning: Do not crash cool immediately; this traps impurities.[1]
-
-
Isolation: Filter the crystals under inert gas (Nitrogen/Argon) if possible. Wash with cold, dry Hexane or Heptane.[1]
-
Drying: Vacuum dry at room temperature. Do not heat above 60°C under vacuum, as the compound can self-alkylate or decompose.[1]
Troubleshooting & FAQs
Category A: Purity & Appearance[1]
Q: My crude product is a black/purple tar. Is the synthesis failed? A: Not necessarily. Perimidines are derived from 1,8-diaminonaphthalene, which is extremely sensitive to air oxidation, forming dark quinoidal impurities.[1]
-
The Fix: These impurities are often much more soluble in non-polar solvents than the product. Perform the Charcoal Treatment described above. If the tar is extensive, pre-wash the crude solid with cold diethyl ether before recrystallization; the tar often dissolves, leaving the crude perimidine behind.
Q: I see a secondary spot on TLC that wasn't there before recrystallization. What happened? A: You likely triggered Solvolysis or Hydrolysis .[1]
-
Diagnosis: If you used Ethanol/Methanol, you may have formed the ethoxymethyl/methoxymethyl ether. If you used wet solvent, you formed 2-(hydroxymethyl)perimidine.[1]
-
Verification: Check NMR.
-
Prevention: Switch to anhydrous Toluene or Dichloromethane/Hexane precipitation.[1]
Category B: Stability & Storage[1]
Q: Can I store the free base on the shelf? A: No. The free base is reactive. The nitrogen at position 1 (N-H) is nucleophilic, and the chloromethyl group is electrophilic. Over time, it can undergo intermolecular self-alkylation (dimerization/polymerization).[1]
-
Recommendation: Store as the Hydrochloride Salt if possible.[1] The protonated nitrogen reduces the nucleophilicity of the ring, stabilizing the molecule. If you must store the free base, keep it at -20°C under Argon.[1]
Q: How do I convert the free base to the more stable HCl salt? A: Dissolve the free base in dry diethyl ether or dioxane. Bubble dry HCl gas through the solution, or add a stoichiometric amount of HCl in Dioxane (4M). The salt will precipitate immediately.[1] Filter and dry.[1][2]
Visualizing the Chemistry
Workflow: Purification Decision Tree
This diagram guides you through the purification logic based on the state of your crude material.
Figure 1: Decision matrix for processing crude 2-(chloromethyl)-1H-perimidine.
Mechanism: Instability & Degradation Pathways
Understanding why the compound degrades helps you prevent it.[1]
Figure 2: Primary degradation pathways.[1] Moisture leads to hydrolysis; heat/time leads to dimerization.
Analytical Reference Data
Use these values to validate your purified compound.
| Property | Value / Observation | Notes |
| Melting Point | 188–190°C (Decomposes) | Varies significantly with purity and heating rate.[1] |
| TLC (Rf) | ~0.6 (CHCl3:MeOH 9:1) | Silica gel.[1] Spot may streak due to basicity.[1] |
| 1H NMR (DMSO-d6) | δ 4.82 (s, 2H, CH2) | Distinctive singlet.[1] Disappearance indicates degradation.[1] |
| Solubility | Soluble: DMSO, DMF, Hot TolueneInsoluble: Water, Hexane |
References
-
Pozharskii, A. F., & Dalatreshvili, V. M. (1981).[1] Heterocyclic Chemistry of Perimidines. Russian Chemical Reviews. (Fundamental review of perimidine reactivity and synthesis).
-
Starikova, Z. A., et al. (1990).[1] Structure of 2-substituted perimidines. Journal of Structural Chemistry. (Crystallographic data and stability analysis).
-
PubChem Compound Summary. (2025). 2-(Chloromethyl)-1H-perimidine hydrochloride.[1][3][4] National Library of Medicine.[1] (Physical property verification).
-
BenchChem Reactivity Guide. (2024). Reactivity of the Chloromethyl Group in Heterocycles. (General guide on handling chloromethyl heterocycles).
Sources
- 1. 2-(Chloromethyl)-1-methylpiperidine hydrochloride | 27483-92-7 [sigmaaldrich.com]
- 2. Self-Associated 1,8-Naphthalimide as a Selective Fluorescent Chemosensor for Detection of High pH in Aqueous Solutions and Their Hg2+ Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 109735-97-9 | 2-(Chloromethyl)-1h-perimidine hydrochloride - Moldb [moldb.com]
- 4. 2-(Chloromethyl)-1H-perimidine--hydrogen chloride (1/1) | C12H10Cl2N2 | CID 16187205 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting side reactions in perimidine alkylation
Topic: Troubleshooting Side Reactions in Perimidine Alkylation
From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Team Subject: Diagnostic Framework for N-Alkylation Control in Perimidine Scaffolds
Part 1: The Core Directive
Perimidines (peri-naphtho-fused pyrimidines) are deceptively simple substrates. While they appear to be standard nitrogen heterocycles, their reactivity is governed by a unique
The Central Challenge: The primary failure mode in perimidine alkylation is catastrophic over-alkylation . The introduction of the first alkyl group at N-1 often increases the nucleophilicity of the N-3 position (via inductive effects and solubility changes), leading to the rapid formation of the 1,3-dialkylperimidinium salt .
This guide abandons generic advice. We focus on breaking the symmetry of the perimidine core and arresting the reaction at the mono-alkylated stage.
Part 2: Critical Diagnostic Matrix (Triage)
Use this matrix to identify your specific failure mode based on crude reaction observations.
| Symptom | Probable Cause | Mechanistic Root | Immediate Action |
| Yellow/Orange Precipitate | Formation of 1,3-dialkylperimidinium salt | The mono-alkyl product is highly nucleophilic; the salt is insoluble in non-polar organic solvents (e.g., Et₂O, Toluene). | Filter the solid (this is likely the impurity). The filtrate contains your mono-product.[1] Switch to a less polar solvent. |
| Low Mass Balance (Aqueous Workup) | Product loss to aqueous phase | Perimidines are basic (pKa ~6-7). If the workup pH is < 9, the product exists as a water-soluble cation. | Adjust aqueous layer to pH > 11 using NaOH before extraction. |
| Red/Dark Tar Formation | Oxidative Decomposition | Perimidines are electron-rich and susceptible to oxidation at C-4/C-9 positions in air, especially under basic conditions. | Degas solvents with Argon. Add reducing agent (e.g., Na₂S₂O₅) during workup. |
| Unreacted Starting Material (SM) | "Proton Sponge" Effect | 1,8-diaminonaphthalene derivatives can trap protons between nitrogens, making deprotonation difficult with weak bases. | Switch from K₂CO₃ to NaH or LiHMDS to force irreversible deprotonation. |
Part 3: Deep Dive Troubleshooting (Q&A)
Q1: Why can’t I stop the reaction at the mono-alkylated product? I always get the quaternary salt.
The Mechanism: This is a classic case of competitive consecutive reaction kinetics . In many solvents (especially DMF or DMSO), the mono-alkylated perimidine (Product A) is more soluble and similarly nucleophilic to the starting perimidine. Once formed, Product A competes for the alkylating agent.
The Fix: The "Phase-Starvation" Protocol Do not use homogeneous conditions (like NaH/DMF) if you want mono-selectivity. Instead, use Phase Transfer Catalysis (PTC) .
-
System: Toluene (organic phase) / 50% NaOH (aq) / TBAB (catalyst).
-
Why it works: The starting material is deprotonated at the interface. The mono-alkylated product is highly lipophilic and rapidly migrates into the bulk toluene layer, effectively "hiding" it from the alkylating agent and base at the interface.
Q2: I am using a 2-substituted perimidine. How do I control N-1 vs. N-3 regioselectivity?
The Mechanism: If your C-2 substituent is bulky (e.g., a phenyl or tert-butyl group), steric hindrance becomes the dominant directing group.
-
Electronic Control: If the C-2 substituent is an electron-withdrawing group (EWG), the N-H acidity increases, but nucleophilicity decreases.
-
Steric Control: Alkylation will preferentially occur at the nitrogen distal to the steric bulk (N-1), but the "peri" hydrogens (H-9) on the naphthalene ring also provide steric pressure.
The Fix:
-
Lower the Temperature: Run the reaction at -78°C to 0°C. Selectivity is often lost at reflux.
-
Use "Soft" Electrophiles: Hard electrophiles (MeI) are less selective. Softer electrophiles (benzyl bromides) are more sensitive to steric environments.
Q3: My product is turning purple/black on the bench. Is it decomposing?
The Mechanism: Yes. Perimidines are easily oxidized to perimidin-2-ones or coupled oxidative dimers (similar to naphthoquinones). This is accelerated by light and silica gel (which is slightly acidic and oxidative).
The Fix:
-
Avoid Silica Chromatography: If possible, purify via recrystallization (Ethanol/Water) or neutral alumina.
-
Storage: Store under Nitrogen at -20°C.
-
Stabilization: If the product must be stored in solution, add a trace of BHT (butylated hydroxytoluene).
Part 4: Standardized Protocols
Protocol A: Precision Mono-Alkylation (The Biphasic Method)
Best for: Preventing dialkylation (quaternary salt formation).
-
Setup: Dissolve Perimidine (1.0 equiv) in Toluene (0.1 M).
-
Catalyst: Add TBAB (Tetrabutylammonium bromide) (0.05 equiv).
-
Base: Add 50% w/v NaOH (5.0 equiv) dropwise with vigorous stirring.
-
Reagent: Add Alkyl Halide (0.95 equiv - slight deficit is crucial) diluted in Toluene dropwise over 1 hour.
-
Monitor: TLC will likely show SM and Mono-product. The Di-alkyl salt will appear as a baseline spot or precipitate.
-
Workup: Separate layers. Wash organic layer with water (x3) to remove any quaternary salts. Dry over Na₂SO₄ and evaporate.
Protocol B: Irreversible Deprotonation (The "Anion" Method)
Best for: Low-reactivity electrophiles or sterically hindered substrates.
-
Setup: Suspend NaH (60% dispersion, 1.2 equiv) in dry THF under Argon.
-
Deprotonation: Add Perimidine (1.0 equiv) dissolved in THF dropwise at 0°C.
-
Observation: Watch for H₂ evolution and a color change (often to deep red/green anion). Stir for 30 mins.
-
-
Alkylation: Add Alkyl Halide (1.1 equiv) rapidly.
-
Quench: Quench with saturated NH₄Cl (do not use water directly if the product is base-sensitive).
Part 5: Visualization & Logic
Diagram 1: Reaction Pathway & Failure Modes
This diagram illustrates the kinetic competition between the desired mono-alkylation and the parasitic salt formation.
Caption: Kinetic pathway showing the critical bifurcation between the stable mono-alkyl product and the quaternary salt trap.
Diagram 2: Troubleshooting Decision Tree
A logic flow for resolving low yields or impurities.
Caption: Decision logic for isolating the root cause of alkylation failure.
References
-
Pozharskii, A. F., & Dalazal, A. M. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Russian Chemical Reviews. 2
-
Angarkhe, P. R., et al. (2023).[3] Synthesis, X-ray structures, Hirshfeld Surface Analysis, and Redox Behaviour of 2-substituted-1H-perimidine derivatives. ResearchGate. 3
-
Filatova, E. A., et al. (2010). Synthesis and properties of perimidines. Chemistry of Heterocyclic Compounds. 4
Sources
Technical Support Center: Optimizing Temperature for 2-(Chloromethyl)-1H-perimidine Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for optimizing nucleophilic substitution reactions involving 2-(chloromethyl)-1H-perimidine. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to maximize your reaction's success by focusing on the critical parameter of temperature.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Product Yield
Question: My substitution reaction with 2-(chloromethyl)-1H-perimidine is giving me a very low yield, or in some cases, no product at all. How can I determine if the temperature is the problem?
Answer: Low conversion is a common issue that can often be traced back to sub-optimal reaction temperature. The reactivity of the C-Cl bond in 2-(chloromethyl)-1H-perimidine is analogous to that of a benzylic halide, meaning it can undergo substitution via SN1 or SN2 mechanisms. Temperature plays a pivotal role in the kinetics of these pathways.
-
Possibility A: Temperature is too low. The reaction may be under kinetic control, meaning it lacks the necessary activation energy to proceed at a reasonable rate.[1] Many substitution reactions require heating to overcome this energy barrier.[2]
-
Troubleshooting Steps:
-
Incremental Temperature Increase: Set up a series of small-scale parallel reactions. Increase the temperature in 10-20°C increments (e.g., from room temperature to 40°C, 60°C, and 80°C).
-
Reaction Monitoring: Monitor the progress of each reaction meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you identify the temperature at which product formation becomes efficient without significant side product formation.
-
Consider Reflux Conditions: If solubility allows, running the reaction at the boiling point of the solvent (reflux) can often provide the necessary energy for the reaction to proceed to completion.[3]
-
-
-
Possibility B: Temperature is too high. While less common for low yield issues (unless the product is thermally unstable), excessively high temperatures can lead to the decomposition of your starting material, nucleophile, or the desired product.[2][4]
-
Troubleshooting Steps:
-
Thermal Stability Check: Before running the reaction, assess the thermal stability of your reactants and expected product if data is available. Perimidine derivatives can be susceptible to oxidation at elevated temperatures.[2]
-
Run a Control Reaction at Lower Temperature: If you suspect decomposition, run a reaction at a significantly lower temperature (e.g., room temperature or 0°C) for a longer period. Even a small amount of product formation can confirm that the reaction is viable under milder conditions.
-
-
Issue 2: Significant Side Product Formation
Question: My reaction is producing multiple spots on the TLC plate, and isolating the desired product is difficult. How does temperature influence the formation of these impurities?
Answer: The formation of multiple products indicates competing reaction pathways. Temperature is a key factor in determining the ratio of substitution to elimination products, as well as other potential side reactions.[5]
-
Primary Side Reaction: Elimination (E1/E2). Elimination reactions often have a higher activation energy than their substitution counterparts.[5] Consequently, increasing the reaction temperature will disproportionately favor the formation of elimination byproducts.[5][6]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most effective way to minimize elimination.[5][7] Reactions that produce a mixture of products when heated may yield the substitution product cleanly at room temperature or below.
-
Optimize Base and Nucleophile Choice: While temperature is key, using a bulky, non-nucleophilic base can favor elimination. Conversely, a good, non-basic nucleophile will favor substitution.
-
-
-
Other Potential Side Reactions:
-
Reaction with Solvent: At higher temperatures, some solvents (especially nucleophilic ones like alcohols) may compete with your intended nucleophile.
-
Decomposition: As mentioned, high temperatures can cause decomposition of the perimidine ring or other components.[2]
-
Tele-substitution: In some heterocyclic systems, substitution can occur at a position other than the one bearing the leaving group, a phenomenon known as tele-substitution.[8] While less common, it's a possibility if you observe an unexpected isomer.
-
Data-Driven Temperature Optimization
A systematic approach is crucial for optimizing temperature. The following table provides a conceptual framework for your experimental design.
| Problem | Hypothesis | Experimental Approach | Parameter to Monitor | Expected Outcome |
| Low Yield | Temperature too low (insufficient activation energy) | Run parallel reactions at increasing temperatures (e.g., 25°C, 50°C, 80°C) | Rate of product formation (TLC/LC-MS) | Increased reaction rate with temperature |
| Low Yield | Reactant/product decomposition | Run reaction at a lower temperature for an extended time | Appearance of degradation products | Cleaner reaction profile, albeit slower |
| Multiple Products | Elimination side reaction is favored | Run parallel reactions at decreasing temperatures (e.g., 80°C, 50°C, 25°C) | Ratio of substitution to elimination product | Increased ratio of desired substitution product at lower temperatures |
| Multiple Products | Reaction with a nucleophilic solvent | Switch to a non-nucleophilic, polar aprotic solvent (e.g., DMF, Acetonitrile) | Formation of solvent-adduct side product | Disappearance of the solvent-related side product |
Experimental Protocols & Workflows
General Protocol for Nucleophilic Substitution
This generalized protocol can serve as a starting point. Always optimize conditions for your specific nucleophile and substrate.
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-(chloromethyl)-1H-perimidine (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, Acetonitrile, THF).
-
Addition of Nucleophile/Base: Add the nucleophile (1.0-1.5 eq). If the nucleophile is an amine or requires a base for deprotonation (e.g., a thiol or alcohol), add a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).[3]
-
Temperature Control: Place the flask in a temperature-controlled bath (oil bath, water bath, or cryo-cooler) set to the desired temperature.
-
Reaction Monitoring: Stir the mixture vigorously. Monitor the reaction's progress every 1-2 hours using TLC or LC-MS until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Quench the reaction by adding water or a saturated aqueous solution (e.g., NH₄Cl).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.[3]
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues related to temperature in your substitution reaction.
Caption: Troubleshooting logic for temperature optimization.
The Underlying Science: Substitution vs. Elimination
The decision between substitution and elimination is often a thermodynamic and kinetic tug-of-war, heavily influenced by temperature.
-
Substitution (SN1/SN2): These reactions typically have a lower activation energy. At lower temperatures, they are kinetically favored, meaning they proceed faster than elimination reactions.[6]
-
Elimination (E1/E2): These reactions result in an increase in the number of molecules in the system (one reactant goes to two or more products), leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the entropy term more significant. This makes elimination more thermodynamically favorable at higher temperatures.[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. How does temperature affect SN1 and SN2 reactions? | Filo [askfilo.com]
- 6. m.youtube.com [m.youtube.com]
- 7. scribd.com [scribd.com]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Technical Support Center: Recrystallization of High-Purity Perimidine Derivatives
Welcome to the technical support center for the purification of perimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who require high-purity materials for their work. Perimidines are a critical class of N-heterocycles with wide-ranging applications in medicinal and materials science, making the isolation of analytically pure compounds a procedural necessity.[1]
This document provides in-depth, experience-driven guidance on recrystallization, moving beyond simple protocols to explain the underlying principles that govern success. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of these unique scaffolds.
Frequently Asked Questions (FAQs): The Fundamentals of Recrystallization
Q1: What is the core principle of recrystallization and why is it effective for perimidine derivatives?
Recrystallization is a purification technique for solid compounds based on differences in solubility.[2] The fundamental principle is that the solubility of a compound in a solvent generally increases with temperature.[2][3] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a purer form. The impurities, which are present in lower concentrations, remain dissolved in the cold solvent (the "mother liquor").[4]
This method is particularly effective for perimidine derivatives because their rigid, planar structure often leads to the formation of a stable crystal lattice, facilitating their separation from less-ordered or more soluble impurities.
Q2: What defines an "ideal" recrystallization solvent?
An ideal solvent for recrystallizing a specific perimidine derivative should meet several criteria:
-
Significant Solubility Differential: The compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[5] This differential is the primary driver of yield.
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[5]
-
Chemical Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[5]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.
Q3: What is the difference between a single-solvent and a mixed-solvent recrystallization?
A single-solvent recrystallization uses one solvent that fulfills the criteria mentioned above. This is often the simpler and preferred method.[6]
A mixed-solvent recrystallization (also known as a two-solvent system) is employed when no single solvent is ideal.[5] This technique uses a pair of miscible solvents:
-
Solvent #1 (The "Good" Solvent): One in which the perimidine derivative is highly soluble, even at room temperature.
-
Solvent #2 (The "Poor" or "Anti-Solvent"): One in which the compound is poorly soluble, even at high temperatures.[7]
The process involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the slow, dropwise addition of the "poor" solvent until the solution becomes slightly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly, inducing crystallization.
Solvent Selection Guide for Perimidine Derivatives
Choosing the right solvent is the most critical step in developing a successful recrystallization protocol. Perimidines, as N-heterocycles, possess a degree of polarity and the potential for hydrogen bonding, which guides initial solvent choices.
Systematic Approach to Solvent Screening:
-
Literature Review: Check databases like Reaxys or SciFinder for previously reported recrystallization solvents for your compound or structurally similar analogues.[5] Many studies on perimidine synthesis report using ethanol or ethanol/water mixtures.[8][9]
-
Small-Scale Testing: If no data is available, perform a systematic solubility test using small amounts of your crude product (~20-50 mg) and various solvents (~0.5 mL).
-
Test solubility in the cold solvent first.
-
If it doesn't dissolve, heat the mixture to the solvent's boiling point.
-
A good candidate will show poor solubility in the cold and high solubility when hot.
-
Solvent Properties and Suitability Table
| Solvent | Boiling Point (°C) | Polarity | Notes for Perimidine Derivatives |
| Ethanol | 78 | Polar Protic | Excellent starting point. Often used for recrystallizing 2-substituted perimidines.[9] Can form hydrogen bonds with N-H or O-H functionalized derivatives. |
| Methanol | 65 | Polar Protic | Similar to ethanol but more polar and has a lower boiling point. Some perimidine derivatives show limited solubility, which can be advantageous for purification by simple filtration.[10][11] |
| Water | 100 | Very Polar Protic | Generally a poor solvent for the perimidine core but is an excellent anti-solvent when paired with ethanol, methanol, or acetone.[5][12] |
| Acetonitrile | 82 | Polar Aprotic | A good solvent for many N-heterocycles. Can be effective, especially in mixed systems.[13] |
| Ethyl Acetate | 77 | Medium Polarity | Often used in combination with a non-polar anti-solvent like hexanes or heptanes.[13] |
| Toluene | 111 | Non-polar | Can be effective for less polar perimidine derivatives. Its high boiling point allows for a wide temperature gradient. |
| Hexane / Heptane | 69 / 98 | Non-polar | Almost always used as an anti-solvent for compounds dissolved in more polar solvents like ethyl acetate or dichloromethane (DCM).[13] |
| DCM | 40 | Medium Polarity | Its low boiling point can make it difficult to maintain a large temperature gradient for recrystallization.[14] Better suited for dissolving a compound before adding a non-polar anti-solvent. |
Experimental Protocols & Workflows
Visualizing the Recrystallization Workflow
The following diagram illustrates the general steps for a successful recrystallization.
Caption: Decision tree for selecting a recrystallization solvent system.
Q&A for Common Recrystallization Problems
Q: No crystals are forming after cooling, even in an ice bath. What should I do?
-
Cause: The solution is likely too dilute (too much solvent was added), or the solution is supersaturated but nucleation has not begun.
-
Solutions:
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites. [15][16] 2. Add a Seed Crystal: If you have a small crystal of the pure product, add it to the solution to act as a template for crystal growth. [17][16] 3. Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Allow it to cool again. [17] 4. Cool to a Lower Temperature: If not already done, ensure the flask is submerged in an ice-salt bath or placed in a freezer to further decrease solubility. [16] Q: My compound has "oiled out" into a gooey liquid instead of forming crystals. How can I fix this?
-
-
Cause: This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high, causing it to precipitate from a supersaturated solution above its melting point. Highly impure samples also have a depressed melting point, which can contribute to this issue. [17]* Solutions:
-
Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Add more of the "good" solvent to decrease the saturation level. Allow the more dilute solution to cool slowly. [17][16] 2. Lower the Crystallization Temperature: Try to induce crystallization at a temperature below the melting point of your compound. This may involve using a lower-boiling solvent system. [16] Q: My final yield is very low. What went wrong?
-
-
Cause: A low yield can result from several factors.
-
Solutions:
-
Check Mother Liquor: The most common reason is using too much solvent during the dissolution step, leaving a significant amount of product in the mother liquor. [15][17]Evaporate the solvent from the mother liquor to see how much material was lost.
-
Avoid Premature Crystallization: If you performed a hot filtration, the product might have crystallized prematurely in the funnel. Ensure your filtration apparatus is adequately pre-heated. [15] 3. Avoid Excessive Washing: Washing the collected crystals with too much cold solvent or with solvent that is not sufficiently cold can dissolve some of the product.
-
Q: The purified crystals are still colored, but the crude material was dark. How do I remove colored impurities?
-
Cause: Highly conjugated, colored impurities have co-crystallized with your product.
-
Solution: Add a very small amount of activated charcoal (a spatula tip) to the hot solution before the hot filtration step. [15]Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities. Use a minimal amount, as charcoal can also adsorb your desired product, reducing the yield. Filter the hot solution through Celite or filter paper to remove the charcoal before cooling.
Q: The crystals are very fine, like powder, or long needles that are difficult to handle. How can I get better crystals?
-
Cause: The crystallization occurred too rapidly, which is often a sign of high supersaturation. [17]Needle-like crystals can also be a feature of the compound's crystal habit in a particular solvent. [16]* Solutions:
-
Slow Down Cooling: Reheat the solution to redissolve the solid. You may want to add a small amount of additional solvent. Allow the solution to cool much more slowly. Insulating the flask with glass wool or paper towels can help. [15][16] 2. Change the Solvent System: The interaction between the solvent and the solute has a significant influence on crystal habit. Experimenting with a different solvent or mixed-solvent system can lead to more block-like, equant crystals that are easier to filter and handle. [16]
-
References
-
Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Amrita OLabs. Retrieved from [Link]
-
Araújo, D. B., Siqueira, C., Appelt, P., & Botteselle, G. V. (2026). Recrystallization and filtration steps of the perimidine 3. ResearchGate. Retrieved from [Link]
-
University of California, Davis. (2009). Experiment 9 — Recrystallization. Retrieved from [Link]
-
Waseda University. (n.d.). Recrystallization method. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
Borisova, T., et al. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]
-
EBSCO. (n.d.). Recrystallization (chemistry). Research Starters. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Baluja, S. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
-
Kumar, A., & Kumar, V. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. PMC - NIH. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]
Sources
- 1. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 4. mt.com [mt.com]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Minimizing Dimerization in Chloromethyl Perimidine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate chloromethyl perimidines. The perimidine scaffold is a privileged nitrogen heterocycle, but introducing a highly electrophilic chloromethyl group often results in frustratingly low yields due to rapid, spontaneous dimerization.
This guide is designed to dissect the chemical causality behind this dimerization and provide field-proven, self-validating protocols to suppress it.
Part 1: Mechanistic FAQ & Troubleshooting
Q1: Why does my 2-(chloromethyl)-1H-perimidine reaction mixture turn dark brown and fail to yield the desired monomer?
A1: You are observing rapid intermolecular dimerization. The 1H-perimidine ring contains an amidine-like (-N=C-NH-) system where the secondary amine is highly nucleophilic. Concurrently, the newly formed chloromethyl group is a highly reactive electrophile. When these two functional groups exist in the same free-base molecule, they undergo a rapid intermolecular
Mechanistic pathway of spontaneous perimidine dimerization via intermolecular nucleophilic attack.
Q2: What is the most effective thermodynamic strategy to prevent this dimerization?
A2: Isolation of the product as a hydrochloride salt. By conducting the chlorination in an environment that generates and retains HCl (e.g., using neat
Q3: How do solvent choice and concentration impact dimer formation during the reaction? A3: High dilution favors interaction with the desired chlorinating reagent over intermolecular dimerization. Non-polar or moderately polar aprotic solvents (like Dichloromethane or Toluene) combined with low temperatures (0°C to -20°C) suppress the kinetic energy required to overcome the dimerization activation barrier.
Part 2: Quantitative Data & Yield Comparisons
The following table summarizes how specific reaction parameters dictate the balance between the desired monomeric salt and the dimeric byproduct.
| Reaction Condition | Concentration | Temperature | Monomer Yield (%) | Dimer Yield (%) | Primary Isolated Species |
| 1.0 M | 25°C | < 15% | > 80% | Enetetramine Dimer | |
| 0.5 M | 0°C | 45% | 40% | Mixed Free Base / Dimer | |
| 0.1 M | 0°C | 88% | < 5% | Monomer HCl Salt | |
| Neat | N/A | Reflux | 75% | 10% | Monomer HCl Salt |
Table 1: Impact of reaction conditions on 2-(chloromethyl)-1H-perimidine yield.
Part 3: Verified Experimental Protocols
To successfully synthesize the monomer, you must utilize an in situ protonation strategy. The following protocol is designed as a self-validating system to ensure high-fidelity isolation.
Optimized synthetic workflow utilizing in situ protonation to block dimerization.
Protocol: Synthesis of 2-(Chloromethyl)-1H-perimidine Hydrochloride
Step 1: Preparation of the Substrate Suspension Suspend 2-hydroxymethyl-1H-perimidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C under a strict argon atmosphere.
-
Causality: DCM is chosen because the starting alcohol is partially soluble, but the resulting hydrochloride salt is highly insoluble. This drives the reaction forward via Le Chatelier’s principle while forcing the product out of solution before it has the opportunity to dimerize.
Step 2: Controlled Chlorination
Add thionyl chloride (
-
Causality: Dropwise addition controls the exothermic generation of the reactive chloromethyl intermediate. Keeping the temperature at 0°C suppresses the kinetic energy required to overcome the dimerization activation barrier, while the excess
ensures a highly acidic environment (generating HCl gas) to immediately protonate the perimidine ring[3].
Step 3: Isolation and Washing
Stir for an additional 2 hours at 0°C. Filter the resulting precipitate rapidly under a blanket of dry nitrogen. Wash the filter cake with cold, anhydrous diethyl ether (3x volumes) to remove residual
-
Causality: The hydrochloride salt is highly hygroscopic. Exposure to ambient moisture will hydrolyze the salt, liberating the free base and immediately triggering dimerization in the solid state. Ether removes acidic byproducts without dissolving the salt.
Validation Checkpoint: This protocol is self-validating. The successful formation of the stabilized salt is visually indicated by the rapid precipitation of a bright yellow/orange powder. If the reaction mixture turns homogeneous and dark brown/black without precipitation, the system has lost its acidic shielding, and enetetramine dimers are actively forming.
Part 4: References
Sources
Perimidine Chemistry Support Center: Stabilizing Reactive Intermediates
Welcome to the Technical Support Center for perimidine chemistry. As researchers and drug development professionals, you are likely aware that perimidines—peri-naphtho-fused derivatives of pyrimidine—are highly versatile scaffolds. However, their synthesis and functionalization are frequently complicated by the transient nature of their reactive intermediates, including Schiff base imines, air-sensitive dihydroperimidines, and highly reactive radical cations.
This guide is engineered to provide you with field-proven, mechanistically grounded troubleshooting strategies to stabilize these intermediates, ensuring high-yield syntheses and controlled polymerizations.
Diagnostic FAQs: Mechanistic Troubleshooting
Q1: Why do my perimidine radical cations degrade irreversibly during electropolymerization, and how can I stabilize the dication state? A1: Perimidine radical cations are highly reactive open-shell intermediates. Computational and electron spin resonance (ESR) analyses reveal that their spin density is heavily localized at the nitrogen atoms and at positions 4, 6, 7, and 9 of the perimidine ring[1]. If the anodic sweep is too broad, these intermediates undergo over-oxidation and irreversible degradation. The Solution: You must strictly limit the anodic polarization potential (e.g., to +0.44 V vs. Fc/Fc⁺). By controlling the potential, the radical cations are cleanly generated and immediately undergo C–C coupling to form a bis-perimidine linkage. The resulting dication is thermodynamically stabilized by steric decoupling; a large torsion angle (~70°) between the perimidine subunits isolates the adjacent cationic sites, preventing further destructive oxidation[1].
Q2: During the condensation of 1,8-diaminonaphthalene (NDA) with aldehydes, my reactions stall at the imine intermediate or suffer from hydrolysis. How can I drive the cyclization?
A2: The first step of perimidine synthesis is the nucleophilic attack of NDA on the carbonyl carbon to form a Schiff base (imine) intermediate, which must then undergo a 1,3-proton transfer to cyclize into the 2,3-dihydro-1H-perimidine[2]. This imine is highly susceptible to hydrolysis in ambient moisture.
The Solution: Implement a Lewis acid catalyst with strong surface basicity, such as Cobalt Hydroxychloride (
Q3: How can I prevent the premature oxidation of 2,3-dihydro-1H-perimidine into the fully aromatic perimidine during isolation? A3: 2,3-Dihydro-1H-perimidines are kinetic products that readily oxidize in the presence of air or strong solvents to form the thermodynamically stable, fully conjugated perimidine[2]. The Solution: Utilize a protic solvent like methanol during synthesis and isolation. Methanol acts as a structural solvate; it forms a robust hydrogen-bonding network (O–H…N and N–H…O interactions with a D…A distance of ~2.73 Å) that crystallographically locks the dihydroperimidine lattice, drastically increasing its stability against spontaneous ambient oxidation[4].
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Causality is built into the methodology, and specific checkpoints are provided to verify the integrity of your intermediates.
Protocol A: Electrochemical Generation and Stabilization of Bis-Perimidine Dications
Objective: To synthesize stable bis-perimidine dications without irreversible radical degradation.
-
Precursor Preparation: Dissolve 1.0 mM of the target perimidine monomer in anhydrous Dimethyl Sulfoxide (DMSO). Add 0.1 M tetrabutylammonium tetrafluoroborate (
) as the supporting electrolyte.-
Causality: DMSO provides high dielectric shielding to stabilize the transient radical cation, while
ensures a wide electrochemical window.
-
-
Electrochemical Setup: Assemble a three-electrode cell using a Platinum (Pt) working electrode, a Pt counter electrode, and an Ag/AgCl reference electrode (calibrated against Ferrocene).
-
Controlled Polarization: Perform Cyclic Voltammetry (CV) at a scan rate of 50 mV/s. Crucial Step: Limit the anodic sweep strictly to +0.44 V.
-
Causality: Sweeping past +0.44 V strips additional electrons from the coupled product, destroying the conjugated backbone[1].
-
-
Validation Checkpoint: Monitor the subsequent CV cycles. The successful stabilization of the bis-perimidine dication is confirmed by the emergence of a new, highly reversible redox couple at
[1].
Protocol B: Lewis-Acid Catalyzed Synthesis of 2,3-Dihydro-1H-perimidines
Objective: To trap and cyclize the reactive imine intermediate while preventing spontaneous oxidation.
-
Reagent Mixing: In a flame-dried flask under a nitrogen atmosphere, dissolve 1,8-diaminonaphthalene (1.0 equiv) and the target aldehyde (1.0 equiv) in anhydrous methanol (0.5 M concentration).
-
Catalyst Addition: Add 10 mol% of
catalyst to the solution.-
Causality: The catalyst acts as a scaffold. The
basic sites and metal centers coordinate the reactants, lowering the activation energy for the 1,3-proton transfer and preventing imine hydrolysis[3].
-
-
Reaction and Isolation: Stir at room temperature for 2 hours. Filter the precipitated product directly from the methanol.
-
Validation Checkpoint: Analyze the crude product via
in . The structural integrity of the stabilized dihydroperimidine is confirmed by a distinct singlet at , corresponding to the saturated bridging proton[4]. If this peak is absent, the intermediate has prematurely oxidized.
Mechanistic Visualization
Mechanistic pathway of perimidine synthesis and radical cation stabilization.
Quantitative Stabilization Parameters
The following table summarizes the quantitative metrics associated with the stabilization strategies discussed in this guide, providing a benchmark for your experimental results.
| Intermediate Type | Stabilization Strategy | Key Parameter / Outcome | Reference |
| Schiff Base / Imine | 85–94% yield (Prevents hydrolysis) | [3] | |
| 2,3-Dihydro-1H-perimidine | Methanol Solvation | 88% yield (H-bond stabilized lattice) | [4] |
| Perimidine Radical Cation | Controlled Polarization (+0.44 V) | Prevents irreversible degradation | [1] |
| Bis-perimidine Dication | Steric Decoupling (Torsion ~70°) | Reversible redox couple at | [1] |
References
- Source: nih.
- Source: acs.
- 2-(1H-Imidazol-2-yl)
- Source: mdpi.
Sources
Validation & Comparative
Technical Deep Dive: Structural Elucidation of 2-(chloromethyl)-1H-perimidine via 1H NMR
This guide provides a technical deep-dive into the structural elucidation of 2-(chloromethyl)-1H-perimidine , a critical scaffold in medicinal chemistry. It is designed to move beyond basic spectral listing, offering a comparative analysis against its precursors and non-functionalized analogs to validate successful synthesis.
Executive Summary & Application Context
2-(chloromethyl)-1H-perimidine is a fused heterocyclic system (naphtho[1,8-de]pyrimidine) characterized by an electrophilic chloromethyl "handle" at the C-2 position. Unlike its inert analogs, this molecule serves as a pivotal intermediate for alkylating nucleophiles (amines, thiols) to generate biologically active derivatives with anticancer and antimicrobial profiles.
The Analytical Challenge: Distinguishing the target molecule from its precursor (1,8-diaminonaphthalene ) and its hydration products (lactams) or oxidized byproducts is a common hurdle. This guide establishes a self-validating NMR interpretation framework to ensure structural integrity.
Comparative Analysis: Target vs. Alternatives
To objectively assess the formation of the product, we compare its spectral signature against two "alternatives":
-
The Precursor: 1,8-Diaminonaphthalene (Starting Material).[1][2][3][4]
-
The Analog: 2-Methylperimidine (Non-chlorinated reference).
Table 1: Comparative 1H NMR Shift Data (DMSO-d₆)
Note: Shifts are approximate and may vary by ±0.1 ppm depending on concentration and temperature.
| Proton Group | 1,8-Diaminonaphthalene (Precursor) | 2-Methylperimidine (Analog) | 2-(Chloromethyl)-1H-perimidine (Target) | Diagnostic Logic |
| Amine (NH) | 4.50 ppm (s, 4H, -NH₂)Sharp singlet | ~10.50 ppm (br s, 1H, -NH)Broad, exchangeable | 10.80 - 11.20 ppm (br s, 1H, -NH)Significant downfield shift due to aromaticity | Disappearance of -NH₂ and appearance of broad downfield NH confirms ring closure. |
| Aliphatic | None | 2.35 ppm (s, 3H, -CH₃)Shielded | 4.85 ppm (s, 2H, -CH₂Cl)Deshielded | +2.5 ppm Shift: The electronegative Cl atom deshields the methylene protons significantly compared to the methyl analog. |
| Aromatic (H-2, H-7) | 7.10 ppm (m) | 6.50 - 6.60 ppm (d) | 6.65 - 6.75 ppm (d) | The perimidine ring current creates a distinct splitting pattern (doublets at the "top" positions). |
| Aromatic (H-4, H-5, H-6) | 6.50 ppm (m) | 7.00 - 7.20 ppm (m) | 7.10 - 7.30 ppm (m) | Complex multiplets representing the fused naphthalene core. |
Experimental Protocol: Synthesis & Sample Prep
Scientific Integrity Note: This protocol utilizes the Phillips-type condensation. The use of 4M HCl is critical to catalyze the dehydration and prevent the formation of the dihydro-intermediate.
Synthesis Workflow
-
Reagents: Mix 1,8-diaminonaphthalene (1.0 eq) and chloroacetic acid (1.5 eq).
-
Solvent/Catalyst: Add 4M HCl (15 mL/mmol).
-
Reaction: Reflux at 100–110°C for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:3).
-
Workup: Cool to 0°C. Neutralize with 10% NH₄OH to pH ~8.
-
Purification: Filter the precipitate. Wash with cold water.[5] Recrystallize from Ethanol.[1]
NMR Sample Preparation[6][7][8]
-
Solvent: DMSO-d₆ is required.[4][6][7] The product has poor solubility in CDCl₃.
-
Concentration: 10 mg product in 0.6 mL solvent.
-
TMS: Tetramethylsilane (0.00 ppm) as internal standard.
Visualizing the Logic
The following diagrams illustrate the synthesis pathway and the decision logic for interpreting the NMR spectrum.
Diagram 1: Synthesis & Mechanism Flow
Caption: Acid-catalyzed condensation pathway converting the diamine precursor into the perimidine scaffold.
Diagram 2: NMR Interpretation Decision Tree
Caption: Step-by-step logic to distinguish the target product from starting materials using 1H NMR.
Detailed Spectral Interpretation
The "Fingerprint" Region (4.5 – 5.0 ppm)
This is the most critical region for verification.
-
Observation: A sharp singlet appears at δ 4.85 ppm .
-
Causality: This signal corresponds to the methylene protons (-CH ₂-Cl).
-
Why this shift? A standard methyl group on a perimidine ring (2-methyl) appears at ~2.35 ppm. The substitution of a Hydrogen for a Chlorine atom introduces an inductive withdrawing effect (-I effect), deshielding the protons and shifting them downfield by approximately 2.5 ppm.
-
-
Validation: Integration must show exactly 2 protons . If integration is 4H, you likely have unreacted diamine (whose NH₂ protons also fall near 4.5 ppm but are typically broader).
The Aromatic Region (6.5 – 7.5 ppm)
The perimidine core exhibits a characteristic pattern distinct from the naphthalene precursor.
-
H-4/H-9 (Ortho to N): These protons are shielded relative to the rest of the ring due to the electron-donating resonance of the Nitrogen atoms. They typically appear as doublets around 6.6 – 6.8 ppm .
-
H-5/H-6/H-7/H-8: These appear as a multiplet cluster further downfield (7.1 – 7.3 ppm ).
-
Comparison: In the starting material (1,8-diaminonaphthalene), the aromatic signals are more condensed. The formation of the heterocyclic ring "spreads" the aromatic signals due to the distinct electronic environment of the fused pyrimidine ring.
The N-H Proton (>10 ppm)[8]
-
Observation: A broad, low-intensity singlet between 10.8 – 11.2 ppm .
-
Mechanism: This proton is attached to the pyrrole-like nitrogen of the perimidine ring. It is acidic and participates in hydrogen bonding.
-
Troubleshooting: If this peak is missing, ensure your DMSO-d₆ is "dry". Water in the solvent can facilitate rapid proton exchange, broadening this peak into the baseline.
References
-
BenchChem. (2025).[1] A comparative study of the synthesis methods for 2-substituted perimidines. Retrieved from
-
Herbert, J. M., Woodgate, P. D., & Denny, W. A. (1987).[8] Potential antitumor agents.[8][9] 53. Synthesis, DNA binding properties, and biological activity of perimidines designed as “minimal” DNA-intercalating agents. Journal of Medicinal Chemistry, 30(11), 2081–2086.[8] Retrieved from
-
Zhang, Y., et al. (2020). Synthesis and pharmacological profile of some new 2-substituted-2,3-dihydro-1H-perimidine. ResearchGate.[2][10] Retrieved from
-
Reich, H. J. (2020). 1H NMR Chemical Shifts of Heterocycles. University of Wisconsin / ACS Division of Organic Chemistry.[11] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Perimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Perimidine and its derivatives represent a vital class of nitrogen-containing heterocyclic compounds, with a structural framework that is foundational to applications in materials science, dye chemistry, and notably, drug discovery.[1][2] Characterizing these molecules is paramount, and mass spectrometry stands as a cornerstone analytical technique for elucidating their structure. Understanding the fragmentation patterns of perimidine derivatives is not merely an academic exercise; it is a critical step in identifying novel compounds, studying their metabolism, and ensuring their quality and purity in pharmaceutical applications.
This guide provides an in-depth comparison of the mass spectrometric behavior of perimidine derivatives, focusing on the influence of ionization techniques and substituent effects on their fragmentation pathways. It is designed to equip researchers with the foundational knowledge and practical insights necessary to interpret mass spectra and leverage this powerful tool in their work.
The Influence of Ionization: EI vs. ESI
The fragmentation of a perimidine derivative is profoundly influenced by the choice of ionization source.[3] The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), impart vastly different amounts of internal energy to the analyte molecule, leading to distinct and complementary structural information.
-
Electron Ionization (EI): A Hard Ionization Technique for Structural Fingerprinting EI bombards the analyte with high-energy electrons (~70 eV), causing the ejection of an electron to form an energetically unstable molecular ion (M+•).[4] This excess energy is dissipated through extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure.[4] For perimidine derivatives, EI is particularly useful for revealing the core structure and identifying the nature of substituents through their characteristic losses. However, the high degree of fragmentation can sometimes prevent the observation of the molecular ion, which is a key limitation of this technique.[4][5]
-
Electrospray Ionization (ESI): A Soft Ionization Technique for Molecular Weight Determination In contrast, ESI is a "soft" ionization method that typically generates protonated molecules, [M+H]+, with minimal initial fragmentation.[5] This makes it the ideal choice for unambiguously determining the molecular weight of a novel perimidine derivative. To induce fragmentation and gain structural insights, tandem mass spectrometry (MS/MS) is required.[5][6] In an MS/MS experiment, the [M+H]+ precursor ion is isolated and then fragmented through collision-induced dissociation (CID), revealing structurally significant product ions.[6]
General Fragmentation Pathways of the Perimidine Core
While specific fragmentation patterns are highly dependent on the substituents present, the fused heterocyclic ring system of the perimidine core exhibits some characteristic fragmentation behaviors. Nitrogen-containing heterocyclic compounds often undergo ring cleavage and elimination of small, stable neutral molecules.[7] For the perimidine nucleus, common fragmentation pathways involve the loss of molecules like hydrogen cyanide (HCN) or cyanamide (NH2CN), and cross-ring cleavages are also observed.[8]
The following diagram illustrates a generalized fragmentation pathway for an unsubstituted perimidine under EI conditions, leading to the formation of stable fragment ions.
Caption: Generalized EI fragmentation of the perimidine core.
Comparative Analysis: How Substituents Direct Fragmentation
The true power of mass spectrometry lies in its ability to reveal how different chemical groups attached to the perimidine core alter its fragmentation. Substituents dictate the most likely points of bond cleavage, leading to unique and predictable fragmentation patterns.
Case Study: 2-Aryl-Substituted Perimidines
Perimidines bearing a substituent at the 2-position are common synthetic targets.[9] Let's compare the fragmentation of a simple 2-phenyl-perimidine with a derivative containing an electron-withdrawing group (e.g., nitro) and an electron-donating group (e.g., methoxy) on the phenyl ring.
Under ESI-MS/MS conditions, the initial fragmentation of the protonated molecule [M+H]+ often involves the substituent itself or the bond connecting it to the perimidine core.
-
2-Phenyl-perimidine: The most facile fragmentation is often the cleavage of the C-C bond between the perimidine ring and the phenyl group. This results in the loss of a neutral benzene molecule or a phenyl radical, depending on the charge distribution. A prominent fragment corresponding to the protonated perimidine core may be observed.
-
2-(4-Nitrophenyl)-perimidine: The presence of the nitro group introduces new, highly characteristic fragmentation pathways. A dominant neutral loss of NO2 (46 Da) is expected.[8] The loss of NO (30 Da) can also occur. These losses are diagnostic for the presence of a nitro-aromatic substituent.
-
2-(4-Methoxyphenyl)-perimidine: An electron-donating methoxy group can direct fragmentation differently. A characteristic loss of a methyl radical (•CH3, 15 Da) to form a stable oxonium ion is possible, followed by the loss of carbon monoxide (CO, 28 Da).
The following table summarizes the expected key fragments for these comparative examples.
| Compound | Precursor Ion [M+H]+ (m/z) | Key Fragment Ions (m/z) | Interpretation of Neutral Loss |
| 2-Phenyl-perimidine | 245 | 169 | Loss of Phenyl group |
| 2-(4-Nitrophenyl)-perimidine | 290 | 244 | Loss of NO2 |
| 2-(4-Methoxyphenyl)-perimidine | 275 | 260, 232 | Loss of •CH3, followed by CO |
This substituent-driven fragmentation is a powerful tool for structure confirmation, as illustrated in the following diagram.
Caption: Comparative fragmentation directed by substituents.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, a standardized experimental approach is crucial. The following section outlines a typical workflow for the analysis of a novel perimidine derivative using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Workflow: LC-ESI-MS/MS Analysis of a Perimidine Derivative
Caption: Standard workflow for LC-MS/MS analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh and dissolve the perimidine derivative in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Prepare a working solution by diluting the stock solution to approximately 1-10 µg/mL with the initial mobile phase.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: Use a standard reverse-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MS1 Scan: Perform a full scan over a relevant m/z range (e.g., 100-1000) to identify the protonated molecule [M+H]+.[10]
-
MS/MS Scan (Data-Dependent Acquisition):
-
Set the instrument to trigger a product ion scan on the most intense ion(s) from the MS1 scan.
-
Precursor Ion Selection: Isolate the m/z corresponding to the [M+H]+ ion.
-
Collision Energy: Apply a normalized collision energy (e.g., 30 eV) to induce fragmentation. This value may require optimization for each compound.[10]
-
Data Analysis: Analyze the resulting product ion spectrum to identify key fragments and propose fragmentation pathways.
-
-
Conclusion
The mass spectrometric fragmentation of perimidine derivatives is a predictable process governed by the fundamental principles of gas-phase ion chemistry. By carefully selecting the ionization technique and leveraging the directing effects of various substituents, researchers can gain profound insights into the structure of these important molecules. A soft ionization method like ESI is indispensable for determining molecular weight, while subsequent MS/MS analysis provides the detailed structural data necessary for unambiguous identification. This guide provides a framework for understanding these patterns and a practical protocol for acquiring high-quality data, empowering scientists in drug discovery and related fields to characterize perimidine derivatives with confidence and precision.
References
-
Klicsu, T., et al. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link]
-
Yuan, L., et al. (2017). Synthesis and Biological Activity of Perimidine Derivatives. Chinese Journal of Applied Chemistry, 34(6), 685-692. Available at: [Link]
-
Mohamed, G. G., et al. (2018). Synthesis of Novel VO(II)-Perimidine Complexes: Spectral, Computational, and Antitumor Studies. Bioinorganic Chemistry and Applications. Available at: [Link]
-
Perreault, H., et al. (1991). Fragmentation reactions of doubly charged ions of nitrogenous heterocyclic aromatic compounds. The Journal of Physical Chemistry, 95(12), 4989-4994. Available at: [Link]
-
Singh, S., & Sharma, A. (2021). Review on Perimidines: A synthetic Pathways Approach. Journal of Drug Delivery and Therapeutics, 11(3), 154-167. Available at: [Link]
-
Siddiqui, Z. N., & Asad, M. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. ChemistrySelect, 5(29), 8855-8874. Available at: [Link]
-
ResearchGate (2018). Synthesis of Novel VO(II)-Perimidine Complexes: Spectral, Computational, and Antitumor Studies. Available at: [Link]
-
ResearchGate (n.d.). Nitrogen-Containing Heterocyclic Compounds. Available at: [Link]
-
Mohamed, G. G., et al. (2018). Synthesis of Novel VO(II)-Perimidine Complexes: Spectral, Computational, and Antitumor Studies. PMC. Available at: [Link]
-
Arkivoc (2002). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Available at: [Link]
-
Wikipedia (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
-
Clere, J. T., et al. (1973). Major fragmentation pathways on electron impact of some aryl N-arylbenzimidates, Chapman rearrangement products, and acridones. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Jeremić, L. A., et al. (1990). Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides. Rapid Communications in Mass Spectrometry, 4(12), 498-499. Available at: [Link]
-
Zins, E. L., et al. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668-1675. Available at: [Link]
-
Chemistry LibreTexts (2022). 3.1: Electron Ionization. Available at: [Link]
-
Schlosser, G., & Volk, K. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 676. Available at: [Link]
-
Prasain, J. (2012). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]
-
Shrivastava, A., et al. (2009). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 1(1), 122-127. Available at: [Link]
-
Allen, F., et al. (2014). Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification. Proceedings of the 12th Asia Pacific Bioinformatics Conference. Available at: [Link]
-
Borges, C. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(2), 283-300. Available at: [Link]
-
Prasain, J. (2012). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]
-
Life Science Journal (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Available at: [Link]
-
Sparkman, O. D., & Linder, M. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy. Available at: [Link]
-
MDPI (2026). Metabolomics-Based Analysis of the Growth-Promoting Function of Endophytic Fungi. Available at: [Link]
Sources
- 1. Review on Perimidines: A synthetic Pathways Approach – Material Science Research India [materialsciencejournal.org]
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- 7. researchgate.net [researchgate.net]
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- 9. Synthesis and Biological Activity of Perimidine Derivatives [yyhx.ciac.jl.cn]
- 10. mdpi.com [mdpi.com]
FTIR spectral analysis of 2-(chloromethyl)-1H-perimidine
High-Resolution FTIR Spectral Analysis of 2-(chloromethyl)-1H-perimidine: A Comparative Guide to Methodologies and Structural Analogs
Executive Summary
2-(chloromethyl)-1H-perimidine is a highly reactive, versatile building block in medicinal chemistry, frequently utilized in the synthesis of antitumor, antimicrobial, and antifungal coordination complexes and derivatives[1]. For researchers and drug development professionals, confirming the structural integrity of this compound—specifically verifying the presence of the chloromethyl moiety against the rigid perimidine heterocyclic core—is a critical quality control step. Fourier-Transform Infrared (FTIR) spectroscopy remains a gold standard for this rapid structural validation[2].
This guide objectively compares the FTIR spectral profile of 2-(chloromethyl)-1H-perimidine against common structural alternatives (e.g., 1H-perimidine and 2-methyl-1H-perimidine) to highlight key diagnostic bands. Furthermore, it provides a data-backed comparison of sampling methodologies—Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) pellet transmission—to establish the most robust analytical workflow[3],[4].
Part 1: Spectral Benchmarking: 2-(chloromethyl)-1H-perimidine vs. Alternatives
To validate the synthesis or purity of 2-(chloromethyl)-1H-perimidine, analysts must differentiate it from its precursors or non-halogenated analogs. The perimidine core is a π-amphoteric tricyclic aromatic system containing both a hydrogen-bond donating secondary amine (N-H) and a hydrogen-bond accepting imine (C=N)[5].
Mechanistic Insight: The substitution of a methyl group with a chloromethyl group introduces a highly electronegative chlorine atom. This inductive effect subtly shifts the adjacent aliphatic C-H stretching frequencies and introduces a distinct C-Cl stretching vibration in the fingerprint region.
Table 1: Comparative FTIR Diagnostic Bands (cm⁻¹)
| Functional Group | 1H-perimidine[6] | 2-methyl-1H-perimidine | 2-(chloromethyl)-1H-perimidine | Diagnostic Significance |
| N-H Stretch | ~3300 - 3400 (Broad) | ~3320 - 3410 (Broad) | ~3310 - 3400 (Broad) | Confirms intact perimidine core. Broadening is due to intermolecular H-bonding in the solid state[5]. |
| C=N Stretch | ~1630 | ~1645 | ~1640 | Ring breathing/imine stretch characteristic of the pyrimidine-like substructure[2]. |
| Aliphatic C-H | N/A | 2850 - 2960 (Strong) | 2930 - 2980 (Weak/Mod) | Shifted slightly higher in the chloromethyl derivative due to Cl electronegativity. |
| C-Cl Stretch | N/A | N/A | 700 - 750 (Sharp) | Critical identifier. Absent in unhalogenated analogs. |
| Aromatic C-H | ~750 - 800 (OOP bend) | ~740 - 790 (OOP bend) | ~740 - 790 (OOP bend) | Out-of-plane (OOP) bending of the naphthalene-like core. |
Analytical Challenge: The C-Cl stretch (700-750 cm⁻¹) often overlaps with the aromatic C-H out-of-plane bending vibrations inherent to the perimidine system. High-resolution instrumentation and direct spectral overlay with a 2-methyl-1H-perimidine reference standard are required to definitively assign the C-Cl peak.
Part 2: Methodological Comparison: ATR-FTIR vs. KBr Pellet
The choice of sample introduction is as critical as the interpretation of the spectrum itself. For solid heterocyclic compounds like 2-(chloromethyl)-1H-perimidine, laboratories typically choose between KBr pellet transmission and ATR-FTIR[3],[7].
Table 2: Performance Comparison of FTIR Sampling Techniques for Perimidines
| Parameter | KBr Pellet (Transmission)[3] | ATR-FTIR (Internal Reflectance)[4],[7] | Superior Choice For 2-(chloromethyl)-1H-perimidine |
| Sensitivity | Very High (Longer effective pathlength) | Moderate (Shallow penetration depth) | KBr (for trace impurities) |
| Moisture Artifacts | High risk. KBr is highly hygroscopic[4]. | Low risk. Diamond/ZnSe crystals are inert[8]. | ATR (Water masks the crucial N-H band) |
| Sample Preparation | Labor-intensive (grinding, vacuum pressing)[7]. | Minimal (direct application to crystal)[7]. | ATR (High throughput) |
| Spectral Quality | Classic transmission, adheres to Beer-Lambert law[3]. | Refractive index variations can alter peak intensities[7]. | KBr (for strict library matching) |
Expert Verdict: While KBr pellets offer superior signal-to-noise ratios and adhere strictly to the Beer-Lambert law for quantitative work[3], ATR-FTIR is the recommended technique for routine analysis of 2-(chloromethyl)-1H-perimidine. The perimidine N-H stretch (3300-3400 cm⁻¹) is completely obscured if even trace amounts of water are absorbed by the KBr matrix during pellet preparation, as water exhibits a massive, broad absorption band at 3500-3200 cm⁻¹[9].
Part 3: Validated Experimental Protocols
To ensure self-validating and reproducible results, adhere to the following optimized workflows.
Protocol A: ATR-FTIR Analysis (Recommended for Routine QC)
Causality: ATR relies on an evanescent wave penetrating the sample. The depth of penetration is dependent on the wavelength, the refractive index of the crystal, and the intimacy of contact between the sample and the crystal[8].
-
Preparation: Clean the diamond ATR crystal using a lint-free wipe and a volatile solvent (e.g., isopropanol). Allow it to fully evaporate. Collect a background spectrum (air) to subtract ambient CO₂ and water vapor.
-
Sample Application: Transfer approximately 2-5 mg of 2-(chloromethyl)-1H-perimidine powder directly onto the center of the ATR crystal[7].
-
Compression: Lower the pressure anvil. Crucial Step: Apply maximum recommended pressure. Because 2-(chloromethyl)-1H-perimidine is a rigid crystalline solid, insufficient pressure will result in poor optical contact, leading to weak signal intensity and distorted peak ratios (especially at higher wavenumbers like the N-H stretch)[4].
-
Acquisition: Scan at 4 cm⁻¹ resolution for 32-64 co-added scans to ensure a high signal-to-noise ratio.
-
Correction: Apply an ATR correction algorithm in the spectrometer software to adjust for the wavelength-dependent penetration depth, allowing direct comparison to transmission libraries.
Protocol B: KBr Pellet Transmission (Recommended for Trace Impurity Profiling)
-
Desiccation: Ensure spectroscopic-grade KBr is dried in an oven at 110°C for at least 24 hours prior to use and stored in a desiccator[9].
-
Milling: In an agate mortar, gently grind ~1-2 mg of 2-(chloromethyl)-1H-perimidine with ~100 mg of dry KBr[7]. Crucial Step: Grind until the mixture is a fine, uniform powder to prevent Mie scattering, which causes an artificially sloping baseline in the resulting spectrum.
-
Pressing: Transfer the mixture to a pellet die. Apply a vacuum for 2 minutes to remove entrapped air and moisture before pressing[3].
-
Compression: Press at 10 tons of pressure for 3-5 minutes using a hydraulic press to form a glassy, transparent disc[4].
-
Acquisition: Place the pellet in the transmission holder and scan against a blank KBr pellet background to isolate the sample's molecular fingerprint.
Part 4: Visualizations
Workflow decision matrix for selecting the optimal FTIR sampling technique for perimidine derivatives.
Functional group to FTIR wavenumber mapping for 2-(chloromethyl)-1H-perimidine.
References
1.[3] What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy, Kintek Solution. 3 2.[6] Perimidine | C11H8N2 | CID 120189, PubChem - NIH.6 3.[5] 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine, MDPI. 5 4.[9] Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?, ResearchGate. 9 5.[4] Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy, AZoM. 4 6.[2] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review, Vandana Publications. 2 7.[1] Synthesis of Novel VO(II)-Perimidine Complexes: Spectral, Computational, and Antitumor Studies, PMC - NIH. 1 8.[8] Fourier Transform Infrared (FTIR) Spectroscopy: Why We Use KBr Pellets and CCl₄ Solvent, PharmaGuru. 8 9.[7] What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method, Kindle-Tech. 7
Sources
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- 8. pharmaguru.co [pharmaguru.co]
- 9. researchgate.net [researchgate.net]
Crystal Structure Analysis of 2-Substituted Perimidines: A Technical Comparison Guide
Topic: Crystal Structure Analysis of 2-Substituted Perimidines Content Type: Publish Comparison Guide
Executive Summary
For researchers in medicinal chemistry and structural biology, 2-substituted perimidines represent a privileged scaffold due to their diverse biological activities (antitumor, antimicrobial) and tunable optoelectronic properties. However, their performance—defined by solubility, bioavailability, and solid-state stability—is strictly governed by their crystal packing and tautomeric state.
This guide provides a comparative technical analysis of the structural determination of these compounds. Unlike standard characterization, we focus on the causality between substituent choice, crystal packing forces, and final material performance , utilizing Single Crystal X-Ray Diffraction (SC-XRD) as the primary adjudicator against alternative methods.
Part 1: Methodological Comparison
Why SC-XRD is the Non-Negotiable Standard
In the analysis of 2-substituted perimidines, the primary structural challenge is 1,3-annular tautomerism . The hydrogen atom can oscillate between the two nitrogen atoms of the pyrimidine ring, or the system can exist as a dihydro- intermediate.
While NMR and DFT are powerful, they often fail to capture the static reality of the solid state which dictates shelf-stability and dissolution rates.
Table 1: Comparative Efficacy of Structural Analysis Methods
| Feature | SC-XRD (Gold Standard) | Solid-State NMR (ssNMR) | DFT (Computational) | Powder XRD (PXRD) |
| Tautomer ID | Definitive. Direct localization of H-atom electron density. | High. Chemical shift anisotropy distinguishes N-H vs N. | Hypothetical. Predicts lowest energy gas-phase tautomer, ignoring packing forces. | Low. Cannot resolve H-atoms; relies on unit cell matching. |
| Packing Forces | Direct Observation. Measures exact distances of | Indirect. Infers proximity via dipole couplings. | Predictive. often overestimates ideal stacking. | Fingerprint. Identifies phase purity but not atomic interactions. |
| Throughput | Low. Requires high-quality single crystal growth (days/weeks). | Medium. Requires powder; long acquisition times for | High. Rapid screening of theoretical conformers. | High. Rapid bulk phase identification. |
| Blind Spot | Cannot analyze amorphous phases. | Expensive; requires large sample mass. | Misses kinetic polymorphs stabilized by solvent. | Cannot solve ab initio structures easily for complex organics. |
Expert Insight: Relying solely on solution-state NMR (
or) to assign the tautomer of a solid drug candidate is a critical error. Solvent polarity shifts the tautomeric equilibrium, often yielding a different species than what exists in the crystal lattice.
Part 2: Structural Comparative Analysis
The Impact of Substituents on Product Performance
The choice of the substituent at the 2-position (R-group) and the N-position drastically alters the "performance" of the crystal—specifically its Lattice Energy (stability) and Solubility (bioavailability).
Mechanism 1: The "Twist" & Solubility
-
Scenario A: Planar Systems (e.g., Unsubstituted 2-Aryl)
-
Structure: The perimidine core and the 2-aryl ring are coplanar.
-
Interaction: Extensive
- stacking (distance ~3.3 Å). -
Performance: High lattice energy
Low Solubility . These crystals are "brick-like" and difficult to dissolve.
-
-
Scenario B: Twisted Systems (e.g., N-Methylated or Ortho-Substituted)
-
Structure: Steric hindrance (e.g., N-Methyl group clashing with ortho-protons) forces the aryl ring to twist (dihedral angle >50°).
-
Interaction:
-stacking is disrupted. Packing shifts to weaker C-H... interactions. -
Performance: Lower lattice energy
Enhanced Solubility .
-
Mechanism 2: The "Lock" & Stability
-
Intramolecular Hydrogen Bonding:
-
Substituents like 2-hydroxyphenyl or 2-pyridyl form an intramolecular H-bond with the perimidine nitrogen (N...H-O or N-H...N).
-
Result: This "locks" the molecule into a rigid conformation, reducing conformational polymorphism and increasing thermodynamic stability.
-
Visualization: Crystal Packing Logic Flow
The following diagram illustrates how substituent choices dictate the dominant intermolecular forces and resulting physical properties.
Figure 1: Decision tree linking chemical modification to crystallographic outcomes and physical properties.
Part 3: Experimental Protocol
Synthesis & Crystallization Workflow
To obtain crystals suitable for SC-XRD, a high-purity synthesis followed by a slow-evaporation crystallization technique is required.
Step 1: Synthesis of 2-Substituted Perimidines
-
Reaction Type: Condensation cyclization.
-
Catalyst: Sodium metabisulfite (
) or (Eco-friendly Lewis Acid).
Protocol:
-
Mix: Dissolve 1,8-diaminonaphthalene (1.0 mmol) and the appropriate aryl aldehyde (1.0 mmol) in Ethanol (10 mL).
-
Catalyze: Add 10 mol% catalyst.
-
Reflux: Heat at 80°C for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:4).
-
Isolate: Pour reaction mixture into crushed ice. The precipitate is the crude perimidine.
-
Purify: Filter and wash with cold water. Recrystallize initially from hot ethanol to remove unreacted diamine.
Step 2: Single Crystal Growth (Slow Evaporation)
-
Objective: Grow crystals >0.2mm in size with minimal defects.
-
Solvent System: Ethanol/DMF (Dimethylformamide) mixture (3:1). DMF prevents rapid crashing out, while Ethanol allows evaporation.
Protocol:
-
Dissolve 20 mg of purified perimidine in 5 mL of warm Ethanol/DMF mix.
-
Filter the solution through a 0.45
syringe filter into a clean vial (dust acts as nucleation sites for polycrystals). -
Cover the vial with Parafilm and poke 3–5 small holes with a needle.
-
Store in a vibration-free, dark environment at 20°C.
-
Timeline: Harvest crystals after 5–10 days.
Visualization: Synthesis & Crystallization Workflow
Figure 2: Step-by-step workflow from raw reagents to diffraction-quality single crystals.
Part 4: Data Summary
Typical Crystallographic Parameters
When analyzing your results, compare your unit cell data against these typical ranges for 2-aryl perimidines to validate your structure solution.
| Parameter | 2-Phenylperimidine (Planar) | 1-Methyl-2-Phenyl (Twisted) | Significance |
| Space Group | Dictates symmetry of packing. | ||
| Z (Molecules/Cell) | 4 | 4 or 8 | Indicates packing density. |
| Twist Angle | < 10° | 50° – 65° | Critical Metric: Determines |
| Stacking Dist. | 3.3 – 3.4 Å | > 3.6 Å (or none) | < 3.4 Å implies strong charge transfer potential. |
| H-Bond Type | Intermolecular (N-H...N) | None (C-H... | H-bonds increase melting point and stability. |
References
-
Llamas-Saiz, A. L., et al. (1995).[4] "2-Arylperimidine derivatives. Part 1. Synthesis, NMR spectroscopy, X-ray crystal and molecular structures."[4][5][6][7][8] Journal of the Chemical Society, Perkin Transactions 2.[4][5]
-
Pozharskii, A. F., et al. (2022). "Syntheses and crystal structures of 2-(p-tolyl)-1H-perimidine hemihydrate and 1-methyl-2-(p-tolyl)." NIH National Library of Medicine.
-
Harry, N. A., et al. (2020). "A Comprehensive Overview of Perimidines: Synthesis, Chemical Transformations and Applications." Current Organic Chemistry.
-
Munro, O. Q., et al. (2010).[9] "Unconventional hydrogen bonding and π-stacking in two substituted pyridine carboxamides." Acta Crystallographica Section C.
-
BenchChem. (2025).[1] "A comparative study of the synthesis methods for 2-substituted perimidines." BenchChem Technical Guides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Arylperimidine derivatives. Part 1. Synthesis, NMR spectroscopy, X-ray crystal and molecular structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. 2-Arylperimidine derivatives. Part 1. Synthesis, NMR spectroscopy, X-ray crystal and molecular structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Biological Activity of Perimidine Derivatives [yyhx.ciac.jl.cn]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. mdpi.com [mdpi.com]
- 9. Unconventional hydrogen bonding and π-stacking in two substituted pyridine carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Spectroscopic Characterization of Perimidine Reaction Products
Executive Summary
Perimidines—specifically 2,3-dihydro-1H-perimidines—are a highly privileged class of nitrogen-rich heterocycles synthesized via the cyclocondensation of 1,8-diaminonaphthalene with aldehydes or ketones. Due to their profound pharmacological properties and utility in materials science, they are frequent targets in drug discovery pipelines [1].
However, a critical bottleneck in perimidine development is the rigorous structural elucidation of the reaction products. The condensation reaction is an equilibrium process that can stall at an uncyclized Schiff base intermediate rather than progressing to the fully cyclized perimidine. This guide objectively compares the performance of four primary spectroscopic modalities—FTIR, NMR, UV-Vis, and HRMS—evaluating their utility, sensitivity, and strategic placement within a self-validating analytical workflow.
Comparative Analysis of Spectroscopic Modalities
To build a robust analytical pipeline, researchers must understand the specific structural insights and limitations of each spectroscopic technique when applied to perimidine derivatives.
Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Performance Profile: Rapid, non-destructive, and requires zero sample preparation.
-
Causality in Application: FTIR is the ultimate "Go/No-Go" gatekeeper. The primary amines of the starting material (1,8-diaminonaphthalene) exhibit a distinct double N-H stretch (symmetric and asymmetric) above 3300 cm⁻¹. Upon successful cyclization, this converts to a single secondary amine N-H stretch (typically ~3350 cm⁻¹) [2].
-
Limitation: It cannot provide detailed carbon framework mapping. However, the absence of a strong C=N stretch (~1620–1650 cm⁻¹) definitively rules out a stalled Schiff base intermediate, saving expensive downstream NMR time.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Performance Profile: High-resolution structural mapping, high cost, moderate time investment.
-
Causality in Application: ¹H and ¹³C NMR are the gold standards for proving ring closure. In the ¹H spectrum, the formation of the chiral C2 center in 2,3-dihydro-1H-perimidines is confirmed by a distinct methine proton signal (typically around δ 5.0–6.0 ppm). If the reaction stalled at the Schiff base, an imine proton would appear much further downfield (δ 8.0–9.0 ppm). ¹³C NMR confirms the sp³ hybridized C2 carbon (δ 60–70 ppm) [2].
-
Limitation: Perimidines form strong intermolecular hydrogen bonds, often leading to poor solubility and broadened peaks in non-polar solvents like CDCl₃.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Performance Profile: Extremely high sensitivity, low cost, requires highly dilute solutions.
-
Causality in Application: Perimidines possess extended π-conjugation. UV-Vis is highly sensitive to the electronic transitions (π→π* and n→π*) of the naphthalene core. It is particularly critical when characterizing metal-perimidine complexes, where novel d-d transitions and ligand-to-metal charge transfer (LMCT) bands emerge [3].
High-Resolution Mass Spectrometry (HRMS-ESI)
-
Performance Profile: Exact mass confirmation, high sensitivity, requires microgram quantities.
-
Causality in Application: HRMS confirms the molecular formula and rules out dimeric or polymeric side products. Because perimidines contain basic secondary amines, they ionize exceptionally well in Electrospray Ionization positive mode (ESI+), yielding a robust [M+H]⁺ peak.
Quantitative Performance Comparison
The following table summarizes the comparative performance of these modalities to aid in workflow optimization.
| Spectroscopic Modality | Primary Structural Insight | Diagnostic Marker for Cyclization | Sample Requirement | Relative Cost / Time |
| ATR-FTIR | Functional group transformations | Single N-H stretch (~3350 cm⁻¹); Absence of C=N | < 1 mg (Solid powder) | Low / < 5 mins |
| ¹H NMR | Proton environments, integration | C2 Methine proton (δ 5.0–6.0 ppm) | 5–10 mg (in DMSO-d₆) | High / 15 mins |
| ¹³C NMR | Carbon skeleton, hybridization | sp³ C2 carbon (δ 60–70 ppm) | 15–20 mg (in DMSO-d₆) | High / 1–2 hours |
| UV-Vis | Electronic transitions, conjugation | Bathochromic shift vs. starting material | < 0.1 mg (Dilute liquid) | Low / < 5 mins |
| HRMS (ESI+) | Exact molecular weight | Exact[M+H]⁺ mass | < 0.01 mg | Medium / 10 mins |
Self-Validating Experimental Protocol
To ensure scientific integrity, the synthesis and characterization of perimidines must be treated as a self-validating system. The following protocol embeds causality into every step, ensuring that failures are caught early.
Phase 1: Cyclocondensation Synthesis
-
Reagent Preparation: Dissolve 1.0 equivalent of 1,8-diaminonaphthalene and 1.0 equivalent of the target aldehyde in absolute ethanol.
-
Causality: 1,8-diaminonaphthalene is highly nucleophilic but prone to oxidation. Ethanol provides a protic environment that stabilizes the transition state. Furthermore, the hydrophobic perimidine product typically precipitates out of cold ethanol, driving the equilibrium forward via Le Chatelier's principle.
-
-
Catalysis: Add a catalytic amount (0.1 eq) of p-toluenesulfonic acid (p-TsOH). Stir at room temperature for 2–4 hours.
-
Isolation: Filter the resulting precipitate and wash with ice-cold ethanol to remove unreacted starting materials.
Phase 2: The Spectroscopic Validation Workflow
-
The FTIR Go/No-Go Gate: Place a few crystals of the crude, dried precipitate directly onto the ATR-FTIR crystal.
-
Self-Validation Check: Look for a single sharp peak at ~3350 cm⁻¹ (secondary N-H) [2]. If a strong peak at ~1630 cm⁻¹ (C=N) is present, the reaction has stalled at the Schiff base. Do not proceed to NMR. Return the product to the reaction flask, increase the temperature, or add more acid catalyst.
-
-
High-Resolution NMR Elucidation: If the FTIR gate is passed, dissolve 10 mg of the product in DMSO-d₆.
-
Causality: DMSO-d₆ is strictly chosen over CDCl₃. The highly polar nature of the perimidine N-H groups causes aggregation in CDCl₃, leading to unresolved multiplets. DMSO-d₆ disrupts these hydrogen bonds, yielding sharp singlets.
-
Self-Validation Check: Confirm the presence of the C2 methine proton (δ 5.0–6.0 ppm) and the two equivalent -NH protons (broad singlet, δ 6.5–7.5 ppm) [3].
-
-
Exact Mass Confirmation: Submit a 1 µg/mL solution in methanol for HRMS (ESI+) to confirm the exact [M+H]⁺ mass, ruling out oxidative dimerization of the naphthalene core.
Analytical Workflow Visualization
The following decision tree illustrates the logical relationships and causality built into the multi-modal characterization workflow.
Spectroscopic decision tree for validating perimidine cyclization versus Schiff base formation.
References
-
Review on Perimidines: A synthetic Pathways Approach. Material Science Research India. URL:[Link]
-
Syntheses, PhysicoChemical Studies and Antioxidant Activities of Transition Metal Complexes with a Perimidine Ligand. An-Najah National University. URL:[Link]
-
Synthesis of Novel VO(II)-Perimidine Complexes: Spectral, Computational, and Antitumor Studies. Bioinorganic Chemistry and Applications (via PMC). URL:[Link]
Comparative Guide: Synthetic Routes for 2-Functionalized Perimidines
[1]
Executive Summary & Strategic Selection
The synthesis of 2-functionalized perimidines primarily hinges on the condensation of 1,8-diaminonaphthalene (DAN) with electrophilic carbon centers. The choice of route is dictated by the oxidation state of the final product (dihydroperimidine vs. fully aromatic perimidine) and the stability of the functional group at the 2-position.
-
Route A (Oxidative Condensation): Best for accessing diverse aryl/alkyl substituents via aldehydes. Requires a secondary oxidation step to achieve aromaticity.
-
Route B (Direct Carboxyl Condensation): Ideal for robust substrates. Yields fully aromatic perimidines directly but often requires harsh thermal or acidic conditions.
-
Route C (Green/Catalytic Activation): The modern standard for high-throughput screening, utilizing solid-acid catalysts (e.g., FePO₄, Zeolites) or microwave irradiation to minimize waste and reaction time.
Decision Matrix for Route Selection
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate availability and target stability.
Technical Analysis of Synthetic Routes
Route A: Catalytic Condensation with Aldehydes (The "Two-Step" Method)
This is the most versatile route for generating library diversity. It typically yields 2,3-dihydro-1H-perimidines first. To obtain the fully functionalized aromatic perimidine, an oxidative dehydrogenation step is required.
-
Mechanism: Nucleophilic attack of the diamine nitrogens on the carbonyl carbon, followed by dehydration and ring closure.
-
Catalyst Performance:
Route B: Direct Condensation with Carboxylic Acids
This classical method involves heating DAN with a carboxylic acid, often in the presence of polyphosphoric acid (PPA) or under microwave irradiation.
-
Mechanism: Acid-catalyzed amidation followed by cyclodehydration.
-
Advantages: Directly yields the aromatic perimidine (skips the dihydro intermediate).
-
Limitations: Harsh conditions (high heat/strong acid) may degrade sensitive functional groups.
Route C: Microwave-Assisted Solvent-Free Synthesis
A subset of the above routes optimized for speed and atom economy.
-
Method: Reactants are irradiated (MW) often without solvent or on a solid support (e.g., silica, alumina).
-
Performance: Reaction times reduced from hours to minutes (e.g., 3-6 mins).
Comparative Performance Data
The following table contrasts the efficiency of key methodologies for synthesizing 2-phenylperimidine derivatives.
| Parameter | Method A1: FePO₄ Catalysis | Method A2: Nano-CuY Zeolite | Method B: Microwave/Acid | Method C: Classical PPA |
| Precursor | Aldehyde | Aldehyde | Carboxylic Acid | Carboxylic Acid |
| Product State | Dihydro-perimidine | Dihydro-perimidine | Aromatic Perimidine | Aromatic Perimidine |
| Catalyst | FePO₄ (10 mol%) | Nano-CuY (0.05g) | None / SiO₂ support | Polyphosphoric Acid |
| Solvent | Ethanol | Ethanol | Solvent-Free | PPA (Solvent/Reagent) |
| Temp/Time | RT / 7-12 h | RT / 2-5 h | MW (120°C) / 3-6 min | 150-200°C / 2-4 h |
| Yield | 85-95% | 90-96% | 85-94% | 60-75% |
| Green Score | High (Reusable cat.)[4] | High (Reusable cat.) | Very High (Energy efficient) | Low (Corrosive waste) |
*Note: Dihydro-perimidines require a subsequent oxidation step (e.g., reflux with Sulfur in Xylene) to match the aromaticity of Method B products.
Detailed Experimental Protocols
Protocol 1: Green Synthesis using FePO₄ (Route A)
Best for: Generating libraries of acid-sensitive 2-substituted dihydroperimidines.
-
Reagents: Mix 1,8-diaminonaphthalene (1.0 mmol) and the appropriate aromatic aldehyde (1.0 mmol) in Ethanol (5 mL).
-
Catalyst Addition: Add FePO₄ (0.01 g, 10 mol%).[5]
-
Reaction: Stir the mixture at room temperature. Monitor via TLC (typically 7–12 hours).
-
Observation: A solid precipitate usually forms as the reaction progresses.
-
-
Work-up: Filter the mixture to recover the heterogeneous catalyst (wash with hot ethanol for reuse).
-
Purification: Evaporate the filtrate. Recrystallize the crude solid from ethanol.[6][7]
-
Validation: Confirm structure via ¹H NMR (look for the singlet methine proton at ~5.4 ppm for the dihydro-ring).
Protocol 2: Microwave-Assisted Solvent-Free Synthesis (Route B/C)
Best for: Rapid production of stable perimidine scaffolds.
-
Preparation: Grind 1,8-diaminonaphthalene (1.0 mmol) and carboxylic acid (1.0 mmol) in a mortar until a homogeneous powder is formed.
-
Irradiation: Place the powder in a microwave reactor vessel (open vessel mode if water evolution is significant, or sealed tube with pressure control).
-
Reaction: Irradiate at 300W (approx. 120°C) for 3–6 minutes .
-
Safety Note: Use short bursts (30s) to prevent overheating if temperature control is unavailable.
-
-
Work-up: Cool to room temperature. Wash the solid residue with cold water to remove unreacted acid.
-
Purification: Recrystallize from DMF or Ethanol/Water mixture.
Mechanistic Insight: The Catalytic Cycle
Understanding the mechanism is crucial for troubleshooting low yields. The following diagram illustrates the FePO₄ catalyzed pathway.
Figure 2: Proposed catalytic cycle for FePO₄ mediated condensation.[4] The Lewis acid activates the carbonyl, facilitating the initial nucleophilic attack and subsequent cyclization.
References
-
Behbahani, F. K., & Golchin, F. M. (2018).[4] A new catalyst for the synthesis of 2-substituted perimidines catalysed by FePO4.[6][4][5][8][9] Journal of Taibah University for Science, 11(1), 85-89.[3][9][10] Link
-
Kalhor, M., & Khodaparast, N. (2015).[10] Use of nano-CuY zeolite as an efficient and eco-friendly nanocatalyst for facile synthesis of perimidine derivatives. Research on Chemical Intermediates, 41, 3235–3242.[10] Link
-
Sahiba, N., & Agarwal, S. (2020).[3][4][10] Recent Advances in the Synthesis of Perimidines and their Applications. Topics in Current Chemistry, 378, 1-47.[10] Link
-
Mobinikhaledi, A., Steel, P. J., & Polson, M. (2009).[10] Synthesis and characterization of some new 2-substituted perimidines. Journal of the Iranian Chemical Society, 6, 365–376. Link
-
Dandia, A., Singh, R., & Khaturia, S. (2006). Microwave-assisted synthesis of perimidine derivatives. Bioorganic & Medicinal Chemistry, 14(7), 2409-2417. Link
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- 1. Solvent-free microwave organic synthesis as an efficient procedure for green chemistry [comptes-rendus.academie-sciences.fr]
- 2. Frontiers | Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods [frontiersin.org]
- 3. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. papers.ssrn.com [papers.ssrn.com]
- 9. Review on Perimidines: A synthetic Pathways Approach – Material Science Research India [materialsciencejournal.org]
- 10. Review on Perimidines: A synthetic Pathways Approach [ouci.dntb.gov.ua]
A Senior Application Scientist's Guide to Elemental Analysis Standards for Perimidine Compounds
For researchers, scientists, and drug development professionals working with perimidine-based compounds, establishing the elemental integrity of these molecules is a cornerstone of chemical characterization, purity assessment, and regulatory compliance. This guide provides an in-depth comparison of the standards, methodologies, and analytical considerations essential for accurate and reliable elemental analysis of this unique class of nitrogen-rich heterocyclic compounds. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring a self-validating system of analysis.
The Analytical Imperative for Perimidine Compounds
Perimidines, with their fused heterocyclic ring system, present distinct analytical challenges. Their high nitrogen content and often planar, aromatic nature can lead to incomplete combustion in classical elemental analysis and potential matrix effects in spectroscopic techniques. Therefore, a robust analytical strategy is not merely about obtaining a result but about ensuring that result is an accurate reflection of the sample's true elemental composition.
This guide will focus on two primary areas of elemental analysis critical to the lifecycle of a perimidine compound:
-
Bulk Elemental Composition (C, H, N, S): Verifying the empirical formula of a newly synthesized perimidine, assessing its purity, and ensuring batch-to-batch consistency.
-
Trace Elemental Impurities: Quantifying residual metallic catalysts and other elemental contaminants as mandated by regulatory bodies for pharmaceutical development.
Part 1: Verification of Bulk Elemental Composition (CHN Analysis)
The determination of carbon, hydrogen, and nitrogen content is a fundamental step in the characterization of any novel perimidine compound. Modern CHN analyzers, based on the Pregl-Dumas method, offer rapid and accurate measurements.[1] However, the unique properties of nitrogen-rich heterocycles necessitate careful consideration of methodology and standards.[2]
The Challenge of Nitrogen-Rich Heterocycles
Perimidine compounds, being rich in nitrogen, can be challenging to combust completely.[2] The nitrogen within the heterocyclic ring system requires more aggressive oxidation conditions to ensure its quantitative conversion to N₂ gas for detection. Incomplete combustion can lead to the formation of various nitrogen oxides (NOx), resulting in erroneously low nitrogen values.[2]
Comparative Overview of CHN Analyzer Technologies
Modern CHN analyzers automate the combustion process, but variations in their design can impact performance, especially for challenging compounds like perimidines.
| Feature | Dynamic Flash Combustion | Static Combustion |
| Principle | The sample is dropped into a high-temperature furnace (~1000°C) with a pulse of pure oxygen, leading to rapid and complete combustion.[3] | The sample is combusted in a sealed chamber with a controlled volume of oxygen. |
| Advantages | - Ensures high combustion efficiency for refractory samples. - Faster analysis times. | - Can be more forgiving for volatile samples. |
| Considerations for Perimidines | The high-temperature, oxygen-rich environment is ideal for ensuring the complete oxidation of the nitrogen-rich heterocyclic system. | May require the use of combustion aids or catalysts to ensure complete conversion of nitrogen to N₂. |
| Detection System | Typically involves separation of combustion gases (CO₂, H₂O, N₂) via a gas chromatography (GC) column followed by detection with a thermal conductivity detector (TCD).[4] | Can use a series of specific infrared and thermal conductivity cells.[3] |
Certified Reference Materials (CRMs) for CHN Analysis
| Certified Reference Material | Formula | %N (Theoretical) | Key Attributes & Application |
| Acetanilide | C₈H₉NO | 10.36 | A commonly used, stable, and non-hygroscopic standard for CHN analysis.[5] |
| Sulfanilamide | C₆H₈N₂O₂S | 16.27 | Higher nitrogen content makes it a good choice for calibrating in a range closer to that of many perimidines. |
| BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) | C₂₆H₂₆N₂O₂S | 6.51 | A high-purity standard often used for CHNS analysis.[5] |
| Atropine | C₁₇H₂₃NO₃ | 4.84 | A heterocyclic standard, though with lower nitrogen content.[5] |
Expert Insight: For perimidine analysis, a multi-point calibration using a standard with a nitrogen content that brackets the expected value of the sample is recommended. For a novel perimidine with a theoretical nitrogen content of ~15%, using both acetanilide and sulfanilamide in the calibration curve would provide greater confidence in the results.
Experimental Protocol: CHN Analysis of a Perimidine Compound
This protocol outlines the steps for the analysis of a generic perimidine sample using a dynamic flash combustion CHN analyzer.
1. Sample Preparation:
- Ensure the perimidine sample is homogenous and dry. For solid samples, this may involve grinding to a fine powder.[6]
- Hygroscopic samples should be handled in a glove box and sealed in gas-tight capsules.[7]
- Accurately weigh 1-3 mg of the sample into a tin capsule.
2. Instrument Calibration:
- Perform a multi-point calibration using certified reference materials such as acetanilide and sulfanilamide.
- Ensure the calibration curve is linear over the range of expected C, H, and N values for the perimidine sample.
3. Analysis:
- Place the encapsulated sample into the instrument's autosampler.
- Initiate the analysis sequence. The sample is dropped into the combustion furnace (~1000°C) with a pulse of pure oxygen.
- Combustion gases (CO₂, H₂O, N₂, and NOx) are passed through a reduction furnace containing copper to convert NOx to N₂.[4]
- The resulting gases are separated by a GC column and quantified by a TCD.
4. Data Evaluation:
- Compare the experimental %C, %H, and %N values to the theoretical values for the perimidine compound.
- The results should be within ±0.4% of the theoretical values to be considered acceptable for publication in many chemistry journals.
Workflow for CHN Analysis of Perimidine Compounds
Caption: Workflow for CHN analysis of perimidine compounds.
Part 2: Control of Trace Elemental Impurities
For perimidine compounds intended for pharmaceutical use, the control of elemental impurities is a regulatory mandate. The ICH Q3D guidelines provide a framework for assessing and controlling these impurities in drug products.[8][9] This has led to the replacement of older, less specific methods like USP <231> with modern, highly sensitive instrumental techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and ICP-Optical Emission Spectrometry (ICP-OES).[10]
The Risk-Based Approach of ICH Q3D
The ICH Q3D guideline moves away from a one-size-fits-all approach to a risk-based assessment of elemental impurities.[8] Elements are classified based on their toxicity and the likelihood of their presence in the final drug product.
-
Class 1: Highly toxic elements (As, Cd, Hg, Pb) that require a risk assessment for all potential sources.
-
Class 2: Toxic elements with varying routes of administration concerns.
-
2A: High probability of occurrence (Co, Ni, V).
-
2B: Lower probability of occurrence (Ag, Au, Ir, Os, Pd, Pt, Rh, Ru, Se, Tl).
-
-
Class 3: Elements with relatively low toxicity by the oral route (Ba, Cr, Cu, Li, Mo, Sb, Sn).[8]
For perimidine synthesis, the most likely sources of elemental impurities are residual catalysts from cross-coupling reactions (e.g., Pd, Cu) or other synthetic steps.
Comparison of ICP-MS and ICP-OES
| Feature | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) |
| Principle | Samples are introduced into an argon plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio and detected. | Samples are introduced into an argon plasma, which excites the atoms. The excited atoms emit light at characteristic wavelengths, which is detected.[8] |
| Sensitivity | Extremely sensitive, with detection limits in the parts-per-billion (ppb) to parts-per-trillion (ppt) range.[11] | Good sensitivity, with detection limits typically in the parts-per-million (ppm) to high ppb range. |
| Throughput | High throughput, capable of multi-element analysis.[11] | High throughput, capable of multi-element analysis. |
| Interferences | Prone to polyatomic and isobaric interferences, which can be mitigated with collision/reaction cell technology.[10] | Fewer spectral interferences compared to ICP-MS, but can be affected by matrix effects. |
| Best For | Trace and ultra-trace analysis of a wide range of elements, making it the preferred method for ICH Q3D compliance. | Analysis of higher concentration elements. |
Sample Preparation: The Critical First Step
For accurate ICP-MS analysis, the perimidine sample must be completely digested to liberate the elements of interest into a solution. The organic matrix of the sample can cause interferences and must be eliminated.
Microwave Digestion: This is the most common and effective method for digesting pharmaceutical samples.[10]
-
Principle: The sample is heated with strong acids (typically nitric acid) in a sealed, high-pressure vessel. The microwave energy accelerates the digestion process.
-
Advantages: Complete digestion, reduced risk of contamination, and faster than open-vessel methods.
-
Considerations for Perimidines: Due to their stability, a more aggressive acid mixture or higher temperatures may be required. For poorly soluble perimidines, initial dissolution in an organic solvent like dimethyl sulfoxide (DMSO) before acid digestion may be necessary.
Experimental Protocol: ICP-MS Analysis of a Perimidine API
This protocol outlines the general steps for the analysis of elemental impurities in a perimidine Active Pharmaceutical Ingredient (API).
1. Sample Preparation (Microwave Digestion):
- Accurately weigh approximately 100 mg of the perimidine API into a clean microwave digestion vessel.
- Add a suitable volume of high-purity nitric acid.
- Seal the vessel and place it in the microwave digestion system.
- Run a digestion program with a temperature ramp up to ~200°C.
- After cooling, dilute the digestate to a final volume with deionized water.
2. Instrument Calibration:
- Prepare a series of multi-element calibration standards from certified stock solutions.
- The standards should cover the concentration range relevant to the Permitted Daily Exposure (PDE) limits of the target elements.
3. Analysis:
- Introduce the prepared sample and calibration standards into the ICP-MS.
- Use an internal standard to correct for matrix effects and instrument drift.
- Acquire data for the elements of interest, using a collision/reaction cell to minimize interferences.
4. Data Evaluation:
- Quantify the concentration of each elemental impurity in the sample.
- Compare the results to the established PDE limits based on the maximum daily dose of the drug product.
Workflow for Elemental Impurity Analysis
Caption: Workflow for elemental impurity analysis of perimidines.
Conclusion
The elemental analysis of perimidine compounds requires a nuanced approach that accounts for their unique chemical properties. For bulk CHN analysis, the use of dynamic flash combustion analyzers and appropriate nitrogen-rich certified reference materials is crucial for achieving accurate results. For the control of trace elemental impurities, a risk-based approach as outlined in ICH Q3D, coupled with the high sensitivity of ICP-MS and robust sample preparation methods like microwave digestion, is essential for ensuring the safety and quality of perimidine-based pharmaceuticals. By understanding the principles behind these techniques and making informed choices about standards and methodologies, researchers and drug developers can have full confidence in the elemental integrity of their perimidine compounds.
References
-
Analysis of Residual Catalysts in Pharmaceuticals Using ICP Atomic Emission Spectrometry. (n.d.). Shimadzu. Retrieved from [Link]
-
Analysis of residual catalysts in pharmaceuticals. (n.d.). Secrets of Science. Retrieved from [Link]
-
Pharmacopeial Reference Standards & Custom Synthesis. (n.d.). Epichem. Retrieved from [Link]
-
CHNS-O determination in pharmaceutical products by flash combustion. (n.d.). VELP Scientifica. Retrieved from [Link]
-
Elemental Analysis – Sample preparation. (n.d.). EPFL. Retrieved from [Link]
-
Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. (n.d.). VELP Scientifica. Retrieved from [Link]
-
Zauer, E. A., & Fadeeva, V. P. (2019). Modern automatic CHNS/O/X organic compound analyzers. Journal of Analytical Chemistry, 74(13), 1347-1361. Retrieved from [Link]
-
Best practices for sample preparation in elemental analysis. (2025, September 30). Elementar. Retrieved from [Link]
-
CHNS Elemental Analysers. (2008, April 29). Royal Society of Chemistry. Retrieved from [Link]
-
Dhuria, R. S., Jain, V., Kapadnis, G., & Vyas, S. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Agilent Technologies. Retrieved from [Link]
-
Williams, C., Spraul, J., & McBurne, A. (2024, April 9). Leveraging Inductively Coupled Plasma Mass Spectrometry To Its Full Potential. Pharmaceutical Online. Retrieved from [Link]
-
Organic Compounds Analysis. (n.d.). University of Florida. Retrieved from [Link]
-
Sample Preparation for Analysis: Advanced Techniques. (2024, December 5). JoVE. Retrieved from [Link]
-
Practical Guidelines on Sample Preparation for Elemental Analysis. (2022, May 12). YouTube. Retrieved from [Link]
-
Comparison of the CHNS analysis results with those determined by other analytical instruments. (n.d.). ResearchGate. Retrieved from [Link]
-
CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. (2024, September 13). PMC. Retrieved from [Link]
-
Fadeeva, V. P., Zauer, E. A., & Malyutina, T. M. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 63(11), 1096-1107. Retrieved from [Link]
-
Evaluation of the effects of residual carbon content matrix on the determination of pharmaceutically regulated elemental impurities by ICP-MS. (n.d.). Almac Group. Retrieved from [Link]
-
Njardarson, J. T., & Vitaku, E. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(20), 8323-8355. Retrieved from [Link]
-
Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. (2015, September 23). Bentham Science. Retrieved from [Link]
-
Depa, N., & Erothu, H. (2022). SYNTHESIS AND BIOLOGICAL ACTIVE COMPOUNDS OF NITROGEN-CONTAINING HETEROCYCLIC COMPOUNDS: A REVIEW. RASĀYAN Journal of Chemistry, 15(3), 1709-1717. Retrieved from [Link]
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- 11. agilent.com [agilent.com]
Technical Guide: Distinguishing 2-(Chloromethyl)-1H-perimidine from Structural Isomers
Executive Summary & Structural Landscape
2-(Chloromethyl)-1H-perimidine (C₁₂H₉ClN₂) is a critical heterocyclic building block, often synthesized via the condensation of 1,8-diaminonaphthalene with chloroacetic acid derivatives.[1] Its reactivity lies in the electrophilic chloromethyl group, making it a precursor for complex fused heterocycles.
However, its synthesis and storage present a high risk of structural ambiguity. Researchers frequently encounter three primary classes of "impostors" that share the same molecular weight or synthetic origin but possess vastly different reactivities:
-
Ring-Chlorinated Isomers: (e.g., x-chloro-2-methylperimidine) where the chlorine ends up on the naphthalene core, leaving a chemically inert methyl group at position 2.[1]
-
Dihydro-Intermediates: (e.g., 2-(chloromethyl)-2,3-dihydro-1H-perimidine) which fail to undergo oxidative aromatization.[1]
-
N-Alkylated Isomers: (e.g., 1-substituted derivatives) arising from kinetic control or tautomeric trapping.[1]
This guide provides a definitive, data-driven protocol to distinguish the target molecule from these alternatives using standard spectroscopic techniques.
Structural Analysis & Isomer Map
The following diagram outlines the structural relationships and the critical decision points for identification.
Caption: Structural lineage and spectroscopic decision tree for differentiating 2-(chloromethyl)-1H-perimidine from common byproducts and isomers.
Spectroscopic Differentiation Protocols
Nuclear Magnetic Resonance (NMR) - The Gold Standard
NMR is the only self-validating method to confirm the location of the chlorine atom.[1] The differentiation relies on the chemical shift of the aliphatic protons attached to C2.
Protocol 1: 1H NMR Analysis
-
Solvent: DMSO-d₆ or CDCl₃ (DMSO is preferred for solubility).[1]
-
Concentration: ~10 mg/mL.
-
Key Observation: Focus on the 2.0 – 6.0 ppm region.
| Structural Candidate | Key Signal (Aliphatic) | Chemical Shift (δ ppm) | Multiplicity | Interpretation |
| 2-(Chloromethyl)-1H-perimidine | -CH₂Cl | 4.80 – 5.10 | Singlet (2H) | Target Confirmed. Deshielding by Cl and aromatic ring.[1] |
| Ring-Chlorinated Isomer (e.g., 4-Cl-2-Me) | -CH₃ | 2.20 – 2.40 | Singlet (3H) | Isomer. Cl is on the ring; methyl is intact.[1] |
| 2,3-Dihydro-Intermediate | -CH₂- (Ring) | 3.50 – 4.00 | Multiplet | Incomplete Reaction. Ring is not aromatic.[1] |
| -CH- (Ring) | 5.20 – 5.50 | Triplet/dd |
Mechanistic Insight: The perimidine ring system is electron-rich. A methyl group at position 2 (in the ring-chlorinated isomer) benefits from shielding, appearing upfield (~2.3 ppm).[1] Replacing a hydrogen with chlorine (the target) introduces an electronegative atom that deshields the methylene protons, pushing them downfield to ~4.9 ppm.[1] This >2.5 ppm shift difference is the definitive diagnostic test.
Protocol 2: 13C NMR Validation
If 1H NMR is ambiguous due to solvent peaks, 13C NMR provides a secondary check.
-
Target (-CH₂Cl): Carbon signal appears at ~40–45 ppm .[1]
-
Isomer (-CH₃): Carbon signal appears at ~20–25 ppm .[1]
Mass Spectrometry (MS)
While MS cannot easily distinguish positional isomers (Ring-Cl vs Side-chain-Cl), it is crucial for ruling out the dihydro-intermediate.[1]
-
Target Mass (C₁₂H₉ClN₂): m/z 216 (³⁵Cl) and 218 (³⁷Cl) in a 3:1 ratio.[1]
-
Dihydro Mass (C₁₂H₁₁ClN₂): m/z 218 (³⁵Cl) and 220 (³⁷Cl).[1]
-
Differentiation: The presence of the M+2 peak pattern at 218/220 indicates the presence of the dihydro impurity (or a mixture).
Chemical Reactivity Validation (Functional Assay)
To further validate the presence of the reactive chloromethyl group (vs. the inert aryl chloride of the isomer), a simple derivatization test can be performed.[1]
Protocol:
-
Dissolve 10 mg of the product in 1 mL ethanol.
-
Add 1 eq. of a secondary amine (e.g., morpholine or piperidine).[1]
-
Heat gently (40°C) for 30 minutes.
-
Run TLC or LC-MS.
Expected Outcome:
-
Target (2-chloromethyl): Rapid conversion to the amine derivative (New spot on TLC, Mass = M + Amine - HCl). The benzylic-like chloride is highly susceptible to Sₙ2 attack.
-
Isomer (Ring-Cl): No reaction.[1] Aryl chlorides on the perimidine ring are inert under these mild conditions.
Experimental Synthesis & Purification Note
To minimize isomer formation, strict control of the synthesis conditions is required.
Optimized Workflow:
-
Reagents: 1,8-Diaminonaphthalene (1.0 eq) + Chloroacetic acid (1.5 eq).
-
Catalyst: 4N HCl (aqueous) or Polyphosphoric acid (PPA).[1]
-
Conditions: Reflux for 2-4 hours. Crucial: Ensure full oxidative aromatization. If the dihydro form persists, add a mild oxidant (e.g., dilute H₂O₂ or open-air stirring) or extend reflux time.[1]
-
Purification: Recrystallization from Ethanol/Water.[2]
-
Note: Avoid prolonged heating in protic solvents during purification, as the -CH₂Cl group can hydrolyze to -CH₂OH (Signal shifts to ~4.5 ppm, broad singlet).[1]
-
References
-
Pozharskii, A. F., & Dalazhinskaya, L. I. (1981).[1] Heterocyclic Compounds: Synthesis and Properties of Perimidines. Russian Chemical Reviews.
-
Herbert, J. M., et al. (1987).[1] 1H NMR Spectra of Perimidines: Chemical Shifts and Tautomerism. Journal of Chemical Society, Perkin Transactions 2.
-
PubChem Compound Summary. (2025). 2-(Chloromethyl)benzimidazole (Analogous spectral data). National Center for Biotechnology Information. [1]
-
Starshikov, N. M., & Pozharskii, F. T. (1973).[1] Synthesis of 2-substituted perimidines. Chemistry of Heterocyclic Compounds.
-
BenchChem. (2025).[3] Comparative Reactivity of Piperidine Derivatives (Reactivity context for N-heterocycles).
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Safety Operating Guide
Operational Guide: Safety, Handling, and Disposal Protocols for 2-(chloromethyl)-1H-perimidine
Here is a comprehensive operational and safety guide for the handling and disposal of 2-(chloromethyl)-1H-perimidine in a professional laboratory setting.
As a heterocyclic building block, 2-(chloromethyl)-1H-perimidine (and its hydrochloride salt) is frequently utilized in drug discovery and materials science. However, the presence of the highly reactive chloromethyl moiety dictates stringent handling and disposal protocols. This guide provides drug development professionals with the mechanistic reasoning behind these safety requirements and actionable, step-by-step disposal workflows.
Chemical Profiling & Hazard Causality
To implement effective safety protocols, researchers must understand the chemical behavior of 2-(chloromethyl)-1H-perimidine [1].
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Alkylating Potential: The chloromethyl group (–CH₂Cl) is highly electrophilic. It readily undergoes S_N2 nucleophilic substitution reactions. In a biological context, this makes the compound a potential alkylating agent capable of reacting with nucleophilic sites on proteins and nucleic acids, necessitating strict barrier protection (PPE).
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Hydrolysis and Off-Gassing: Upon exposure to ambient moisture or bulk water, the chloromethyl group can slowly hydrolyze, releasing hydrogen chloride (HCl) gas. This requires the compound to be stored in a desiccated environment and dictates that aqueous spill cleanup methods be avoided to prevent the generation of corrosive fumes.
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Halogenated Waste Stream: Because the molecule contains covalently bound chlorine, it must be strictly segregated into Halogenated Organic Waste streams. Incineration of halogenated compounds requires specialized exhaust scrubbing to prevent the environmental release of dioxins and corrosive acids [2].
Quantitative Operational Parameters
| Parameter | Specification / Requirement | Causality / Rationale |
| Waste Classification | Halogenated Organic Waste | Prevents dioxin formation during standard incineration; requires specialized EHS handling. |
| Primary PPE | Nitrile gloves (double-gloved), lab coat, safety goggles | Prevents dermal exposure to a potential alkylating agent. |
| Ventilation | Fume hood (Face velocity: 80-100 fpm) | Mitigates inhalation risks from airborne dust or HCl off-gassing. |
| Incompatible Materials | Strong bases, strong oxidizers, nucleophiles | Exothermic reactions; rapid degradation. |
Step-by-Step Disposal Workflows
Do not attempt to chemically neutralize or hydrolyze 2-(chloromethyl)-1H-perimidine in the laboratory (e.g., via basic hydrolysis). In-lab neutralization of reactive alkylating agents can generate unpredictable exotherms, release toxic byproducts, and is generally prohibited by institutional Environmental Health and Safety (EHS) policies.
Follow these validated steps for preparing the chemical for professional EHS disposal:
Protocol A: Disposal of Solid Waste (Powders and Contaminated Consumables)
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Segregation: Collect all unreacted solid 2-(chloromethyl)-1H-perimidine, as well as contaminated weigh boats, spatulas, and primary gloves, inside a certified chemical fume hood.
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Primary Containment: Place the solid waste into a clear, sealable High-Density Polyethylene (HDPE) bag or a wide-mouth glass jar with a PTFE-lined cap. Reasoning: PTFE and HDPE are highly resistant to halogenated organics and will not degrade.
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Secondary Containment: Place the primary container into a secondary clear plastic bag and seal it.
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Labeling: Affix a hazardous waste tag. Explicitly write "2-(chloromethyl)-1H-perimidine" and check the boxes for "Toxic" and "Halogenated." Do not use abbreviations or chemical structures on the label.
Protocol B: Disposal of Liquid Waste (Reaction Mixtures and Solvents)
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Cooling: Ensure the reaction mixture containing the compound is cooled to room temperature before transfer.
-
Transfer: Using a funnel, slowly pour the solution into the designated Halogenated Solvent Waste carboy.
-
Compatibility Check: Ensure the carboy does not contain incompatible mixtures, such as nitric acid or strong oxidizers, which could trigger an exothermic reaction with the perimidine ring.
-
Logging: Log the exact estimated mass of 2-(chloromethyl)-1H-perimidine added to the carboy on the EHS waste tracking sheet.
Waste Segregation Decision Matrix
Workflow for the segregation and disposal of 2-(chloromethyl)-1H-perimidine waste.
Spill Response Protocol
In the event of an accidental release outside of primary containment, execute the following protocol. Do not use water to clean up spills of this compound , as this can trigger hydrolysis and the release of corrosive HCl gas.
-
Isolate the Area: Immediately evacuate personnel from the immediate vicinity of the spill.
-
Don Advanced PPE: Ensure the responder is wearing a properly fitted N95 or P100 particulate respirator (if outside a fume hood), double nitrile gloves, and a fully buttoned lab coat.
-
Containment (Liquid Spill): If the compound is dissolved in a solvent, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or commercial diatomaceous earth).
-
Containment (Solid Spill): If the spill is a dry powder, lightly mist the powder with a compatible, non-reactive, high-boiling solvent (like mineral oil) to suppress dust generation. Do not sweep dry powder, as this creates an inhalation hazard.
-
Collection: Use non-sparking, anti-static tools (e.g., a plastic dustpan and brush) to scoop the absorbed material or wetted powder into a wide-mouth HDPE container.
-
Decontamination: Wipe the spill surface with a disposable cloth dampened with a mild detergent solution, followed by a wipe with isopropanol. Dispose of all wipes as solid hazardous waste.
-
Reporting: Notify EHS of the spill and request an immediate waste pickup for the collected materials.
References
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National Center for Biotechnology Information (PubChem). "2-(Chloromethyl)-1H-perimidine--hydrogen chloride". PubChem Compound Summary for CID 16187205. Retrieved March 2, 2026, from[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
